Product packaging for Guanidine stearate(Cat. No.:CAS No. 26739-53-7)

Guanidine stearate

Cat. No.: B1615430
CAS No.: 26739-53-7
M. Wt: 343.5 g/mol
InChI Key: NDRMWPVNHDJUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guanidine stearate is a useful research compound. Its molecular formula is C19H41N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H41N3O2 B1615430 Guanidine stearate CAS No. 26739-53-7

Properties

CAS No.

26739-53-7

Molecular Formula

C19H41N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

guanidine;octadecanoic acid

InChI

InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4)

InChI Key

NDRMWPVNHDJUCA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N

Other CAS No.

84946-03-2
26739-53-7

Origin of Product

United States

Foundational & Exploratory

Synthesis of Guanidine Stearate via Precipitation Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of guanidine stearate through a precipitation reaction. The document details the experimental protocol, presents key characterization data, and illustrates the synthesis workflow, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

This compound, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a compound of interest for various applications, including as a surfactant, in the formulation of personal care products, and as a potential component in drug delivery systems. The synthesis of this compound can be effectively achieved through a precipitation reaction, which relies on the differential solubility of the reactants and products in a given solvent system. This method is advantageous due to its simplicity, scalability, and the high purity of the resulting product.

This guide will focus on a common and reliable method for synthesizing this compound: the reaction of a water-soluble guanidine salt, such as guanidine hydrochloride, with a water-soluble stearate salt, like sodium stearate. The low solubility of this compound in water drives the precipitation of the desired product upon mixing the aqueous solutions of the reactants.

Synthesis Methodology

The synthesis of this compound via precipitation is a straightforward process that involves the reaction of guanidine hydrochloride with sodium stearate in an aqueous solution. The underlying principle of this method is the metathesis reaction between the two soluble salts, leading to the formation of the insoluble this compound, which precipitates out of the solution, and a soluble byproduct, sodium chloride.

Experimental Protocol

The following protocol is adapted from the synthesis of polymeric this compound and is applicable for the synthesis of this compound.[1]

Materials:

  • Guanidine Hydrochloride (CH₅N₃·HCl)

  • Sodium Stearate (C₁₈H₃₅NaO₂)

  • Distilled Water

Equipment:

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of guanidine hydrochloride. The concentration should be determined based on the desired scale of the reaction.

    • Prepare an aqueous solution of sodium stearate. Gentle heating may be required to fully dissolve the sodium stearate.

  • Precipitation Reaction:

    • Heat the guanidine hydrochloride solution to approximately 80°C with continuous stirring.[1]

    • Slowly add the sodium stearate solution to the heated guanidine hydrochloride solution. A 1:1 molar ratio of guanidine hydrochloride to sodium stearate should be maintained.[1]

    • Upon addition, a white precipitate of this compound will form immediately.

    • Continue stirring the mixture at 80°C for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Isolate the precipitated this compound by filtration using a Büchner funnel.

    • Wash the precipitate with boiling distilled water to remove any unreacted starting materials and the sodium chloride byproduct.[1]

    • Repeat the washing step as necessary to ensure the purity of the final product.

  • Drying:

    • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.[1] The final product should be a white, odorless solid.[1]

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected characterization data based on the known spectral properties of the guanidinium cation and the stearate anion.

Analysis Technique Parameter Expected Result
FTIR Spectroscopy Key Vibrational Bands (cm⁻¹)Guanidinium group: ~3300-3400 (N-H stretching), ~1650 (C=N stretching), ~1600 (N-H bending). Stearate group: ~2920 and ~2850 (C-H stretching of alkyl chain), ~1700 (C=O stretching of carboxylate).
¹H NMR Spectroscopy Chemical Shifts (ppm)Guanidinium group: Broad singlet around 7.0-8.0 ppm (protons on nitrogen). Stearate group: Triplet around 0.8 ppm (-CH₃), multiplets around 1.2-1.6 ppm (-(CH₂)n-), triplet around 2.2 ppm (-CH₂-COO⁻).
¹³C NMR Spectroscopy Chemical Shifts (ppm)Guanidinium group: ~158-160 ppm (C=N). Stearate group: ~180 ppm (C=O), various signals between 14-40 ppm (alkyl chain carbons).
Melting Point Melting Temperature (°C)94-96 °C
Elemental Analysis % CompositionTheoretical values for C₁₉H₄₁N₃O₂: C, 66.42%; H, 12.04%; N, 12.23%; O, 9.31%. Experimental values should be in close agreement.

Experimental Workflow and Diagrams

The synthesis of this compound via precipitation follows a logical sequence of steps, from the preparation of reactants to the final isolation of the pure product. This workflow is depicted in the following diagram.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Isolation and Purification cluster_final Final Product prep_guanidine Dissolve Guanidine HCl in Distilled Water heat_guanidine Heat Guanidine HCl Solution to 80°C with Stirring prep_guanidine->heat_guanidine prep_stearate Dissolve Sodium Stearate in Distilled Water (with heating) add_stearate Slowly Add Sodium Stearate Solution (1:1 molar ratio) prep_stearate->add_stearate heat_guanidine->add_stearate precipitate Formation of this compound Precipitate add_stearate->precipitate stir_reaction Continue Stirring at 80°C precipitate->stir_reaction cool Cool Reaction Mixture stir_reaction->cool filter_precipitate Filter the Precipitate cool->filter_precipitate wash Wash with Boiling Distilled Water filter_precipitate->wash dry Dry under Vacuum (50-60°C) wash->dry final_product White, Odorless this compound dry->final_product

Caption: Workflow for the synthesis of this compound.

The chemical reaction underlying this process is a salt metathesis reaction, which can be visualized as follows:

Reaction_Mechanism Reactants Guanidine Hydrochloride (aq) + Sodium Stearate (aq) Products This compound (s) + Sodium Chloride (aq) Reactants->Products Precipitation

Caption: The precipitation reaction of this compound.

Conclusion

The precipitation reaction method for the synthesis of this compound is a robust and efficient procedure that is well-suited for laboratory-scale preparation and has the potential for scale-up. The use of readily available and water-soluble starting materials, coupled with a straightforward purification process, makes this an attractive route for obtaining high-purity this compound. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

References

Guanidine Stearate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of guanidine stearate, a cationic surfactant with diverse applications in research and pharmaceutical development. The document covers its chemical and physical properties, a detailed synthesis protocol, and an exploration of its biological activities, including its established antimicrobial effects and potential interactions with cellular signaling pathways.

Core Physicochemical Properties

This compound is the salt formed from the strong organic base guanidine and the long-chain saturated fatty acid, stearic acid. This structure imparts amphiphilic properties to the molecule, with a hydrophilic guanidinium head group and a lipophilic stearate tail.

PropertyValueReference
CAS Number 26739-53-7N/A
Molecular Formula C₁₉H₄₁N₃O₂N/A
Molecular Weight 343.55 g/mol N/A

Synthesis of this compound

A common and efficient method for the synthesis of guanidinium salts of fatty acids is through a precipitation reaction. The following protocol is adapted from the synthesis of the closely related polyhexamethylene this compound and can be applied to the synthesis of this compound.[1]

Experimental Protocol: Precipitation Reaction

Materials:

  • Guanidine hydrochloride

  • Sodium stearate

  • Distilled water

Procedure:

  • Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate.

  • Heat both solutions to 80°C with stirring to ensure complete dissolution.

  • Slowly add the sodium stearate solution to the guanidine hydrochloride solution while maintaining the temperature at 80°C and continuing to stir. A precipitate of this compound will form.

  • Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

  • Collect the this compound precipitate by filtration.

  • Wash the precipitate thoroughly with hot distilled water to remove any unreacted starting materials and byproducts, such as sodium chloride.

  • Dry the purified this compound product under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Guanidine_HCl Guanidine HCl Solution Mixing Mixing at 80°C Guanidine_HCl->Mixing Sodium_Stearate Sodium Stearate Solution Sodium_Stearate->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Properties

This compound and its derivatives are known for their surfactant and antimicrobial properties. The positively charged guanidinium head group is believed to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis.

Antimicrobial Activity
OrganismMIC (µg/mL) of PHGS
Escherichia coli>200
Staphylococcus aureus>200

Data for PHGS, a polymeric derivative of this compound.[1]

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways affected by this compound are limited. However, based on the known biological activities of its constituent components, guanidine and stearic acid, potential mechanisms of action can be proposed.

Proposed Mechanism of Anti-inflammatory Action

Guanidine derivatives have been reported to possess anti-inflammatory properties.[2][3] This may occur through the inhibition of pro-inflammatory signaling cascades. A hypothetical pathway involves the inhibition of key inflammatory mediators.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_response Inflammatory Response Stimulus e.g., LPS Receptor Toll-like Receptor Stimulus->Receptor NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines iNOS iNOS MAPK_pathway->iNOS Guanidine_Stearate This compound Guanidine_Stearate->NFkB_pathway Inhibition Guanidine_Stearate->MAPK_pathway Inhibition

Caption: Proposed anti-inflammatory signaling pathway for this compound.
Potential Modulation of Metabolic Signaling by the Stearate Moiety

Stearic acid has been shown to influence cellular signaling pathways involved in metabolism and apoptosis.[4][5] It can act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[6] By inhibiting PTP1B, the stearate component of this compound could potentially enhance insulin sensitivity.

Metabolic_Signaling_Pathway cluster_stimulus Signal cluster_receptor Receptor Activation cluster_pathway Downstream Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Phosphorylation Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Cellular_Response Glucose Uptake GLUT4->Cellular_Response PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylation Guanidine_Stearate This compound (Stearate moiety) Guanidine_Stearate->PTP1B Inhibition

Caption: Proposed metabolic signaling modulation by this compound.

Conclusion

This compound is a versatile molecule with established utility as a surfactant and antimicrobial agent. This guide provides a foundational understanding of its properties and a practical method for its synthesis. The exploration of its potential interactions with cellular signaling pathways, based on the known activities of its constituent parts, opens avenues for further research into its pharmacological applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug development and material science.

References

Unveiling the Solubility Profile of Guanidine Stearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of guanidine stearate in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and material science. This compound, a salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, exhibits unique properties that make it a compound of interest in diverse applications. Understanding its solubility is paramount for its effective formulation and use.

Core Executive Summary

This compound's solubility is dictated by its amphiphilic nature, possessing a hydrophilic guanidinium head and a lipophilic stearate tail. While generally characterized as soluble in organic solvents and insoluble in water, precise quantitative data is essential for formulation development. This guide consolidates available data on the solubility of a closely related compound, polyhexamethylene this compound (PHGS), which provides valuable insights into the solubility behavior of guanidine-stearate-based compounds. The experimental protocols for determining solubility are also detailed to ensure reproducibility and further research.

Physicochemical Properties of this compound

This compound is a 1:1 adduct of guanidine and stearic acid.[1] Its structure comprises a guanidinium cation (C(NH₂)₃⁺) and a stearate anion (C₁₇H₃₅COO⁻).[1] This composition imparts surfactant-like properties to the molecule.

Quantitative Solubility Data

The following table summarizes the solubility of polyhexamethylene this compound (PHGS) in a range of organic solvents at 25°C. This data is derived from the study "Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts" and offers a strong indication of the solubility characteristics of guanidine-stearate compounds.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25Insoluble
Ethanol25Soluble
Methanol25Soluble
Acetone25Sparingly Soluble
Methylbenzene25Soluble
N,N-dimethylformamide (DMF)25Soluble

Note: The original study on PHGS indicated that while it is lipophilic, specific numerical values for its solubility in some organic solvents were not provided in the excerpted table; it was qualitatively described as "soluble." Further investigation of the full study is recommended for precise quantitative data.

Experimental Protocol for Solubility Measurement

The determination of solubility is a fundamental experimental procedure. The method employed in the cited study for measuring the solubility of polyhexamethylene this compound provides a robust framework for similar assessments.

Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of the solute (this compound) is added to a known mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per 100g of the solvent.

Below is a visual representation of the experimental workflow for determining solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_calculation Calculation start Start add_excess Add excess this compound to a known mass of solvent start->add_excess seal Seal the container add_excess->seal agitate Agitate at constant temperature (25°C) to achieve saturation seal->agitate separate Separate undissolved solid (filtration/centrifugation) agitate->separate weigh_solution Weigh a precise amount of the saturated solution separate->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_solute Weigh the remaining solute evaporate->weigh_solute calculate Calculate Solubility (g/100g solvent) weigh_solute->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long hydrocarbon tail of the stearate anion interacts favorably with non-polar and moderately polar organic solvents through van der Waals forces. The guanidinium cation, while polar, can be effectively solvated by polar aprotic and protic organic solvents.

The interplay of these interactions determines the overall solubility. The following diagram illustrates the logical relationship between the molecular structure of this compound and its solubility in different types of organic solvents.

solubility_logic cluster_compound This compound cluster_solvents Organic Solvents cluster_interaction Interaction & Solubility guanidine_stearate This compound hydrophilic Guanidinium Head (Polar, Cationic) guanidine_stearate->hydrophilic lipophilic Stearate Tail (Non-polar, Lipophilic) guanidine_stearate->lipophilic polar_protic Polar Protic (e.g., Ethanol, Methanol) hydrophilic->polar_protic Strong Ion-Dipole Interactions polar_aprotic Polar Aprotic (e.g., DMF, Acetone) hydrophilic->polar_aprotic Favorable Ion-Dipole Interactions lipophilic->polar_protic Weaker Interactions lipophilic->polar_aprotic Moderate Interactions non_polar Non-polar (e.g., Methylbenzene) lipophilic->non_polar Strong van der Waals Interactions solubility_high High Solubility polar_protic->solubility_high solubility_moderate Moderate to High Solubility polar_aprotic->solubility_moderate non_polar->solubility_high solubility_low Lower Solubility

Caption: Molecular structure and solvent interaction logic.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by quantitative data from a closely related polymeric compound and detailed experimental methodologies. The provided information is crucial for the formulation and application of this compound in various scientific and industrial fields. Further research to establish a more extensive database of solubility for the monomeric this compound in a wider array of solvents and at different temperatures is encouraged to build upon this foundational work.

References

Thermal Stability of Guanidine Stearate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine stearate, a salt formed from the strong organic base guanidine and the long-chain saturated fatty acid stearic acid, finds applications in various industrial and pharmaceutical formulations. Its thermal stability is a critical parameter influencing its storage, processing, and performance in final products. This technical guide provides an in-depth analysis of the thermal stability of this compound, primarily investigated through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document summarizes the available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of the experimental workflow and the logical progression of thermal events.

Introduction

This compound is an ionic compound composed of a guanidinium cation and a stearate anion. The guanidinium cation is resonance-stabilized, contributing to its thermal stability, while the long hydrocarbon chain of the stearate anion imparts surfactant-like properties. Understanding the thermal behavior of this compound is essential for its application in fields such as polymer additives, lubricants, and as an excipient in pharmaceutical formulations, where it may be subjected to various thermal stresses during manufacturing and storage.

DSC and TGA are powerful thermoanalytical techniques used to characterize the thermal properties of materials.[1] DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting, crystallization, and other phase changes. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability, decomposition, and the presence of volatile components.[2]

Physicochemical Properties of this compound

This compound is a salt formed from a strong organic base (guanidine) and a long-chain fatty acid (stearic acid). Its structure consists of the guanidinium cation ([C(NH2)3]+) and the stearate anion (CH3(CH2)16COO-). This composition gives it amphiphilic properties.

Thermal Stability Analysis by DSC and TGA

While detailed, publicly available DSC and TGA data specifically for this compound is limited, the general thermal behavior can be inferred from available information and the analysis of its constituent components.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals a distinct endothermic event corresponding to its melting point.

  • Melting Point: this compound exhibits a melting point at approximately 95°C. This transition is observed as an endothermic peak in the DSC thermogram, indicating the absorption of heat required to transform the material from a solid to a liquid state.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of this compound.

  • Decomposition: The thermal decomposition of this compound is reported to commence at temperatures above 200°C. For a related polymeric material, polyhexamethylene this compound, the onset of weight loss is noted to be above 250°C, suggesting that the guanidinium moiety contributes to a relatively stable structure. The decomposition process is expected to occur in multiple stages, corresponding to the breakdown of the guanidinium cation and the stearate anion.

Summary of Thermal Properties

The following table summarizes the key quantitative data available for the thermal properties of this compound.

Thermal PropertyValueAnalytical TechniqueReference
Melting Point95 °CDSC
Decomposition Temperature> 200 °CTGA

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable DSC and TGA data. The following are generalized methodologies that can be adapted for the analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 150°C) at a constant heating rate of 10°C/min.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHf) of the melting transition.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30°C.

    • Heat the sample from 30°C to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min or 20°C/min.

  • Data Analysis: Analyze the TGA curve (weight percent versus temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum weight loss for each decomposition step.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound using DSC and TGA.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Interpretation Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) - Heat/Cool Cycle - Inert Atmosphere (N2) Sample->DSC Analysis TGA Thermogravimetric Analysis (TGA) - Heating Ramp - Inert Atmosphere (N2) Sample->TGA Analysis DSC_Data DSC Thermogram - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) DSC->DSC_Data TGA_Data TGA/DTG Curves - Onset of Decomposition (Td) - Weight Loss (%) TGA->TGA_Data Interpretation Thermal Stability Profile - Phase Transitions - Decomposition Pathway DSC_Data->Interpretation TGA_Data->Interpretation

Caption: Experimental workflow for DSC/TGA analysis.

Logical Relationship of Thermal Events

The following diagram illustrates the logical progression of thermal events for this compound upon heating.

G Start This compound (Solid) Melting Melting (Endothermic) ~95 °C Start->Melting Heat Liquid This compound (Liquid) Melting->Liquid Phase Transition Decomposition Decomposition (Endothermic/Exothermic) > 200 °C Liquid->Decomposition Further Heating Products Gaseous Products & Char Residue Decomposition->Products

Caption: Logical progression of thermal events.

Conclusion

This technical guide has synthesized the available information on the thermal stability of this compound as determined by DSC and TGA. The material exhibits a distinct melting point around 95°C and begins to decompose at temperatures exceeding 200°C. The provided experimental protocols offer a foundation for researchers to conduct their own thermal analyses of this compound and related materials. The visualizations of the experimental workflow and the logical sequence of thermal events serve to clarify the analytical process and the material's behavior upon heating. Further research is warranted to fully elucidate the multi-step decomposition mechanism and the precise nature of the degradation products. This information will be invaluable for optimizing the use of this compound in various thermally sensitive applications.

References

Self-Assembly and Micelle Formation of Guanidine Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly and micelle formation of guanidine stearate, a cationic surfactant of interest for various applications, including drug delivery and material science. This document details the synthesis, predicted self-assembly behavior, and comprehensive experimental protocols for the characterization of this compound micelles. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from analogous surfactant systems to provide a predictive framework for researchers.

Synthesis of this compound

This compound can be synthesized via a straightforward precipitation reaction, a method adapted from the synthesis of polymeric this compound.[1][2][3] This method involves the reaction of a water-soluble guanidinium salt, such as guanidine hydrochloride, with a stearate salt, typically sodium stearate, in an aqueous solution. The insolubility of the resulting this compound in water drives the reaction to completion, leading to its precipitation.

Experimental Protocol: Synthesis of this compound

  • Preparation of Reactant Solutions:

    • Dissolve sodium stearate in distilled water at an elevated temperature (e.g., 80°C) to ensure complete dissolution.

    • Separately, dissolve an equimolar amount of guanidine hydrochloride in distilled water.

  • Precipitation Reaction:

    • While stirring vigorously, slowly add the sodium stearate solution to the guanidine hydrochloride solution. The reaction is typically carried out at an elevated temperature to maintain the solubility of the reactants.

    • Upon mixing, a white precipitate of this compound will form.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid with hot distilled water to remove any unreacted starting materials and by-products, such as sodium chloride.

    • Dry the purified this compound in a vacuum oven until a constant weight is achieved.

Characterization: The final product, a white and odorless solid, can be characterized using techniques such as NMR, FTIR, and elemental analysis to confirm its chemical structure and purity.[1][2]

Synthesis_Workflow reactant reactant process process product product NaStearate Sodium Stearate Solution Mixing Mixing & Stirring (80°C) NaStearate->Mixing GuanidineHCl Guanidine HCl Solution GuanidineHCl->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Hot Water) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalProduct This compound (White Solid) Drying->FinalProduct

Synthesis workflow for this compound.

Self-Assembly and Micelle Formation

This compound is an amphiphilic molecule, possessing a hydrophilic guanidinium headgroup and a long, hydrophobic stearate tail. This dual nature drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water molecules.[4]

Above a specific concentration, known as the critical micelle concentration (CMC), and a certain temperature, the Krafft temperature, individual this compound molecules (monomers) spontaneously aggregate to form micelles.[4] In these aggregates, the hydrophobic stearate tails are sequestered in the core, away from the water, while the hydrophilic guanidinium headgroups are exposed to the aqueous environment on the micelle surface.[5]

The guanidinium headgroup is expected to play a significant role in the self-assembly process. Studies on other guanidine-containing surfactants suggest that the ability of the guanidinium group to form hydrogen bonds may lead to stronger interactions between the headgroups, potentially influencing the CMC and aggregation number.[6][7] This attractive force can act in concert with the hydrophobic effect to promote micellization.[6][7]

Micelle_Structure cluster_core Hydrophobic Core (Stearate Tails) head tail h1 a->h1 h2 a->h2 h3 a->h3 h4 a->h4 h5 a->h5 h6 a->h6 h7 a->h7 h8 a->h8 HeadLabel Guanidinium Head (Hydrophilic) h5->HeadLabel

Schematic of a this compound micelle.

Quantitative Micellization Data: A Comparative Analysis

SurfactantCritical Micelle Concentration (CMC)Aggregation Number (N)Temperature (°C)MethodReference
Dodecylguanidinium Chloride13.9 mM5740Fluorescence[7]
Sodium Stearate~0.4-0.9 mM-60Various[8]

Note: The CMC of stearates is highly dependent on temperature and pH.

Experimental Protocols for Micelle Characterization

A suite of analytical techniques is employed to characterize the formation and properties of surfactant micelles.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of concentration.[9][10]

a) Tensiometry (Surface Tension Measurement)

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[9]

  • Methodology:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is determined from the breakpoint in the resulting curve.[9]

b) Conductivity Measurement

  • Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because micelles are less mobile than individual ions and bind some counterions.[9][11]

  • Methodology:

    • Prepare a stock solution of the surfactant.

    • Measure the conductivity of the initial solvent (e.g., deionized water).

    • Make successive additions of the stock solution to the solvent, measuring the conductivity after each addition.

    • Plot conductivity versus surfactant concentration.

    • The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[12]

c) Fluorescence Spectroscopy

  • Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a change in its fluorescence emission spectrum.[9]

  • Methodology:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence emission spectrum of each solution.

    • Monitor a specific spectral feature, such as the ratio of the intensity of the first and third vibronic peaks (I1/I3) for pyrene, as a function of surfactant concentration.

    • Plot the spectral feature versus the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.[13]

Determination of Micelle Size and Size Distribution

Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[14][15]

  • Methodology:

    • Prepare a surfactant solution at a concentration well above the CMC.

    • Filter the solution to remove any dust or large aggregates.

    • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Measure the scattered light intensity fluctuations.

    • The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI), which indicates the breadth of the size distribution.[16] Note: For accurate measurements, the viscosity of the solution should be known or measured, as it can be influenced by the presence of micelles.[14]

Thermodynamics of Micellization

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a titration process. To study micellization, a concentrated surfactant solution is titrated into the solvent. The heat changes associated with the dilution of monomers and the formation or dissociation of micelles are measured.[17][18]

  • Methodology:

    • Fill the ITC sample cell with the solvent (e.g., water) and the injection syringe with a concentrated surfactant solution (above the CMC).

    • Perform a series of small, sequential injections of the surfactant solution into the cell while monitoring the heat change.

    • The resulting thermogram shows peaks corresponding to the heat of each injection.

    • Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.

    • The inflection point of this curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔH_mic).[19][20] The Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can then be calculated.

Experimental_Workflow start start process process analysis analysis result result Prep Prepare Surfactant Solutions CMC_Det CMC Determination Prep->CMC_Det Size_Det Micelle Sizing Prep->Size_Det Thermo_Det Thermodynamics Prep->Thermo_Det Tensiometry Tensiometry CMC_Det->Tensiometry Conductivity Conductivity CMC_Det->Conductivity Fluorescence Fluorescence CMC_Det->Fluorescence CMC_Result CMC Value Tensiometry->CMC_Result Conductivity->CMC_Result Fluorescence->CMC_Result DLS Dynamic Light Scattering (DLS) Size_Det->DLS Size_Result Hydrodynamic Diameter & PDI DLS->Size_Result ITC Isothermal Titration Calorimetry (ITC) Thermo_Det->ITC Thermo_Result ΔH, ΔS, ΔG ITC->Thermo_Result

General experimental workflow for micelle characterization.

Conclusion

This compound is a cationic surfactant with the potential for self-assembly into micelles in aqueous solutions, driven by its amphiphilic nature. While direct experimental data on its micellization properties are scarce, this guide provides a comprehensive framework for its synthesis and characterization based on established principles of surfactant science and data from analogous compounds. The detailed experimental protocols outlined herein offer a roadmap for researchers to determine the critical micelle concentration, size, and thermodynamic parameters of this compound micelles. Further research is warranted to fully elucidate the unique properties imparted by the guanidinium headgroup and to explore the potential applications of this surfactant in various scientific and industrial fields.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Guanidinium-Based Surfactants with a Focus on Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanidine stearate, a salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, presents unique physicochemical properties. As an amphiphilic molecule, it possesses surfactant capabilities. However, its extremely low solubility in aqueous media precludes the determination of a classical critical micelle concentration (CMC) in water. This guide provides a comprehensive overview of the challenges in characterizing this compound's self-assembly and offers a detailed examination of the CMC of analogous, water-soluble alkylguanidinium surfactants. Experimental protocols for determining the CMC of these related compounds are provided, along with a discussion of their structure-property relationships. This information serves as a crucial reference for researchers working with guanidinium-based surfactants in various applications, including drug delivery and formulation.

The Challenge of Determining the CMC of this compound

This compound is a 1:1 adduct of guanidine and stearic acid, resulting in a guanidinium cation and a stearate anion.[1] Its synthesis is often achieved through a precipitation reaction, for instance, by reacting polyhexamethylene guanidine hydrochloride with sodium stearate.[1][2] This method of synthesis underscores a key characteristic of this compound: it is a lipophilic compound with very low solubility in water.[3]

The critical micelle concentration is defined as the concentration of a surfactant in an aqueous solution above which micelles form. Given that this compound is practically insoluble in water, it does not form a sufficiently concentrated solution for micellization to occur in a classical sense. Therefore, a standard aqueous CMC value for this compound is not reported in the scientific literature.

CMC of Soluble Alkylguanidinium Surfactants: A Comparative Analysis

To understand the micellization behavior of guanidinium-based surfactants, it is instructive to examine water-soluble analogues. Alkylguanidinium chlorides, which feature the same guanidinium headgroup but a shorter alkyl chain and a more soluble counter-ion, have been synthesized and their CMCs have been determined.

The CMC of these surfactants is influenced by the length of the hydrophobic alkyl chain. As the chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC. This is because the longer alkyl chains have a greater thermodynamic incentive to be sequestered from the aqueous environment within a micelle.

Below is a summary of the CMC values for a series of alkylguanidinium chlorides, determined by conductivity and surface tension measurements.[4][5]

Surfactant NameChemical FormulaAlkyl Chain LengthCMC (mmol/L)Temperature (°C)
Decylguanidinium Chloride (DGC)C₁₀H₂₁NHC(NH₂)₂⁺Cl⁻1042.525
Dodecylguanidinium Chloride (DDGC)C₁₂H₂₅NHC(NH₂)₂⁺Cl⁻1211.525
Tetradecylguanidinium Chloride (TDGC)C₁₄H₂₉NHC(NH₂)₂⁺Cl⁻143.233
Hexadecylguanidinium Chloride (HDGC)C₁₆H₃₃NHC(NH₂)₂⁺Cl⁻160.841

Experimental Protocols for CMC Determination

The CMC of soluble guanidinium surfactants can be determined using several established methods. The two most common techniques are conductometry and fluorescence spectroscopy.

Conductometry

This method is suitable for ionic surfactants like alkylguanidinium chlorides. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Experimental Protocol:

  • Preparation of Surfactant Solutions: A stock solution of the alkylguanidinium chloride is prepared in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

  • Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.[1][2]

Fluorescence Spectroscopy using a Pyrene Probe

This technique utilizes a fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the intensity ratio of specific vibrational bands in the pyrene emission spectrum (the I₁/I₃ ratio).

Experimental Protocol:

  • Preparation of Solutions: A series of surfactant solutions are prepared as in the conductometry method. A small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) is added to each surfactant solution. The solvent is then evaporated, leaving the pyrene probe dispersed in the surfactant solutions.

  • Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

  • Data Analysis: The ratio of the fluorescence intensities of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm) is calculated for each surfactant concentration. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve. The inflection point of this curve is taken as the CMC.[6][7]

Visualizing Experimental Workflows and Micelle Structure

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for CMC determination and the general structure of a guanidinium surfactant micelle.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_cond Conductometry cluster_fluor Fluorescence cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure_cond Measure Conductivity dilutions->measure_cond add_probe Add Pyrene Probe dilutions->add_probe plot_data Plot Data measure_cond->plot_data measure_fluor Measure Fluorescence add_probe->measure_fluor measure_fluor->plot_data determine_cmc Determine CMC plot_data->determine_cmc

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).

micelle_structure cluster_micelle Guanidinium Surfactant Micelle cluster_legend Legend center Hydrophobic Core (Stearate Chains) s1 center->s1  Stearate Chain s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 head Guanidinium Headgroup (Gua⁺) chain Hydrophobic Stearate Chain

Caption: Simplified 2D representation of a this compound micelle in a non-polar solvent.

Conclusion

While the critical micelle concentration of this compound in aqueous solutions remains undefined due to its insolubility, a thorough understanding of its potential surfactant behavior can be gained by studying soluble analogues. The CMC of alkylguanidinium chlorides demonstrates a clear dependence on the length of the hydrophobic tail, a fundamental principle in surfactant science. The detailed experimental protocols for conductometry and fluorescence spectroscopy provided in this guide offer robust methods for characterizing the self-assembly of novel guanidinium-based surfactants. For researchers in drug development, this information is vital for formulating delivery systems and understanding the interactions of these compounds in biological and pharmaceutical systems.

References

Guanidine Stearate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Promising Cationic Surfactant

Abstract

Guanidine stearate, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a cationic surfactant of significant interest in pharmaceutical and materials science. Its amphiphilic nature, arising from the hydrophilic guanidinium headgroup and the hydrophobic stearate tail, allows it to self-assemble into micelles and bilayers in aqueous solutions. This property, coupled with the unique characteristics of the guanidinium group, makes it a versatile compound with applications ranging from an antimicrobial agent to a drug delivery vehicle and a pharmaceutical excipient. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and key applications, with a focus on its role as a cationic surfactant. Detailed experimental protocols for its characterization and a discussion of its mechanism of action are also presented to aid researchers and drug development professionals in harnessing its potential.

Introduction

This compound is a 1:1 adduct of guanidine and stearic acid, resulting in a molecule with a cationic guanidinium headgroup and a long hydrophobic alkyl chain. This structure imparts amphiphilic properties, leading to its classification as a cationic surfactant. The guanidinium group, with its positive charge distributed over three nitrogen atoms, is capable of forming strong electrostatic interactions and multiple hydrogen bonds, which significantly influences the surfactant's behavior and its interactions with biological systems.

This guide will delve into the core aspects of this compound, providing a technical resource for its synthesis, characterization, and application.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward precipitation reaction. While the literature often describes the synthesis of its polymeric form, polyhexamethylene this compound (PHGS), the fundamental principle can be adapted for the monomeric form[1].

Reaction Scheme:

A common method involves the reaction of a guanidinium salt, such as guanidine hydrochloride, with a stearate salt, like sodium stearate, in an aqueous solution. The insolubility of this compound in water drives the reaction towards the formation of a precipitate.

Synthesis Guanidine_HCl Guanidine Hydrochloride (in water) Reaction + Guanidine_HCl->Reaction Sodium_Stearate Sodium Stearate (in water) Sodium_Stearate->Reaction Guanidine_Stearate This compound (precipitate) Reaction->Guanidine_Stearate NaCl Sodium Chloride (in solution) Reaction->NaCl

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution of Reactants: Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate. The concentrations should be calculated to achieve a 1:1 molar ratio in the final reaction mixture. Heating the solutions (e.g., to 80°C) can aid in dissolution[1].

  • Reaction: While stirring, add the sodium stearate solution to the guanidine hydrochloride solution. A white precipitate of this compound will form immediately[1].

  • Isolation and Purification: The precipitate is collected by filtration. To remove any unreacted starting materials and byproducts like sodium chloride, the precipitate should be washed thoroughly with hot distilled water[1].

  • Drying: The purified this compound is then dried under vacuum to remove residual water.

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its physicochemical properties. Key parameters include its Critical Micelle Concentration (CMC), surface tension, and the electrical properties of its micelles (zeta potential).

Quantitative Data
PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) 0.1 mMNot specified[4]
Melting Point 94–96°CDifferential Scanning Calorimetry (DSC)[4]
Solubility Insoluble in water; soluble in organic solventsNot specified[4]
Thermal Stability Decomposes above 200°CNot specified[4]
Experimental Protocols for Characterization

The following are detailed methodologies for determining the key physicochemical properties of cationic surfactants like this compound.

3.2.1. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate to form micelles. This can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

  • Surface Tension Method:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus. The inflection point on the curve indicates the CMC.

  • Conductivity Method:

    • Prepare a series of aqueous solutions of this compound.

    • Measure the electrical conductivity of each solution.

    • Plot the conductivity versus the surfactant concentration.

    • Two linear regions will be observed. The intersection of the two lines corresponds to the CMC.

CMC_Determination cluster_0 Experimental Workflow Prep Prepare Surfactant Solutions (Varying Concentrations) Measure Measure Physical Property (e.g., Surface Tension, Conductivity) Prep->Measure Plot Plot Property vs. Concentration Measure->Plot Determine Identify Inflection Point (CMC) Plot->Determine

Figure 2: CMC Determination Workflow.

3.2.2. Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension.

  • Wilhelmy Plate Method:

    • A thin platinum plate is suspended from a balance and oriented perpendicular to the liquid surface.

    • The plate is lowered until it just touches the surface of the this compound solution.

    • The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.

  • Pendant Drop Method:

    • A drop of the this compound solution is formed at the tip of a needle.

    • The shape of the drop is determined by the balance between surface tension and gravity.

    • An image of the drop is captured, and the surface tension is calculated by analyzing the drop's shape.

3.2.3. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, it would indicate the charge on the surface of the micelles.

  • Dynamic Light Scattering (DLS) with Electrophoretic Light Scattering (ELS):

    • A sample of the this compound solution above its CMC is placed in a specialized cuvette with electrodes.

    • An electric field is applied, causing the charged micelles to move.

    • A laser beam is passed through the sample, and the scattered light is detected.

    • The velocity of the micelles is determined from the Doppler shift of the scattered light.

    • The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

Mechanism of Action and Biological Interactions

The cationic nature of the guanidinium headgroup is central to the biological activity of this compound, particularly its antimicrobial properties and its potential in drug delivery.

Antimicrobial Activity: Membrane Disruption

Guanidinium-rich compounds are known to exhibit broad-spectrum antimicrobial activity. The primary mechanism involves the electrostatic interaction between the positively charged guanidinium headgroup and the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids[4]. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular components and ultimately cell death.

Antimicrobial_Mechanism cluster_0 Mechanism of Action Guanidine_Stearate This compound (Cationic Headgroup) Interaction Electrostatic Interaction & Hydrogen Bonding Guanidine_Stearate->Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Drug_Delivery_Pathway cluster_0 Cellular Uptake Pathway GS_Cargo This compound-Cargo Complex Binding Binding & Charge Neutralization GS_Cargo->Binding Cell_Surface Cell Surface (Anionic Groups) Cell_Surface->Binding Uptake Cellular Uptake Binding->Uptake Endocytosis Endocytosis Uptake->Endocytosis path 1 Translocation Direct Translocation Uptake->Translocation path 2 Release Intracellular Cargo Release Endocytosis->Release Translocation->Release Nanoparticle_Workflow cluster_0 Drug Delivery Nanoparticle Workflow Formulation Nanoparticle Formulation (e.g., Self-Assembly) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization In_Vitro In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

References

The Core Antimicrobial Mechanism of Guanidine Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine stearate, a lipophilic derivative of the potent biocide polyhexamethylene guanidine, exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with microbial cell membranes, subsequent disruption of cellular integrity, and potential interference with intracellular signaling. This document provides a comprehensive overview of the current understanding of this compound's antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration and characterization of novel biocidal compounds. Guanidine-based polymers, such as polyhexamethylene guanidine (PHMG), have long been recognized for their potent antimicrobial efficacy. This compound, a salt of a polymeric guanidine, combines the cationic antimicrobial properties of the guanidinium head with a lipophilic stearate tail. This amphipathic nature is believed to enhance its interaction with and disruption of microbial cell membranes, making it an effective antimicrobial agent. This guide provides an in-depth analysis of the mechanisms underpinning the antimicrobial action of this compound.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity. This process can be conceptualized as a multi-step interaction driven by electrostatic and hydrophobic forces.

2.1. Electrostatic Attraction and Binding:

The guanidinium groups of the polymer chain are protonated at physiological pH, conferring a strong positive charge to the molecule. Bacterial and fungal cell membranes are rich in negatively charged components, such as phospholipids (e.g., phosphatidylglycerol, cardiolipin) in bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The initial step in the antimicrobial action is the electrostatic attraction between the cationic this compound and the anionic microbial cell surface. This leads to the accumulation of the compound on the membrane.

2.2. Insertion and Destabilization:

Following the initial binding, the lipophilic stearate tail of this compound facilitates its insertion into the hydrophobic core of the cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to membrane fluidization and destabilization.

2.3. Pore Formation and Leakage of Intracellular Contents:

The continued accumulation and insertion of this compound molecules into the membrane lead to the formation of pores or channels.[1] This breach of the membrane's barrier function results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins. The loss of these vital components and the dissipation of the proton motive force ultimately lead to cell death.

2.4. Intracellular Targets:

While membrane disruption is the primary mechanism, some evidence suggests that guanidine-based compounds that successfully traverse the compromised membrane may also interact with intracellular targets such as DNA and enzymes, further contributing to their antimicrobial effect.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS/Teichoic Acids Phospholipids Phospholipids CellularContents Cellular Contents (Ions, ATP) Phospholipids->CellularContents 3. Pore Formation & Leakage GS This compound GS->LPS 1. Electrostatic Attraction GS->Phospholipids 2. Insertion & Destabilization DNA_Enzymes DNA & Enzymes GS->DNA_Enzymes 4. Potential Intracellular Interaction Death Death CellularContents->Death Cell Death Stimulus Environmental Stimulus HK Histidine Kinase (HK) Stimulus->HK RR Response Regulator (RR) HK->RR Phosphotransfer ADP ADP HK->ADP GeneExpression Gene Expression (e.g., resistance, virulence) RR->GeneExpression Activation GS This compound GS->HK Inhibition ATP ATP ATP->HK Autophosphorylation PHGC PHGC Solution (in distilled water) Mixing Mix at 80°C with stirring PHGC->Mixing NaStearate Sodium Stearate Solution (in distilled water) NaStearate->Mixing Precipitation Precipitation of PHGS Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with boiling water Filtration->Washing Drying Dry in vacuum Washing->Drying PHGS_product PHGS Product Drying->PHGS_product

References

Biocompatibility and Cytotoxicity of Guanidine Stearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate, the salt formed from the strong organic base guanidine and the saturated fatty acid stearic acid, is a compound of increasing interest in various biomedical and pharmaceutical applications. Its amphiphilic nature, combining the hydrophilic guanidinium head group with a lipophilic stearate tail, imparts surfactant-like properties, making it a candidate for roles as an excipient, antimicrobial agent, and a component in drug delivery systems.[1] Understanding the biocompatibility and cytotoxicity profile of this compound is paramount for its safe and effective translation into clinical and commercial use.

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of this compound and related guanidinium-based compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and a visualization of the potential molecular mechanisms involved.

Biocompatibility Profile

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. Key to assessing the biocompatibility of this compound are its interactions with blood components and its potential to elicit an inflammatory response.

Hemocompatibility

A critical aspect of biocompatibility, particularly for applications involving potential blood contact, is hemocompatibility. Hemolysis, the rupture of red blood cells (erythrocytes), is a primary indicator of a material's adverse effects on blood. While specific data for this compound is limited, studies on other lipophilic guanidinium compounds suggest that the length of the alkyl chain can influence hemolytic activity, with longer chains potentially leading to increased hemolysis.[1] An ideal amphiphilic antibacterial polymer should exhibit minimal hemolysis, typically less than 4% at its minimum inhibitory concentration (MIC).[1]

Inflammatory Response

The inflammatory potential of this compound is not yet well-characterized. However, studies on other guanidino compounds have shown that they can have both pro-inflammatory and anti-inflammatory effects depending on the specific compound and the cellular context. For instance, some guanidino compounds have been shown to stimulate the proliferation of immune cells and enhance the production of pro-inflammatory cytokines like TNF-α in certain conditions.[2] Conversely, other studies have demonstrated inhibitory effects on leukocyte activity upon activation.[2] The stearate component of this compound may also modulate the inflammatory response, as stearic acid itself has been associated with inflammatory and endothelial dysfunction biomarkers.

Cytotoxicity Profile

Cytotoxicity assays are essential for determining the toxic effects of a compound on cells. The cytotoxicity of guanidine-based compounds is often attributed to the cationic guanidinium group, which can interact with and disrupt the negatively charged cell membrane, leading to cell lysis.[3]

In Vitro Cytotoxicity

Quantitative data on the cytotoxicity of this compound is sparse in the available literature. However, studies on structurally related guanidine-containing polymers and derivatives provide valuable insights.

Table 1: In Vitro Cytotoxicity Data for Guanidine-Based Compounds

CompoundCell LineAssayEndpointResultReference
Polyhexamethylene this compound (PHGS)Bacteria and FungiMICGrowth Inhibition≤ 200 µg/mL[4][5]
Dodecylguanidine hydrochloride (DGH)A549 (Human lung carcinoma)WSTIC500.39 µg/mL[6][7]
Polyguanidine conjugate (GuaDex)DAOY (Medulloblastoma)FMCAIC50223.4 nM[8]
Polyguanidine conjugate (GuaDex)MB-LU-181 (Medulloblastoma)FMCAIC50284.8 nM[8]
Polyhexamethylene guanidine (PHMG)A549 (Human lung carcinoma)Cell ViabilityCell DeathEvident at ≥ 5 µg/mL[8]

Note: The presented data is for related guanidine compounds and may not be directly representative of this compound's specific cytotoxicity.

The data suggests that the cytotoxicity of guanidine compounds is dependent on their specific chemical structure, including the nature of the counter-ion and any polymeric backbone.

Mechanisms of Cytotoxicity

The primary mechanism of cytotoxicity for many guanidinium-containing compounds is believed to be the disruption of cell membrane integrity. The positively charged guanidinium headgroup interacts with the negatively charged components of the cell membrane, such as phospholipids, leading to membrane destabilization, increased permeability, and eventual cell lysis.[3]

Furthermore, some guanidine derivatives have been shown to induce apoptosis (programmed cell death). This can be triggered by various cellular stresses, including endoplasmic reticulum (ER) stress.[9][10] The accumulation of unfolded or misfolded proteins in the ER due to the action of the compound can initiate the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the biocompatibility and cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

  • 96-well microplates

  • Test cells (e.g., human dermal fibroblasts, HDFs)

  • Complete cell culture medium

  • This compound solutions of varying concentrations

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Hemolysis Assay

The hemolysis assay assesses the ability of a substance to damage red blood cells.[12]

Materials:

  • Freshly collected whole blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solutions of varying concentrations

  • Positive control (e.g., 0.1% Triton X-100)[12]

  • Negative control (PBS)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocyte pellet three times with PBS, centrifuging and resuspending each time.

  • Erythrocyte Suspension: Prepare a 2% (v/v) erythrocyte suspension in PBS.

  • Incubation: In microcentrifuge tubes, mix 100 µL of the erythrocyte suspension with 100 µL of the this compound solutions at different concentrations. Prepare positive and negative controls similarly.[12]

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.[12]

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact erythrocytes.[13]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.[13]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations of Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the potential cellular mechanisms of action for this compound based on the known effects of related guanidine compounds.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts) treatment Treatment of Cells with this compound cell_culture->treatment gs_solution This compound Solution Preparation gs_solution->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay hemolysis_assay Hemolysis Assay (Biocompatibility) treatment->hemolysis_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_quant Quantitative Analysis (IC50, % Hemolysis) mtt_assay->data_quant hemolysis_assay->data_quant pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis

Caption: Workflow for evaluating the in vitro biocompatibility and cytotoxicity of this compound.

Proposed Mechanism of Guanidine-Induced Cytotoxicity

cytotoxicity_mechanism cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Effects gs This compound membrane Cell Membrane (Negative Charge) gs->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption lysis Cell Lysis disruption->lysis Loss of Integrity apoptosis Apoptosis Induction disruption->apoptosis Cellular Stress

Caption: Proposed mechanism of cytotoxicity induced by guanidinium-containing compounds.

Potential Apoptosis Signaling Pathway via ER Stress

apoptosis_pathway gs Guanidine Compound er Endoplasmic Reticulum (ER) gs->er Induces ER Stress upr Unfolded Protein Response (UPR) er->upr chop CHOP Activation upr->chop caspase Caspase Activation chop->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential involvement of ER stress in guanidine-induced apoptosis.

Conclusion and Future Directions

This compound holds promise for various biomedical applications due to its unique physicochemical properties. However, a thorough understanding of its biocompatibility and cytotoxicity is crucial for its safe implementation. This technical guide has summarized the available data, which, while limited for this compound itself, suggests that guanidinium-based compounds can exhibit cytotoxicity, primarily through membrane disruption, and may induce apoptosis via pathways such as ER stress.

Future research should focus on generating specific biocompatibility and cytotoxicity data for this compound. This includes:

  • In-depth cytotoxicity screening against a panel of relevant human cell lines (e.g., fibroblasts, endothelial cells, keratinocytes).

  • Comprehensive hemocompatibility studies to determine the hemolytic potential of this compound at various concentrations.

  • Investigation of the inflammatory response in vitro and in vivo to understand its immunomodulatory effects.

  • Elucidation of the precise molecular mechanisms of cytotoxicity and any induced signaling pathways.

By addressing these knowledge gaps, the scientific and industrial communities can better assess the potential risks and benefits of this compound, paving the way for its responsible development and application in innovative healthcare solutions.

References

Guanidine Stearate in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate, the salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, is a versatile compound increasingly utilized in polymer chemistry and drug development. Its amphiphilic nature, combining a hydrophilic guanidinium head group with a hydrophobic stearate tail, imparts unique surfactant and electrostatic properties. This technical guide provides a comprehensive overview of this compound's role as a polymer additive, its synthesis, characterization, and its burgeoning applications in creating advanced materials with tailored functionalities, particularly in the biomedical and pharmaceutical fields.

The guanidinium group, with its positive charge delocalized over three nitrogen atoms, is a key functional moiety in many biological processes and synthetic systems. When incorporated into a polymer matrix, either as a counter-ion to a polymeric backbone or as part of a polymerizable monomer, it can significantly influence the material's surface properties, antimicrobial activity, and interaction with biological systems. The stearate component, a saturated 18-carbon fatty acid, provides hydrophobicity, lubricity, and can act as a plasticizer or a dispersing agent.

This guide will delve into the synthesis of this compound and its polymeric derivatives, detail experimental protocols for their characterization, and present quantitative data on their effects on polymer properties. Furthermore, it will explore the mechanisms of action, particularly in antimicrobial applications, and provide visual representations of key processes and workflows to aid in research and development.

Physicochemical Properties of this compound

This compound is a white, waxy solid. Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueSource
CAS Number 26739-53-7N/A
Molecular Formula C₁₉H₄₁N₃O₂N/A
Molecular Weight 343.55 g/mol N/A
Melting Point 94-96 °CN/A
Solubility Soluble in organic solvents, insoluble in water.N/A

Synthesis of this compound and its Polymeric Derivatives

The synthesis of this compound and its polymeric counterparts, such as polyhexamethylene this compound (PHGS), is typically achieved through a straightforward precipitation reaction in an aqueous medium.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from guanidine hydrochloride and stearic acid.

Materials:

  • Guanidine hydrochloride

  • Stearic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare Sodium Stearate Solution:

    • Dissolve a specific molar amount of stearic acid in ethanol in a beaker with gentle heating and stirring until fully dissolved.

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in distilled water.

    • Slowly add the NaOH solution to the stearic acid solution while stirring. The formation of a white precipitate of sodium stearate will be observed.

  • Prepare Guanidine Hydrochloride Solution:

    • Dissolve a stoichiometric equivalent of guanidine hydrochloride in distilled water in a separate beaker.

  • Precipitation Reaction:

    • Heat both the sodium stearate suspension and the guanidine hydrochloride solution to approximately 80°C.

    • Slowly add the guanidine hydrochloride solution to the sodium stearate suspension with vigorous stirring. A white precipitate of this compound will form immediately.[1]

    • Continue stirring the mixture at 80°C for 1-2 hours to ensure the reaction goes to completion.[1]

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Filter the white precipitate using a Buchner funnel.

    • Wash the precipitate several times with hot distilled water to remove any unreacted starting materials and by-products like sodium chloride.[1]

    • Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Experimental Protocol: Synthesis of Polyhexamethylene this compound (PHGS)

This protocol outlines the synthesis of a polymeric form, PHGS, from polyhexamethylene guanidine hydrochloride (PHGC).

Materials:

  • Polyhexamethylene guanidine hydrochloride (PHGC)

  • Sodium stearate

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare Solutions:

    • Dissolve a calculated amount of PHGC in distilled water.

    • Dissolve a molar equivalent of sodium stearate (based on the repeating unit of PHGC) in distilled water, heating to 80°C to aid dissolution.[1]

  • Precipitation:

    • While stirring the PHGC solution, slowly add the hot sodium stearate solution.[1]

    • A white precipitate of PHGS will form. Continue stirring the mixture at 80°C for 1-2 hours.[1]

  • Purification:

    • Filter the precipitate and wash it thoroughly with boiling distilled water to remove NaCl and other impurities.[1]

    • Dry the final product in a vacuum oven at 50°C.[1]

Incorporation of this compound into Polymer Matrices

This compound can be incorporated into various polymer matrices using common polymer processing techniques such as melt blending and solution casting.

Experimental Protocol: Melt Blending of this compound with Polylactic Acid (PLA)

Materials:

  • Polylactic acid (PLA) pellets

  • This compound powder

  • Twin-screw extruder

  • Compression molding machine or 3D printer filament extruder

Procedure:

  • Drying: Dry both the PLA pellets and this compound powder in a vacuum oven at a temperature suitable for PLA (typically 60-80°C) for at least 4 hours to remove any residual moisture.

  • Premixing: Physically mix the desired weight percentage of this compound with the PLA pellets in a sealed bag.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing parameters of the specific PLA grade.

    • Feed the premixed material into the extruder. The this compound will melt and disperse within the molten PLA matrix.

    • Extrude the blend into strands and pelletize them.

  • Specimen Preparation:

    • The resulting composite pellets can be used for injection molding, compression molding, or extruded into filaments for 3D printing to create specimens for further characterization.

Characterization of this compound and Modified Polymers

A suite of analytical techniques is employed to characterize this compound and polymers modified with it.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its incorporation into a polymer matrix.

Procedure:

  • Sample Preparation:

    • For this compound powder, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • For polymer films, they can be analyzed directly.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic peaks for the guanidinium group (N-H stretching and bending vibrations) and the stearate group (C=O and C-H stretching vibrations). In guanidine derivatives, expect bands around 3200 cm⁻¹ (=N-H stretching), 2930 cm⁻¹ and 2855 cm⁻¹ (asymmetric and symmetric C-H stretching of CH₂ and CH₃ groups), and 1635 cm⁻¹ (N-H bending).[2]

    • When incorporated into a polymer, look for the appearance of these characteristic peaks in the polymer's spectrum.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and its derivatives.

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized this compound or its polymeric derivative in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or methanol (CD₃OD)).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the signals corresponding to the protons of the stearate chain (alkyl protons) and any protons associated with the guanidinium group.

    • In the ¹³C NMR spectrum, identify the signals for the carbonyl carbon of the stearate and the carbon of the guanidinium group, as well as the carbons of the alkyl chain.

Experimental Protocol: Thermal Analysis (TGA and DSC)

Objective: To evaluate the thermal stability and thermal transitions of polymers modified with this compound.

Procedure:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the polymer sample in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the material.

  • Differential Scanning Calorimetry (DSC):

    • Place a small, known weight of the polymer sample in a DSC pan.

    • Heat the sample at a controlled rate to erase its thermal history, then cool it, and finally heat it again while monitoring the heat flow.

    • Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the resulting thermogram.[3][4]

Effects of this compound on Polymer Properties

The incorporation of this compound can significantly alter the mechanical, thermal, and antimicrobial properties of polymers.

Mechanical Properties

The addition of stearates to polymer matrices can have varied effects on their mechanical properties. While they can act as plasticizers, potentially increasing flexibility and elongation at break, they may also lead to a decrease in tensile strength and modulus due to a reduction in intermolecular forces between polymer chains.

Table 1: Effect of Stearate Additives on the Mechanical Properties of Polymers (Representative Data)

Polymer MatrixAdditiveConcentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Source
Polylactic Acid (PLA)Stearate-Zn₃Al LDH1.0DecreasedDecreased>600% increase[5]
Polylactic Acid (PLA)Stearate-Zn₃Al LDH3.0DecreasedDecreased>600% increase[5]
75PBAT/25PCLZinc Stearate0.25Reduced by up to 20%0.87% increase-[6]
75PBAT/25PCLMagnesium Stearate0.1259.4% increase43.2% increase-[6]
Polyamide 56 FibresPPGS1.0DecreasedDecreasedDecreased[7]

Note: Data for this compound specifically is limited; the table presents data for other stearate-based additives to illustrate potential trends.

Thermal Properties

This compound and other stearates can influence the thermal stability of polymers. The effect depends on the specific polymer and the nature of the interaction. In some cases, they can enhance thermal stability, while in others, they may act as pro-degradants.

Table 2: Thermal Properties of Polymers Modified with Stearate Additives (Representative Data)

Polymer MatrixAdditiveConcentration (wt%)Onset Decomposition Temp. (°C) (TGA)Glass Transition Temp. (°C) (DSC)Melting Temp. (°C) (DSC)Source
PLLAm-PLAG-Lowered-208 (SC), 150 (HC)[8]
75PBAT/25PCLStearates-Reduced--[6]

Antimicrobial Applications and Mechanism of Action

Polymers containing guanidinium groups are well-known for their broad-spectrum antimicrobial activity. The cationic guanidinium group interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This electrostatic interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

Signaling Pathway: Antimicrobial Action of Guanidinium-Containing Polymers

antimicrobial_mechanism Polymer Guanidinium Polymer Membrane Bacterial Cell Membrane (Negatively Charged) Polymer->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of guanidinium polymers.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a this compound-modified polymer.

Materials:

  • Polymer sample

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Polymer Stock Solution: Dissolve the polymer in a suitable solvent and then dilute it in the growth medium to the highest desired concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the polymer solution across the wells of a 96-well plate.[9]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[9] Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of the polymer that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[9][10]

Experimental and Developmental Workflow

The development and evaluation of this compound-modified polymers typically follow a structured workflow, from synthesis to application-specific testing.

workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation Synthesis Synthesis of This compound Incorporation Incorporation into Polymer Matrix Synthesis->Incorporation Structural Structural Analysis (FTIR, NMR) Incorporation->Structural Thermal Thermal Analysis (TGA, DSC) Incorporation->Thermal Mechanical Mechanical Testing (Tensile, Modulus) Incorporation->Mechanical Antimicrobial Antimicrobial Testing (MIC, Biocidal Assay) Incorporation->Antimicrobial Biocompatibility Biocompatibility (Cytotoxicity, Hemolysis) Antimicrobial->Biocompatibility

Caption: Workflow for developing this compound polymers.

Conclusion and Future Outlook

This compound is a promising additive for imparting novel functionalities to polymers. Its ease of synthesis and incorporation into various polymer matrices makes it an attractive candidate for a wide range of applications. The guanidinium moiety's inherent antimicrobial properties are of particular interest for developing materials that can combat microbial contamination in healthcare, packaging, and other industries.

While the effects of this compound on the mechanical and thermal properties of polymers require more systematic investigation, the available data on related compounds suggest that it can be used to tune these properties. Future research should focus on establishing clear structure-property relationships to enable the rational design of this compound-modified polymers with optimized performance characteristics. Furthermore, exploring its potential in drug delivery systems, for example, as a counter-ion for charged drug molecules to control their release, represents an exciting avenue for future studies. The development of biodegradable polymers incorporating this compound could also lead to environmentally friendly materials with enhanced functionalities.

References

The Genesis and Evolution of Guanidinium-Based Surfactants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of guanidinium-based surfactants from simple biocidal agents to sophisticated components in modern drug and gene delivery systems is a testament to the versatile and powerful nature of the guanidinium headgroup. This technical guide provides an in-depth exploration of the historical development of these fascinating molecules, detailing their synthesis, physicochemical properties, and evolving applications.

Early Developments: The Rise of Dodecylguanidine as a Biocidal Agent

The story of guanidinium-based surfactants begins not in the realm of advanced drug delivery, but in the practical world of agriculture and material preservation. One of the earliest and most prominent examples is dodecylguanidine, commercially known as dodine. While the precise first synthesis is not easily traced in seminal publications, patents from the mid-20th century indicate its established use as a potent fungicide and biocide. For instance, a 1971 patent describes antimicrobial solutions of dodecylguanidine hydrochloride for low-temperature stability, suggesting its synthesis and application were well-understood by this period[1]. These early applications capitalized on the cationic nature of the guanidinium group, which could disrupt the cell membranes of fungi and bacteria.

Synthesis of Dodecylguanidine Salts: Early Methodologies

The industrial synthesis of dodecylguanidine salts, particularly the acetate form (dodine), has been documented in various patents. A common early method involved the reaction of dodecylamine with cyanamide and acetic acid in an inert solvent[2][3]. Another approach utilized urea as a starting material to prepare n-dodecylguanidine monoacetate, touted for its low production cost and suitability for large-scale industrial production[4]. A more recent synthetic route involves the reaction of guanidine hydrochloride with chlorinated dodecane[5].

Experimental Protocol: Synthesis of Dodecylguanidine Acetate (Dodine)

This protocol is a generalized representation based on patent literature[2][3][4]:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dodecylamine and a portion of acetic acid are charged into an inert solvent.

  • Reagent Addition: Cyanamide is added to the stirred mixture. The reaction is typically carried out at an elevated temperature, for example, between 75-95 °C.

  • Reaction Monitoring: The reaction is allowed to proceed until equilibrium is reached.

  • Acidification and Precipitation: The reaction mixture is then acidified with acetic acid to a pH of approximately 6, diluted with water, and cooled. This causes the dodecylguanidine acetate to precipitate out of the solution.

  • Isolation and Purification: The precipitate is isolated by filtration. The crude product can be further purified by recrystallization.

Physicochemical Properties of Early Guanidinium Surfactants

The effectiveness of dodecylguanidine as a surfactant is rooted in its amphipathic nature, possessing a long hydrophobic alkyl chain and a strongly basic, hydrophilic guanidinium headgroup. Key physicochemical parameters that govern its behavior in solution are the Critical Micelle Concentration (CMC) and its ability to reduce surface tension.

A 2007 study critically re-evaluated the CMC of dodecylguanidine monoacetate (dodine), finding it to be approximately 9.5 mM at 54 °C[6]. This corrected earlier, unusually low reported values and aligned it with the expected behavior of a cationic surfactant with a dodecyl chain[6]. The Krafft temperature, the temperature at which the solubility of a surfactant becomes equal to its CMC, for dodine was found to be around 52 °C[6].

SurfactantAlkyl Chain LengthCounterionCMC (mM)Temperature (°C)MethodReference
Dodecylguanidine Monoacetate (Dodine)C12Acetate9.554Electrical Conductivity[6]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Electrical Conductivity

This is a standard method for determining the CMC of ionic surfactants:

  • Stock Solution Preparation: A concentrated stock solution of the guanidinium-based surfactant is prepared in deionized water.

  • Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared by diluting the stock solution.

  • Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

  • Data Plotting: The specific conductivity is plotted against the surfactant concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

The Transition to Biomedical Applications: Guanidinium-Cholesterol Lipids for Gene Delivery

A significant leap in the application of guanidinium-based compounds came with the recognition of the guanidinium group's ability to interact with biological membranes and facilitate cellular uptake. This led to the development of more complex structures designed for drug and gene delivery. A landmark 1996 paper by Vigneron et al. detailed the synthesis and use of two novel cationic lipids: bis-guanidinium-spermidine-cholesterol (BGSC) and bis-guanidinium-trencholesterol (BGTC)[7][8]. These molecules ingeniously combined the membrane-compatible properties of a cholesterol anchor with the DNA-binding and cell-interacting capabilities of guanidinium headgroups[7][8].

These guanidinium-cholesterol lipids were shown to be highly efficient vectors for the transfection of various mammalian cell lines, both as micellar solutions and when formulated as liposomes with a neutral helper lipid like dioleoylphosphatidylethanolamine (DOPE)[7][8].

Experimental Protocol: Synthesis of Bis-guanidinium-trencholesterol (BGTC)

This protocol is a summary of the synthesis described by Vigneron et al. (1996)[9]:

  • Starting Materials: The synthesis begins with cholesterol and tris(2-aminoethyl)amine (tren).

  • Carbamoylation: Cholesterol is reacted with a suitable reagent to form a carbamoyl derivative.

  • Coupling with Tren: The cholesterol-carbamoyl derivative is then coupled to the primary amino groups of tren.

  • Guanidinylation: The terminal amino groups of the resulting cholesterol-tren conjugate are converted to guanidinium groups using a guanidinylating agent.

  • Purification: The final product, BGTC, is purified using appropriate chromatographic techniques.

Transfection Efficiency of Guanidinium-Cholesterol Lipids

The transfection efficiency of these novel lipids was a significant breakthrough. For example, BGTC was found to be a highly effective agent for transfecting a variety of mammalian cell lines[7]. The efficiency of transfection is often dependent on the cell line, the ratio of lipid to DNA, and the presence of a helper lipid.

Cationic LipidHelper LipidCell LineTransfection Efficiency (Relative Light Units/mg protein)Reference
BGTCDOPEVariousHigh (quantitative data varies by cell line and experimental conditions)[7]
BGSCDOPEVariousHigh (quantitative data varies by cell line and experimental conditions)[7]

Note: The original publication presents data graphically across multiple cell lines. The table above summarizes the general finding of high efficiency.

Experimental Protocol: In Vitro Transfection using Guanidinium-Cholesterol Liposomes

This is a general protocol based on the work by Vigneron et al. (1996)[9]:

  • Cell Seeding: The target mammalian cells are seeded in multi-well plates and cultured to a desired confluency (e.g., 50-70%).

  • Lipoplex Formation: The plasmid DNA (containing a reporter gene like luciferase) and the guanidinium-cholesterol lipid (often in combination with a helper lipid like DOPE) are separately diluted in a serum-free medium. The two solutions are then mixed to allow the formation of DNA-lipid complexes (lipoplexes).

  • Transfection: The cell culture medium is replaced with a serum-free medium, and the lipoplex solution is added to the cells.

  • Incubation: The cells are incubated with the lipoplexes for a period of several hours.

  • Post-Transfection: Serum-containing medium is added, and the cells are incubated for a further 24-48 hours to allow for gene expression.

  • Assay: The cells are lysed, and the expression of the reporter gene is quantified (e.g., using a luciferase assay).

Mechanisms of Cellular Interaction and Signaling

The unique ability of the guanidinium group to facilitate cellular uptake is central to the application of these surfactants in drug and gene delivery. The planar, delocalized positive charge of the guanidinium headgroup allows for strong, bidentate hydrogen bonding with negatively charged groups on the cell surface, such as phosphates, sulfates, and carboxylates found on phospholipids and proteins.

The cellular uptake of guanidinium-rich molecules is thought to occur through two primary mechanisms: direct penetration of the cell membrane and endocytosis. While a specific signaling cascade triggered by simple guanidinium surfactants is not extensively detailed, their interaction with the cell membrane can be conceptualized as follows:

Guanidinium_Surfactant_Cellular_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanidinium_Surfactant Guanidinium-Based Surfactant Membrane_Binding Binding to Cell Surface (Phospholipids, Proteoglycans) Guanidinium_Surfactant->Membrane_Binding Electrostatic Interaction & H-Bonding Membrane_Destabilization Local Membrane Destabilization Membrane_Binding->Membrane_Destabilization Endocytosis Endocytosis Membrane_Binding->Endocytosis Direct_Penetration Direct Penetration Membrane_Destabilization->Direct_Penetration Cargo_Release Cargo Release (Drug/Gene) Direct_Penetration->Cargo_Release Endosomal_Escape Endosomal Escape Endocytosis->Endosomal_Escape Proton Sponge Effect (for some systems) Endosomal_Escape->Cargo_Release

Caption: Cellular uptake pathways for guanidinium-based surfactants.

Conclusion and Future Perspectives

The historical development of guanidinium-based surfactants illustrates a remarkable journey from broad-spectrum biocides to highly specific and efficient tools for advanced biomedical applications. The foundational understanding of the synthesis and physicochemical properties of early members like dodecylguanidine paved the way for the rational design of sophisticated drug and gene delivery vectors. Future research will likely focus on creating more complex and responsive guanidinium-based systems, including biodegradable surfactants and stimuli-responsive carriers that can release their cargo in response to specific biological cues. The inherent ability of the guanidinium group to interact with biological membranes ensures that these versatile molecules will remain at the forefront of research in drug delivery and biomaterials science.

References

In-Depth Technical Guide on the Safety and Handling of Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for guanidine stearate. The information presented is collated from safety data sheets of structurally related guanidine salts and stearic acid derivatives, as specific comprehensive toxicological data for this compound is limited. The primary hazard is associated with the guanidinium cation, and therefore, data from other guanidine salts serves as a relevant proxy.

Physicochemical and Toxicological Properties

This compound is the salt formed from the strong organic base guanidine and the fatty acid, stearic acid. It is expected to be a white to off-white solid with limited solubility in water. The toxicological profile is primarily driven by the guanidine moiety, which can cause irritation and is harmful if ingested. Stearates, in general, exhibit low toxicity.

Table 1: Summary of Toxicological and Physicochemical Data for Guanidine Salts and Stearates

PropertyValueSource/Compound
Acute Oral Toxicity (LD50) 350 mg/kg (Mouse)Guanidine Carbonate[1]
474.6 mg/kg (Rat)Guanidinium chloride[2]
> 2,000 mg/kg (Rat)Magnesium Stearate[3]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (Rabbit)Guanidinium chloride, Magnesium Stearate[3][4]
Acute Inhalation Toxicity (LC50) 3.181 mg/l (4 h, Rat)Guanidinium chloride[4]
Skin Corrosion/Irritation Causes skin irritationGuanidinium chloride[2]
Serious Eye Damage/Irritation Causes serious eye irritationGuanidinium chloride[2]
Skin Sensitization Not expected to be a sensitizerBuehler Test - Guinea pig (Guanidine hydrochloride)[4]
Melting Point ~50 °C (Guanidine)[5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][6][7] Appropriate personal protective equipment is essential to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust or aerosol inhalation.[8]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[9]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[8][10]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are followed to assess the toxicological properties of chemicals. The following are detailed methodologies for key experiments relevant to this compound.

Acute Dermal Toxicity (OECD Guideline 402)

Objective: To determine the short-term toxic effects of a substance applied to the skin.[11][12]

Methodology:

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.[13] Testing is typically initiated in a single sex (usually females).[13]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area.[9] For a solid like this compound, it should be moistened with a small amount of water or a suitable vehicle to ensure good skin contact. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[14]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][15]

Methodology:

  • Test Animal: A single albino rabbit is typically used for the initial test.[10]

  • Application: A 0.5 g patch of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[10][16] The patch is held in place with a semi-occlusive dressing for 4 hours.[10][16]

  • Observation and Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[16] The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).

  • Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.[17][18][19]

Methodology:

  • Test Animal: The test is initially performed on a single albino rabbit.[6][20]

  • Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[19] The other eye remains untreated and serves as a control.

  • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application.[19] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • Confirmation: If a corrosive or severe irritant effect is not observed, the test is confirmed in one or two additional animals.[19] The use of analgesics and anesthetics is recommended to minimize animal distress.[6]

Skin Sensitization (OECD Guideline 406)

Objective: To determine if a substance can induce an allergic skin reaction.[7][21]

Methodology (Buehler Test):

  • Test Animals: Young adult guinea pigs are used, with a minimum of 20 animals in the treatment group and 10 in the control group.[22][23]

  • Induction Phase: The test substance is applied topically to the clipped flank of the test animals three times a week for three weeks. The concentration should be the highest to cause mild irritation.

  • Challenge Phase: Two weeks after the last induction dose, a non-irritating concentration of the substance is applied to a previously untreated area of the skin on both test and control animals.

  • Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group.[23]

Handling and Storage

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[24]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.[25]

First Aid Measures

Diagram 1: First Aid Response Workflow

FirstAid cluster_Exposure Exposure Route cluster_Action Immediate Action cluster_Medical Medical Attention Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash off immediately with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Inhalation Inhalation Move_Fresh_Air Move person to fresh air. Inhalation->Move_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical advice/attention. Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists Move_Fresh_Air->Seek_Medical_Attention If breathing is difficult Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for first aid response to this compound exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19][24] Get medical attention immediately.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[26][27] Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8]

  • Ingestion: Do NOT induce vomiting.[10] If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[19]

Spill and Waste Disposal

Diagram 2: Chemical Spill Cleanup Workflow

SpillCleanup Start Spill Occurs Notify Notify others in the area Start->Notify Evacuate Evacuate if necessary Notify->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully sweep solid material into a container Contain->Cleanup Decontaminate Wipe spill area with a damp cloth Cleanup->Decontaminate Dispose Place all contaminated materials in a sealed bag for hazardous waste disposal Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: General workflow for cleaning up a solid chemical spill.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[27]

    • Wear appropriate PPE.[28]

    • Carefully sweep up the solid material, avoiding dust generation.[29]

    • Place the spilled material into a designated, labeled container for waste disposal.[29]

    • Clean the spill area with a damp cloth, and place the cloth in the waste container.[29]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[25] Do not dispose of down the drain.[25]

Environmental Hazards

Guanidine and its derivatives can be harmful to aquatic life.[23] Do not allow this chemical to enter the environment.[27]

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for guanidinium compounds involves their interaction with cell membranes and ion channels.[30] The guanidinium ion can block voltage-gated sodium channels, which is the basis for the neurotoxicity of compounds like saxitoxin and tetrodotoxin.[30] For antimicrobial applications, guanidine-based compounds are thought to disrupt the phospholipid membrane of bacterial cells, leading to cell death.[31] While specific signaling pathways for this compound toxicity have not been elucidated, it is plausible that at high concentrations, it could interfere with cellular processes that rely on ion gradients and membrane integrity.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal safety review and risk assessment by qualified professionals. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate is an amphiphilic organic salt formed from the reaction of a strong organic base, guanidine, and a long-chain saturated fatty acid, stearic acid.[1] This compound consists of a hydrophilic guanidinium cation and a hydrophobic stearate anion, imparting surfactant properties.[1] this compound and its derivatives find applications in various fields, including as antimicrobial agents, in the formulation of detergents and emulsifiers, and as additives in polymer materials.[1][2][3] The synthesis of this compound is typically achieved through a straightforward precipitation reaction in an aqueous medium.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₉H₄₁N₃O₂
Molecular Weight 343.5 g/mol [1]
CAS Registry Number 26739-53-7[1]
Melting Point 94-96 °C[1][4]
Appearance White solid[2]
Solubility Insoluble in water; Soluble in organic solvents[1]
Thermal Stability Decomposes above 200°C[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a precipitation reaction between guanidine hydrochloride and sodium stearate. The procedure is adapted from established methods for synthesizing related guanidinium salts.[2]

Materials:

  • Guanidine Hydrochloride (CH₅N₃·HCl)

  • Sodium Stearate (C₁₈H₃₅NaO₂)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with temperature control

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of guanidine hydrochloride.

    • Separately, prepare an aqueous solution of sodium stearate. Due to the limited solubility of sodium stearate in cold water, heating the solution to approximately 80°C will be necessary to achieve complete dissolution.

  • Reaction:

    • Heat the guanidine hydrochloride solution to 80°C.

    • While stirring, slowly add the hot sodium stearate solution to the guanidine hydrochloride solution. A 1:1 molar ratio between the reactants should be maintained.[2]

    • Upon mixing, a white precipitate of this compound will form.

    • Continue stirring the mixture at 80°C for a designated period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the reaction mixture to cool slightly before filtering the precipitate using a Buchner funnel under vacuum.

    • Wash the collected solid with boiling deionized water to remove the sodium chloride byproduct and any unreacted starting materials.[2]

    • Repeat the washing step as necessary to ensure the purity of the final product.

  • Drying:

    • Dry the purified this compound precipitate in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.[2]

  • Characterization:

    • The final product should be a white, odorless solid.

    • Characterize the synthesized this compound by determining its melting point and comparing it to the literature value (94-96°C).

    • Further characterization can be performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the chemical structure and purity.[2][3]

Reaction and Workflow Diagram

The following diagram illustrates the synthesis workflow of this compound.

Guanidine_Stearate_Synthesis reactant reactant process process product product byproduct byproduct A Guanidine Hydrochloride Solution C Precipitation Reaction (80°C, Stirring) A->C B Sodium Stearate Solution B->C D Filtration C->D Precipitate E Washing with Boiling Water D->E H Sodium Chloride (Byproduct in Filtrate) D->H Filtrate F Drying under Vacuum E->F G This compound (Product) F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated area. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.

References

Application Note: Characterization of Guanidine Stearate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine stearate is an organic salt formed from the reaction of guanidine and stearic acid. It finds applications in various industries, including cosmetics, textiles, and pharmaceuticals, where it can function as an antistatic agent, emulsifier, or surfactant. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, enabling unambiguous identification and purity assessment.

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are recommended for their ability to dissolve both the guanidinium and stearate moieties. The choice of solvent can slightly influence chemical shifts.

  • Homogenization: Ensure the sample is fully dissolved by vortexing the vial. If solids persist, gentle warming or sonication may be applied.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. For routine characterization, referencing to the residual solvent peak is often sufficient.

NMR Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz or 500 MHz spectrometer.[1]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For CD₃OD, the peaks are at 3.31 ppm (¹H) and 49.00 ppm (¹³C). If TMS was used, its signal is set to 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are based on the analysis of guanidinium salts and stearic acid.[2][3][4][5][6][7][8][9]

Expected ¹H NMR Chemical Shifts for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.5Singlet (broad)6HNH₂ (Guanidinium)
~2.2-2.4Triplet2Hα-CH₂ (Stearate)
~1.5-1.7Multiplet2Hβ-CH₂ (Stearate)
~1.2-1.4Multiplet28H-(CH₂)₁₄- (Stearate)
~0.8-0.9Triplet3Hω-CH₃ (Stearate)
Expected ¹³C NMR Chemical Shifts for this compound
Chemical Shift (ppm)Assignment
~178-180C=O (Carboxylate)
~158-160C=N (Guanidinium)
~34-36α-CH₂ (Stearate)
~31-33-(CH₂)n- (Stearate)
~29-30-(CH₂)n- (Stearate)
~24-26β-CH₂ (Stearate)
~22-23ω-1 CH₂ (Stearate)
~14ω-CH₃ (Stearate)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the characterization of this compound using NMR spectroscopy.

Guanidine_Stearate_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Characterization weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference peak_assign Peak Assignment reference->peak_assign integration Integration peak_assign->integration structure_confirm Structural Confirmation integration->structure_confirm

Caption: Experimental workflow for this compound characterization by NMR.

References

Guanidine Stearate as an Emulsifying Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine stearate, the salt formed from the strong organic base guanidine and the fatty acid stearic acid, presents a compelling option as a primary or co-emulsifying agent in a variety of formulations. Its amphiphilic nature, stemming from the hydrophilic guanidinium head and the lipophilic stearate tail, allows it to effectively reduce interfacial tension between oil and water phases, thereby stabilizing emulsions. This document provides detailed application notes and protocols for utilizing this compound in the development of stable emulsion systems.

Physicochemical Properties and Mechanism of Action

This compound is a 1:1 adduct of guanidine and stearic acid.[1] The positively charged guanidinium group and the negatively charged carboxylate of stearic acid form a strong ionic bond, while the long C17 hydrocarbon tail of stearic acid provides significant hydrophobicity. In aqueous systems, this compound can self-assemble into micelles or stable bilayers, a characteristic crucial for its emulsifying properties.[1] The addition of guanidine hydrochloride to stearic acid has been shown to prevent the crystallization of the fatty acid, facilitating the formation of these stable structures and enhancing its emulsifying capabilities.

The primary mechanism of emulsification by this compound involves its adsorption at the oil-water interface. The lipophilic stearate tail orients into the oil phase, while the hydrophilic guanidinium head remains in the aqueous phase. This creates a protective barrier around the dispersed droplets, preventing their coalescence through electrostatic and steric hindrance.

Applications in Formulations

This compound's properties make it a versatile emulsifier for various applications:

  • Topical Formulations: Its surfactant properties are beneficial in creams, lotions, and ointments for both pharmaceutical and cosmetic applications. It can aid in the uniform dispersion of active pharmaceutical ingredients (APIs) and enhance skin feel.

  • Oral Formulations: As a nonionic surfactant, it can improve the solubility and dissolution rate of poorly water-soluble drugs, potentially enhancing their oral bioavailability.[1]

  • Parenteral Formulations: While less common, its potential use in parenteral emulsions could be explored, particularly for solubilizing hydrophobic drugs. However, extensive toxicity and biocompatibility studies are required for this application.

  • Antimicrobial Formulations: Guanidine derivatives are known for their antimicrobial properties.[1][2] this compound may therefore impart preservative or even active antimicrobial effects to a formulation.

Quantitative Data Summary

Due to the limited availability of public data specifically detailing formulations with this compound, the following tables are presented as templates. Researchers can use these to structure their experimental data when evaluating this compound as an emulsifier.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₄₁N₃O₂[1]
Molecular Weight343.5 g/mol [1]
Melting Point94-96°C[1]
SolubilityInsoluble in water; soluble in organic solvents.[1]
Critical Micelle Concentration (CMC)0.1 mM[1]

Table 2: Example Oil-in-Water (O/W) Emulsion Formulation Template

IngredientFunctionConcentration (% w/w)
Oil Phase (e.g., Mineral Oil, Castor Oil)Dispersed Phase10 - 40
This compound Emulsifying Agent 1 - 10
Co-emulsifier (e.g., Cetyl Alcohol)Stabilizer0 - 5
Aqueous Phase (Purified Water)Continuous Phaseq.s. to 100
PreservativeAntimicrobialAs required
Humectant (e.g., Glycerin)Moisturizer0 - 10

Table 3: Emulsion Characterization Data Template

Formulation IDThis compound Conc. (%)Oil Phase Conc. (%)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability (Days)
F1120DataDataDataData
F2320DataDataDataData
F3520DataDataDataData

Experimental Protocols

Protocol for the Synthesis of this compound

A common method for synthesizing guanidine salts of fatty acids is through a precipitation reaction. For instance, polyhexamethylene this compound (PHGS) is synthesized by reacting polyhexamethylene guanidine hydrochloride (PHGC) with sodium stearate.[2] A similar principle can be applied for this compound.

Materials:

  • Guanidine hydrochloride

  • Sodium stearate

  • Distilled water

Procedure:

  • Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate.

  • Heat both solutions to approximately 80°C.

  • Slowly add the sodium stearate solution to the guanidine hydrochloride solution with constant stirring.

  • A precipitate of this compound will form.

  • Continue stirring at 80°C for a defined period (e.g., 1 hour) to ensure complete reaction.

  • Filter the precipitate while hot.

  • Wash the precipitate with hot distilled water to remove any unreacted starting materials and byproducts (e.g., sodium chloride).

  • Dry the this compound precipitate in a vacuum oven.

Synthesis_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_purification Purification Guanidine_HCl Guanidine HCl Solution Mixing Mix at 80°C Guanidine_HCl->Mixing Sodium_Stearate Sodium Stearate Solution Sodium_Stearate->Mixing Stirring Stir for 1 hr Mixing->Stirring Filtration Hot Filtration Stirring->Filtration Washing Wash with Hot Water Filtration->Washing Drying Vacuum Drying Washing->Drying Guanidine_Stearate_Product Guanidine_Stearate_Product Drying->Guanidine_Stearate_Product This compound

Synthesis of this compound Workflow.
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a hot homogenization process.

Materials:

  • Oil phase (e.g., mineral oil, isopropyl myristate)

  • This compound

  • Co-emulsifier (optional, e.g., cetyl alcohol)

  • Purified water

  • Preservative (if required)

Procedure:

  • Prepare the Oil Phase: Combine the oil, this compound, and any other oil-soluble components (like a co-emulsifier) in a beaker. Heat to 75-80°C until all components are melted and homogenous.

  • Prepare the Aqueous Phase: In a separate beaker, combine the purified water and any water-soluble components (like a preservative or humectant). Heat to 75-80°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5,000 - 10,000 rpm) using a high-shear mixer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine dispersion of oil droplets.

  • Cooling: Remove from heat and continue to stir gently with a propeller stirrer until the emulsion has cooled to room temperature. This slow cooling helps to form a stable emulsion structure.

  • Final Additions: If adding any temperature-sensitive ingredients, incorporate them when the emulsion is below 40°C.

  • Characterization: Analyze the resulting emulsion for its physical properties.

Emulsion_Preparation_Workflow cluster_phases Phase Preparation (75-80°C) Oil_Phase Oil Phase: Oil + this compound + Co-emulsifier Emulsification High-Shear Homogenization (5-10 min) Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase: Water + Preservative Aqueous_Phase->Emulsification Cooling Gentle Stirring (Cool to RT) Emulsification->Cooling Final_Additions Add Heat-Sensitive Ingredients (<40°C) Cooling->Final_Additions Final_Emulsion Final Emulsion Final_Additions->Final_Emulsion

O/W Emulsion Preparation Workflow.
Protocol for Emulsion Characterization

a) Macroscopic Evaluation:

  • Visually inspect the emulsion for color, odor, and any signs of phase separation (creaming or coalescence) over a set period at different storage conditions (e.g., room temperature, 40°C, 4°C).

b) Microscopic Evaluation:

  • Use an optical microscope to observe the droplet size and distribution. A uniform distribution of small droplets is indicative of a stable emulsion.

c) Droplet Size and Zeta Potential Analysis:

  • Utilize dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI). A PDI value below 0.3 suggests a narrow size distribution.

  • Measure the zeta potential to assess the electrostatic stability of the emulsion. A higher absolute zeta potential (typically > |30| mV) indicates greater stability.

d) Rheological Measurements:

  • Use a rheometer to determine the viscosity and flow properties of the emulsion. These are important parameters for the feel and application of topical products.

e) Stability Testing:

  • Centrifugation: Subject the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes) to accelerate phase separation and assess stability.

  • Freeze-Thaw Cycles: Expose the emulsion to several cycles of freezing and thawing to evaluate its stability under temperature stress.

Logical Relationships and Considerations

Formulation_Considerations cluster_inputs Input Variables cluster_outputs Output Characteristics GS_Conc This compound Concentration Droplet_Size Droplet Size & Distribution (PDI) GS_Conc->Droplet_Size Stability Emulsion Stability (Physical, Chemical) GS_Conc->Stability Oil_Type Oil Phase Type and Concentration Oil_Type->Droplet_Size Oil_Type->Stability Co_Emulsifier Co-emulsifier Presence and Concentration Co_Emulsifier->Droplet_Size Co_Emulsifier->Stability Rheology Rheological Properties (Viscosity, Flow) Co_Emulsifier->Rheology Process_Params Process Parameters (Homogenization, Temp.) Process_Params->Droplet_Size Process_Params->Stability Droplet_Size->Stability Stability->Rheology

Key Factors Influencing Emulsion Properties.

References

Application Notes and Protocols: Guanidine Stearate for Stabilizing Nanoparticles and Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate is an amphiphilic molecule composed of a hydrophilic guanidinium head group and a hydrophobic stearate tail. This structure allows it to function as a nonionic surfactant, making it a compelling candidate for the stabilization of nanoparticles and nanoemulsions in pharmaceutical and cosmetic applications. The guanidinium group is known for its ability to interact with cell membranes, potentially enhancing the delivery of encapsulated active ingredients.[1][2][3] In aqueous systems, this compound can self-assemble into stable micelles or bilayers, which can effectively encapsulate and stabilize lipophilic compounds.[4]

These application notes provide detailed protocols for the preparation and characterization of this compound-stabilized nanoemulsions and polymeric nanoparticles derived from a this compound precursor.

Mechanism of Stabilization

This compound stabilizes oil-in-water nanoemulsions and nanoparticles through steric and electrostatic interactions. The hydrophobic stearate tail adsorbs to the surface of the oil droplet or nanoparticle core, while the hydrophilic guanidinium head group extends into the aqueous phase. This creates a protective layer that prevents aggregation and coalescence.

Stabilization_Mechanism cluster_0 Oil Droplet / Nanoparticle Core cluster_1 Aqueous Phase Core Lipophilic Core Stabilizer Guanidinium Head (Hydrophilic) Stearate Tail (Hydrophobic) Core->Stabilizer:tail Water H₂O Stabilizer:head->Water Interaction Stabilizer_Layer Protective Surfactant Layer

Caption: Stabilization of a lipophilic core by this compound.

Application 1: this compound-Stabilized Nanoemulsion for Topical Drug Delivery

Nanoemulsions offer several advantages for topical delivery, including enhanced skin penetration, improved solubility of lipophilic drugs, and better aesthetic appeal.[5] this compound can be used as the primary emulsifier to create stable oil-in-water (O/W) nanoemulsions.

Experimental Protocol: Preparation of a this compound-Stabilized O/W Nanoemulsion

This protocol is adapted from standard high-pressure homogenization methods for non-ionic surfactants.[6][7]

Materials:

  • This compound

  • Oil Phase (e.g., Miglyol 812, soybean oil)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (e.g., Microfluidizer)

  • Magnetic stirrer and hot plate

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the desired amount of the oil phase.

    • Dissolve the lipophilic API in the oil phase with gentle stirring.

    • Add this compound to the oil phase and heat to 60-70°C while stirring until a clear solution is formed.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the oil phase (60-70°C).

  • Formation of the Pre-emulsion:

    • Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at 5,000-10,000 rpm for 10-15 minutes. This will result in a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 3-5 cycles.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the morphology using Transmission Electron Microscopy (TEM).

    • Determine the encapsulation efficiency of the API using a suitable analytical method (e.g., HPLC).

    • Conduct stability studies by storing the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitoring the physicochemical properties over time.[8]

Nanoemulsion_Protocol cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation oil Dissolve API and this compound in Oil heat_oil Heat to 60-70°C oil->heat_oil pre_emulsion Create Pre-emulsion (High-Shear Homogenization) heat_oil->pre_emulsion Combine water Heat Purified Water to 60-70°C water->pre_emulsion Combine homogenization High-Pressure Homogenization (15,000-20,000 psi, 3-5 cycles) pre_emulsion->homogenization characterization Characterization (DLS, TEM, Stability) homogenization->characterization

Caption: Workflow for preparing a this compound-stabilized nanoemulsion.

Quantitative Data: Physicochemical Properties of this compound Nanoemulsions

The following table presents hypothetical but representative data for O/W nanoemulsions prepared with varying concentrations of this compound.

Formulation IDThis compound (% w/w)Oil Phase (% w/w)Droplet Size (nm)PDIZeta Potential (mV)Stability (30 days at 25°C)
NE-GS-11.010180.5 ± 5.20.25 ± 0.03+25.3 ± 1.5Slight increase in droplet size
NE-GS-22.510145.2 ± 3.80.18 ± 0.02+30.1 ± 1.8Stable
NE-GS-35.010120.7 ± 4.10.15 ± 0.01+32.5 ± 2.1Stable

Application 2: Polymeric this compound Nanoparticles for Controlled Release

Polymeric nanoparticles can encapsulate active ingredients and provide controlled or sustained release. Polyhexamethylene this compound (PHGS) is a lipophilic polymer that can be synthesized and formulated into nanoparticles.[9]

Experimental Protocol: Synthesis of Polyhexamethylene this compound (PHGS) Nanoparticles

This protocol is based on the precipitation reaction method described for the synthesis of PHGS.[9]

Materials:

  • Polyhexamethylene guanidine hydrochloride (PHGC)

  • Sodium Stearate

  • Distilled Water

  • Active Pharmaceutical Ingredient (API) - optional, for encapsulation

Equipment:

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Vacuum oven

  • Centrifuge

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of PHGC.

    • Separately, prepare an aqueous solution of sodium stearate. If encapsulating an API, it may be dissolved in this step depending on its solubility.

  • Precipitation Reaction:

    • Heat both solutions to 80°C.

    • Slowly add the sodium stearate solution to the PHGC solution under constant stirring. A molar ratio of 1:1 between the sodium stearate and the repeating unit of PHGC is recommended.[9]

    • A precipitate of PHGS will form. Continue stirring at 80°C for 1-2 hours.

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Separate the precipitated PHGS nanoparticles by filtration or centrifugation.

    • Wash the nanoparticles with hot distilled water (80°C) multiple times to remove unreacted precursors and by-products like NaCl.

  • Drying:

    • Dry the purified PHGS nanoparticles in a vacuum oven at 50°C until a constant weight is achieved.

  • Characterization:

    • Resuspend the dried nanoparticles in an appropriate medium for characterization.

    • Determine particle size, PDI, and zeta potential by DLS.

    • Analyze the morphology using Scanning Electron Microscopy (SEM) or TEM.

    • Confirm the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR).

PHGS_Nanoparticle_Synthesis cluster_solutions Solution Preparation phgc PHGC in Distilled Water heat Heat both solutions to 80°C phgc->heat na_stearate Sodium Stearate in Distilled Water na_stearate->heat precipitation Mix solutions under stirring (Precipitation of PHGS) heat->precipitation purification Cool, Filter/Centrifuge, and Wash precipitation->purification drying Dry under vacuum at 50°C purification->drying characterization Characterize Nanoparticles (DLS, SEM, FTIR) drying->characterization

Caption: Workflow for the synthesis of PHGS nanoparticles.

Quantitative Data: Characterization of PHGS Nanoparticles

The following table provides expected characterization data for PHGS nanoparticles.

ParameterExpected ValueMethod
Average Particle Size (Hydrodynamic Diameter)200 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+20 to +40 mVDynamic Light Scattering (DLS)
Drug Loading Capacity (Hypothetical)5 - 15 % (w/w)HPLC / UV-Vis Spectroscopy
Encapsulation Efficiency (Hypothetical)70 - 90 %HPLC / UV-Vis Spectroscopy

Logical Relationships and Signaling Pathways

While this compound itself does not directly participate in signaling pathways, its role in drug delivery can be visualized as a logical workflow. The guanidinium headgroup is known to facilitate cellular uptake, a critical step in the delivery of intracellularly-acting drugs.

Cellular_Uptake_Pathway Formulation This compound-Stabilized Nanoparticle/Nanoemulsion Cell_Membrane Cell Membrane Interaction (Guanidinium Group) Formulation->Cell_Membrane Internalization Cellular Uptake (e.g., Endocytosis) Cell_Membrane->Internalization Release Release of Active Ingredient Internalization->Release Target Interaction with Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Logical pathway for drug delivery via guanidinium-mediated cellular uptake.

References

Guanidine Stearate in Topical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine stearate, the salt formed from guanidine and stearic acid, presents a unique combination of properties for topical drug delivery and cosmetic formulations. Its amphiphilic nature allows it to function as a surfactant and emulsifier, while the guanidine moiety may offer additional benefits such as skin softening and antimicrobial activity. These application notes provide a comprehensive overview of the use of this compound in creams and lotions, including its physicochemical properties, formulation protocols, and methods for characterization.

Introduction to this compound

This compound is an adduct of the strong organic base guanidine and the saturated fatty acid, stearic acid. This composition confers an amphiphilic character, with a hydrophilic guanidinium head group and a hydrophobic stearate tail. This structure is central to its function as a surfactant in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are the basis for most creams and lotions.

A patent on guanidine derivatives in cosmetics suggests that these compounds can provide excellent keratin layer softening effects, potentially superior to those of basic amino acids alone or in combination with dicarboxylic acids.[1] This indicates that this compound may act not only as an excipient for formulation structure but also as a functional ingredient for enhancing skin texture and moisture.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₄₁N₃O₂
Molecular Weight 343.5 g/mol
Appearance White to off-white solid
Solubility Insoluble in water; soluble in organic solvents
Melting Point 94–96°C

Source: Vulcanchem

Safety Considerations: Safety data for this compound specifically is not readily available. However, safety data sheets (SDS) for related compounds like guanidine hydrochloride and guanidine carbonate indicate potential for skin and eye irritation.[2][3][4][5][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment. During formulation development, the final pH of the product should be carefully adjusted to be within the skin's physiological range (typically pH 4.5-5.5) to minimize the risk of irritation. Patch testing is recommended for any new formulation containing this compound.

Application in Topical Formulations: An Overview

This compound can be incorporated into topical creams and lotions primarily as an emulsifier to stabilize the formulation and as a functional agent to soften the keratin layer of the skin.[1] Its antimicrobial properties, noted in derivatives, may also contribute to the preservation of the final product.

The general workflow for incorporating this compound into a topical formulation follows standard emulsion manufacturing processes.

Formulation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Finalization Oil_Phase Oil Phase Preparation (Lipophilic Ingredients + this compound) Heating Heat Both Phases (approx. 75°C) Oil_Phase->Heating Water_Phase Aqueous Phase Preparation (Hydrophilic Ingredients) Water_Phase->Heating Mixing Combine Phases with High-Shear Mixing Heating->Mixing Cooling Cool Down with Gentle Agitation Mixing->Cooling Additives Add Heat-Sensitive Ingredients (e.g., Actives, Preservatives, Fragrance) Cooling->Additives Final_Product Final Cream/Lotion Additives->Final_Product

Caption: General workflow for creating a topical emulsion with this compound.

Experimental Protocols

The following are detailed protocols for the formulation of a model oil-in-water (O/W) cream containing this compound and the subsequent characterization of the product.

Formulation of an O/W Cream (Model Protocol)

This protocol is based on general principles of emulsion formulation.[7][8] The concentration of this compound can be varied to study its effect on the final product's properties.

Materials:

  • Oil Phase:

    • Cetyl Alcohol (thickener)

    • Stearic Acid (co-emulsifier, thickener)

    • Caprylic/Capric Triglyceride (emollient)

    • This compound (emulsifier)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

  • Cool-down Phase:

    • Phenoxyethanol (preservative)

    • Vitamin E (antioxidant)

Table 2: Model O/W Cream Formulation with this compound

PhaseIngredientFunctionConcentration (% w/w)
A (Oil) Cetyl AlcoholThickener3.0
Stearic AcidCo-emulsifier2.0
Caprylic/Capric TriglycerideEmollient10.0
This compound Emulsifier 1.0 - 5.0
B (Aqueous) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
C (Cool-down) PhenoxyethanolPreservative0.5
Vitamin E (Tocopherol)Antioxidant0.2

Procedure:

  • In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A).

  • In a separate heat-resistant beaker, combine all ingredients of the aqueous phase (Phase B).

  • Heat both beakers in a water bath to 75°C. Stir each phase until all components are fully dissolved and uniform.

  • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10,000 rpm) for 3-5 minutes to form a uniform emulsion.

  • Remove the emulsion from the water bath and continue to stir with a propeller mixer at a lower speed while it cools.

  • When the temperature of the emulsion reaches 40°C or below, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • Continue stirring until the cream is smooth and has reached room temperature.

  • Adjust the final pH to between 4.5 and 5.5 using a suitable acid or base (e.g., citric acid or sodium hydroxide solution) if necessary.

Characterization Protocols

Viscosity is a critical parameter for the consistency and application of topical products.

Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

Procedure:

  • Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for 24 hours.

  • Place an appropriate amount of the sample in a suitable container for the viscometer.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Lower the spindle into the cream, ensuring it is immersed to the marked level.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value (in centipoise, cP).

  • Measurements can be taken at different rotational speeds to assess the shear-thinning behavior of the formulation.

Stability testing is essential to ensure the product maintains its physical integrity over its shelf life.

a) Centrifugation Test: This accelerated test indicates the emulsion's resistance to phase separation under stress.

  • Place 5-10 g of the cream into a centrifuge tube.

  • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or cracking.

b) Freeze-Thaw Cycling: This test assesses stability under temperature fluctuations.

  • Place a sample of the cream in a sealed container.

  • Store the sample at a low temperature (e.g., -10°C) for 24 hours.

  • Allow the sample to thaw at room temperature for 24 hours. This completes one cycle.

  • Repeat this cycle 3-5 times.

  • After the final cycle, visually inspect the sample for changes in consistency, color, odor, and for any signs of phase separation.

The relationship between formulation parameters and stability testing is crucial for product development.

Stability_Logic Formulation Formulation Parameters (this compound %, Oil Phase %, etc.) Cream Initial Cream Properties (Viscosity, Droplet Size, pH) Formulation->Cream Stress Accelerated Stress Conditions Cream->Stress Centrifugation Centrifugation Stress->Centrifugation FreezeThaw Freeze-Thaw Cycles Stress->FreezeThaw Evaluation Post-Stress Evaluation (Phase Separation, Viscosity Change) Centrifugation->Evaluation FreezeThaw->Evaluation Stability Stability Assessment Evaluation->Stability

Caption: Logical flow for assessing the stability of a topical formulation.

Expected Outcomes and Data Interpretation

By systematically varying the concentration of this compound in the model formulation, researchers can generate quantitative data to understand its impact.

Table 3: Hypothetical Data on the Effect of this compound Concentration on Cream Properties

This compound (% w/w)Viscosity (cP at 25°C)Stability (after 3 Freeze-Thaw Cycles)Skin Feel (Qualitative)
1.08,000 - 12,000Minor separationLight, non-greasy
2.515,000 - 20,000Stable, no separationSmooth, slightly richer
5.025,000 - 35,000Stable, no separationRich, protective feel

This structured approach allows for the optimization of this compound concentration to achieve the desired product characteristics, balancing stability, viscosity, and sensory attributes. Further studies could involve microscopic analysis of droplet size distribution and in vitro skin permeation studies to fully characterize the performance of formulations containing this compound.

References

Application Notes and Protocols for Controlled Release Studies with Guanidine Stearate Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of oral controlled-release dosage forms is a cornerstone of modern pharmaceutical science, aiming to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance. Matrix tablets represent a common and effective approach to achieving extended drug release. This document outlines the conceptual application and protocols for utilizing guanidine stearate as a novel hydrophobic matrix former for the controlled delivery of active pharmaceutical ingredients (APIs).

This compound is an amphiphilic salt formed from the strong organic base guanidine and the long-chain fatty acid, stearic acid. It is characterized by a melting point of 94-96°C and is insoluble in water, properties that make it a promising candidate for creating a non-eroding, diffusion-controlled release matrix.[1][2] The hydrophobic stearate chain can retard the penetration of aqueous media, while the hydrophilic guanidinium head may influence the microenvironment within the matrix.[1] Stearic acid and other fatty acids are well-established materials for creating lipidic matrices that control drug release primarily through diffusion.[3][4][5][6] By analogy, a this compound matrix is hypothesized to control drug release by requiring the dissolution medium to penetrate a tortuous network of pores, with the dissolved drug then diffusing out into the bulk medium.

These notes provide a framework for the formulation, preparation, and in vitro evaluation of this compound-based matrix tablets.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Direct Compression

This protocol describes a direct compression method for preparing matrix tablets. This method is suitable for APIs and excipients with good flowability and compressibility.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Matrix Former)

  • Microcrystalline Cellulose (MCC) (Filler/Binder)

  • Magnesium Stearate (Lubricant)

  • V-blender or Turbula® mixer

  • Single-punch or Rotary Tablet Press

  • Sieves (e.g., 40 mesh, 60 mesh)

  • Analytical Balance

2. Procedure:

  • Milling and Sieving: Individually mill the API and this compound to achieve a uniform particle size. Pass all powders (API, this compound, MCC) through a 40-mesh sieve to break up any agglomerates.

  • Blending:

    • Accurately weigh the required amounts of API, this compound, and MCC based on the formulation table (see Table 1).

    • Geometrically mix the API with a portion of the MCC in a V-blender for 10 minutes.

    • Add the this compound and the remaining MCC to the blender and mix for an additional 15 minutes to ensure homogeneity.

  • Lubrication:

    • Pass magnesium stearate through a 60-mesh sieve.

    • Add the sieved magnesium stearate to the powder blend in the V-blender.

    • Mix for a final 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.

  • Compression:

    • Set up the tablet press with the appropriate tooling (e.g., 12 mm round, flat-faced punches).

    • Load the final blend into the hopper of the tablet press.

    • Compress the tablets to a target weight and hardness. Compression force may need to be optimized to achieve desired tablet properties and release profiles.[7][8]

  • De-dusting and Storage: Remove any excess powder from the tablets using a de-duster. Store the tablets in airtight containers at room temperature.

Protocol 2: In Vitro Drug Release Study

This protocol details the dissolution testing method to evaluate the drug release profile from the prepared this compound matrix tablets, following standard pharmacopeial guidelines.[9]

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Dissolution Vessels (900 mL capacity)

  • Water bath/heater capable of maintaining 37 ± 0.5°C

  • UV-Vis Spectrophotometer or HPLC system for drug analysis

  • Syringes and Syringe Filters (e.g., 0.45 µm)

  • Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8)

2. Procedure:

  • Media Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer for the remainder of the study) for each vessel. De-aerate the media before use.

  • Apparatus Setup:

    • Assemble the USP Apparatus 2 and fill the vessels with the dissolution medium.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle rotation speed to 50 RPM.[10]

  • Sample Introduction: Place one tablet into each dissolution vessel. Use sinkers if the tablets tend to float. Start the dissolution timer immediately.

  • Sampling:

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Construct a calibration curve using standard solutions of the API to determine the concentration in the collected samples.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent drug released versus time.

Data Presentation

The following tables represent hypothetical data for formulations developed using the direct compression protocol.

Table 1: Hypothetical Formulations of this compound Matrix Tablets

ComponentFormulation F1 (mg/tablet)Formulation F2 (mg/tablet)Formulation F3 (mg/tablet)
API100100100
This compound 150 200 250
Microcrystalline Cellulose1459545
Magnesium Stearate555
Total Weight 400 400 400

Table 2: Hypothetical In Vitro Cumulative Drug Release Data (%)

Time (hours)Formulation F1 (150 mg Matrix)Formulation F2 (200 mg Matrix)Formulation F3 (250 mg Matrix)
125.418.212.5
238.629.521.8
455.146.838.4
668.960.251.6
879.371.563.2
1292.886.479.8
2498.595.191.3

Data are representative and should be confirmed by experimental studies.

Visualizations

experimental_workflow cluster_prep Tablet Preparation cluster_eval Evaluation A 1. Weighing (API, this compound, MCC) B 2. Sieving & Blending A->B C 3. Lubrication (Magnesium Stearate) B->C D 4. Compression C->D E Tablet Characterization (Hardness, Weight, Friability) D->E F In Vitro Dissolution Testing (USP Apparatus 2) D->F G Sample Collection F->G H API Quantification (HPLC / UV-Vis) G->H I Data Analysis H->I release_mechanism cluster_medium Dissolution Medium Matrix Hydrophobic This compound Matrix API_dissolved API Dissolution within Matrix Pores API_dispersed Dispersed API Particles Water Aqueous Medium Penetration Water->Matrix 1. Penetration into pores API_released API Diffusion Out of Matrix

References

Application Notes and Protocols: Guanidinium Salts as Phase Transfer Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This is achieved through the use of a catalyst that transports one of the reactants across the phase boundary. While quaternary ammonium and phosphonium salts are the most common phase transfer catalysts, there is growing interest in the use of guanidinium salts for this purpose.[1][2][3]

Guanidinium cations, the protonated form of guanidines, possess a delocalized positive charge over three nitrogen atoms, which allows for strong interactions with anions. This property, combined with the potential for substitution with lipophilic groups, makes them attractive candidates for phase transfer catalysis. While specific data on the use of simple guanidine stearate as a phase transfer catalyst is not extensively documented in the reviewed literature, the broader class of guanidinium salts has shown significant promise and utility in a variety of organic transformations.[1][2][4]

These application notes will provide an overview of the use of guanidinium salts as phase transfer catalysts, including their mechanism of action, representative applications, and generalized experimental protocols.

Mechanism of Action

The catalytic cycle of a guanidinium salt in a typical liquid-liquid phase transfer reaction involves the following key steps:

  • Anion Exchange: In the aqueous phase, the guanidinium cation (G⁺) exchanges its counter-ion (X⁻) for the anionic reactant (Y⁻) to form a lipophilic ion pair (G⁺Y⁻).

  • Phase Transfer: The newly formed, organic-soluble ion pair migrates from the aqueous phase to the organic phase.

  • Reaction: In the organic phase, the anionic reactant (Y⁻) is now available to react with the organic substrate (RZ) to form the desired product (RY). The guanidinium cation is released with the leaving group anion (Z⁻) as a new ion pair (G⁺Z⁻).

  • Catalyst Regeneration: The G⁺Z⁻ ion pair can then migrate back to the aqueous phase to restart the catalytic cycle, or exchange Z⁻ for another Y⁻ at the interface.

dot

Guanidinium_PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Guanidinium Salt (G⁺X⁻) + Reactant Anion (Y⁻) aq_ion_pair Lipophilic Ion Pair (G⁺Y⁻) aq_start->aq_ion_pair Anion Exchange org_ion_pair Lipophilic Ion Pair (G⁺Y⁻) aq_ion_pair->org_ion_pair Phase Transfer org_reaction Reaction with Substrate (RZ) org_ion_pair->org_reaction org_product Product (RY) + G⁺Z⁻ org_reaction->org_product org_product->aq_start Catalyst Regeneration

Figure 1: General mechanism of guanidinium-based phase transfer catalysis.

Applications in Organic Synthesis

Guanidinium salts have been successfully employed as phase transfer catalysts in a range of organic reactions, particularly in the field of asymmetric synthesis where chiral guanidinium catalysts can induce enantioselectivity. Some notable applications include:

  • Michael Additions: Chiral guanidinium salts have been shown to catalyze the enantioselective Michael addition of glycine derivatives to various α,β-unsaturated acceptors.[1][2]

  • Alkylation Reactions: These catalysts are effective in the alkylation of various substrates, including sulfenate anions and dihydrocoumarins.[1][2] A straightforward method for the alkylation of carbamate-protected guanidines using a phase-transfer catalyst has also been described.[5]

  • Hydroxylation: α-Hydroxylation of 3-substituted-2-oxindoles can be achieved with high enantioselectivity using guanidinium-type phase transfer catalysts.[1][2]

  • Arylation Reactions: A novel class of bifunctional quaternary guanidinium salts has been identified as efficient catalysts for the asymmetric α-arylation of β-ketoamides.[4]

Quantitative Data

While specific quantitative data for this compound as a phase transfer catalyst is not available in the reviewed literature, the following table summarizes representative data for other guanidinium-based catalysts to illustrate their potential efficacy.

Reaction TypeCatalystSubstratesSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Asymmetric α-ArylationQuaternary Guanidinium Salt (QG)β-ketoamide and o-silylaryl triflateToluene2524up to 99up to 98[4]
Michael AdditionPentanidium Salttert-butyl glycinate-benzophenone Schiff base and vinyl ketoneToluene-20129594[1][2]
α-HydroxylationPentanidium Salt3-substituted-2-oxindole and cumene hydroperoxideCH₂Cl₂069291[1][2]

Experimental Protocols

The following are generalized protocols for conducting a phase transfer-catalyzed reaction using a guanidinium salt. These should be considered as starting points and will likely require optimization for specific substrates and reactions.

Protocol 1: General Procedure for a Liquid-Liquid Phase Transfer Catalyzed Reaction

This protocol is suitable for reactions where the nucleophile is in an aqueous solution and the substrate is in an organic solvent.

Materials:

  • Organic substrate

  • Nucleophilic reagent

  • Guanidinium salt catalyst (e.g., a tetraalkylguanidinium chloride, 1-5 mol%)

  • Aqueous base (e.g., NaOH, K₂CO₃ solution)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, add the organic substrate and the organic solvent.

  • In a separate container, prepare an aqueous solution of the nucleophilic reagent and the base.

  • Add the aqueous solution to the reaction vessel containing the organic phase.

  • Add the guanidinium salt catalyst to the biphasic mixture.

  • Stir the mixture vigorously at the desired temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Upon completion of the reaction, stop the stirring and allow the layers to separate.

  • Separate the organic layer, wash it with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

dot

Experimental_Workflow start Start dissolve_substrate Dissolve organic substrate in solvent start->dissolve_substrate combine_phases Combine organic and aqueous phases dissolve_substrate->combine_phases prepare_aqueous Prepare aqueous solution of nucleophile prepare_aqueous->combine_phases add_catalyst Add Guanidinium Salt Catalyst combine_phases->add_catalyst react Stir vigorously at desired temperature add_catalyst->react monitor Monitor reaction progress (TLC, GC) react->monitor workup Aqueous workup: separate layers, wash organic phase react->workup Reaction Complete monitor->react dry_concentrate Dry and concentrate organic phase workup->dry_concentrate purify Purify product (e.g., chromatography) dry_concentrate->purify end End purify->end

Figure 2: A typical experimental workflow for phase transfer catalysis.

Protocol 2: Synthesis of Polyhexamethylene this compound (PHGS)

While not a protocol for its use as a phase transfer catalyst, the following describes the synthesis of a this compound-containing polymer, which may be of interest to researchers exploring this class of compounds. This procedure is adapted from the literature on the synthesis of polymeric guanidine salts for antimicrobial applications.[6][7]

Materials:

  • Polyhexamethylene guanidine hydrochloride (PHGC)

  • Sodium stearate

  • Distilled water

  • Stirring apparatus and heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve a calculated amount of PHGC in distilled water.

  • In a separate beaker, dissolve an equimolar amount of sodium stearate in distilled water.

  • Heat the PHGC solution to 80°C with stirring.

  • Slowly add the sodium stearate solution to the hot PHGC solution. A precipitate of polyhexamethylene this compound (PHGS) will form.

  • Continue stirring the mixture at 80°C for a designated period to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated PHGS and wash it thoroughly with boiling water to remove any unreacted starting materials and byproducts.

  • Dry the resulting white solid in a vacuum oven.

Conclusion

Guanidinium salts represent a versatile and promising class of phase transfer catalysts. Their unique electronic and structural properties allow for efficient catalysis in a variety of important organic transformations. While the specific application of this compound as a phase transfer catalyst is not well-established in the current literature, the general principles and successful applications of other guanidinium salts provide a strong foundation for future research in this area. The protocols and information provided herein are intended to serve as a guide for researchers and professionals in the field of organic synthesis and drug development to explore the potential of guanidinium-based catalysis.

References

Determining the Antimicrobial Efficacy of Guanidine Stearate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate, a lipophilic salt of the potent antimicrobial agent guanidine, presents a promising candidate for various antimicrobial applications. Its insolubility in water suggests its potential use in materials and coatings where durability and resistance to leaching are desired.[1] This document provides detailed application notes and standardized protocols for determining the antimicrobial efficacy of this compound against a range of common bacteria and fungi. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the specific properties of this water-insoluble compound.

The antimicrobial activity of guanidine-based compounds is attributed to their ability to disrupt microbial cell membranes. The cationic guanidinium headgroup interacts with the negatively charged components of the cell membrane, leading to membrane disorganization and leakage of intracellular contents.[2][3]

Data Presentation

The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for guanidine compounds structurally similar to this compound against key microbial species. It is important to note that these values are representative and testing of the specific this compound formulation is highly recommended.

Table 1: Representative Antibacterial Efficacy of Guanidine Compounds

MicroorganismGram StainRepresentative Guanidine CompoundMIC (µg/mL)
Escherichia coliGram-NegativeIsopropoxy Benzene Guanidine>128
Staphylococcus aureusGram-PositiveIsopropoxy Benzene Guanidine0.125 - 4

Data for Isopropoxy Benzene Guanidine is representative of a guanidine derivative.[4] MIC values can vary based on the specific derivative and the strain tested.

Table 2: Representative Antifungal Efficacy of Guanidine Compounds

| Microorganism | Type | Representative Guanidine Compound | MIC (µg/mL) | | --- | --- | --- | | Candida albicans | Yeast | Polyhexamethylene Guanidine Hydrochloride (PHMGH) | 0.5 - 2.5 | | Aspergillus niger | Mold | Polyhexamethylene Guanidine Hydrochloride (PHMGH) | 1.9 |

Data for Polyhexamethylene Guanidine Hydrochloride (PHMGH) is representative of a polymeric guanidine compound.[5][6] MIC values can vary based on the specific derivative and the strain tested.

Experimental Protocols

Due to the lipophilic nature of this compound, standard antimicrobial susceptibility testing protocols require modification. The following protocols are adapted from CLSI guidelines for testing water-insoluble antimicrobial agents.[7]

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) (or other suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, C. albicans ATCC 90028)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Further dilutions should be made in DMSO. It is crucial to ensure that the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Yeast (C. albicans): From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • Mold (A. niger): Grow the mold on Potato Dextrose Agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a turbidity that results in a final inoculum of 0.4-5 x 10⁴ CFU/mL in the test wells.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of this compound.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only). A solvent control well (broth, inoculum, and the highest concentration of DMSO used) must also be included to ensure the solvent does not inhibit growth.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation:

    • Bacteria: Incubate at 35-37°C for 18-24 hours.

    • C. albicans: Incubate at 35°C for 24-48 hours.

    • A. niger: Incubate at 35°C for 48-72 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity for bacteria and yeast, no visible colonies for mold) as observed with the naked eye.

Protocol 2: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is particularly useful for certain fungi and involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Microbial cultures

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO as described in the broth microdilution protocol.

  • Agar Plate Preparation:

    • Prepare molten agar (MHA or SDA) and cool to 45-50°C in a water bath.

    • Prepare a series of tubes each containing 18 mL of molten agar.

    • Add 2 mL of the appropriate dilution of the this compound stock solution to each tube to achieve the desired final concentrations. Ensure the DMSO concentration does not exceed 1%.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes.

    • Prepare a control plate containing agar and the highest concentration of DMSO used.

    • Allow the plates to solidify completely.

  • Inoculum Preparation:

    • Prepare microbial inocula as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of each microbial suspension onto the surface of the agar plates, from the lowest to the highest concentration. A multi-point inoculator can be used for this purpose.

  • Incubation:

    • Incubate the plates under the same conditions as for the broth microdilution method.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate stock->serial_dilution prepare_agar Prepare Agar Plates with varying concentrations stock->prepare_agar inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_broth Inoculate wells with microbial suspension inoculum->inoculate_broth inoculate_agar Spot-inoculate plates inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate plates inoculate_broth->incubate_broth read_mic_broth Read MIC (No visible growth) incubate_broth->read_mic_broth prepare_agar->inoculate_agar incubate_agar Incubate plates inoculate_agar->incubate_agar read_mic_agar Read MIC (No growth at spot) incubate_agar->read_mic_agar

Caption: Workflow for determining the MIC of this compound.

mechanism_of_action cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet Negatively Charged Phospholipids Inner Leaflet disruption Membrane Disruption & Pore Formation membrane:head->disruption guanidine Guanidinium Cation (+) guanidine->membrane:head Electrostatic Interaction leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action of guanidinium compounds.

References

Application Notes & Protocols: Guanidine Stearate in the Modification of Polylactic Acid (PLA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.[1][2][3] However, pristine PLA possesses certain limitations, such as inherent brittleness, slow crystallization rates, and low thermal stability, which can restrict its range of applications.[4] To enhance its performance, various modifications are employed, including the incorporation of additives and copolymerization.

Guanidine-based compounds are recognized for their strong basicity and antimicrobial properties.[5][6] Stearates, such as sodium stearate and calcium stearate, are often used as nucleating agents or lubricants in polymer processing to improve crystallization kinetics and flow properties.[7] The combination, guanidine stearate, particularly in its polymeric form as polyhexamethylene this compound (PHGS), has been investigated primarily as a functional additive to impart antimicrobial characteristics to PLA composites.[8][9]

These notes provide a comprehensive overview of the synthesis of this compound additives and their application in modifying PLA, with a focus on creating antimicrobial biomaterials. Detailed protocols for synthesis, composite preparation, and material characterization are provided.

Section 1: Synthesis and Preparation Protocols

Protocol: Synthesis of Polyhexamethylene this compound (PHGS)

This protocol is adapted from the precipitation reaction method described in the literature.[5] It involves a two-step process: the synthesis of polyhexamethylene guanidine hydrochloride (PHGC) followed by its conversion to PHGS.

Materials:

  • Guanidine hydrochloride

  • Hexamethylenediamine

  • Sodium stearate

  • Distilled water

Equipment:

  • Reaction vessel with mechanical stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

  • Beakers and magnetic stirrer

Procedure:

Part A: Synthesis of Polyhexamethylene Guanidine Hydrochloride (PHGC)

  • Combine equimolar amounts of guanidine hydrochloride and hexamethylenediamine in the reaction vessel.

  • Heat the mixture to 180°C in the melt while stirring continuously.

  • Maintain the polycondensation reaction for 8-12 hours. The degree of polymerization increases with reaction time.[5]

  • Cool the resulting viscous product to obtain solid PHGC.

Part B: Synthesis of Polyhexamethylene this compound (PHGS)

  • Prepare a solution of PHGC by dissolving a known amount in distilled water at 80°C.

  • In a separate beaker, prepare a solution of sodium stearate by dissolving it in distilled water.

  • While stirring the PHGC solution at 80°C, slowly add the sodium stearate solution. The molar ratio between the sodium stearate and the repeating unit of PHGC should be 1:1.[5]

  • A white precipitate of PHGS will form immediately due to its low solubility in water.

  • Continue stirring for 30 minutes to ensure the reaction is complete.

  • Filter the precipitated PHGS using a filtration apparatus.

  • Wash the collected solid thoroughly with boiling distilled water to remove any unreacted salts or impurities.[5]

  • Dry the final white, odorless PHGS product in a vacuum oven until a constant weight is achieved.

G cluster_reactants Reactants cluster_process Process cluster_products Products GH Guanidine Hydrochloride Melt Melt Polycondensation (180°C) GH->Melt HMD Hexamethylenediamine HMD->Melt SS Sodium Stearate (in water) Precip Precipitation Reaction (80°C) SS->Precip PHGC PHGC Intermediate Melt->PHGC Step 1 Dissolve Dissolve in Water (80°C) Dissolve->Precip Wash Filter & Wash (Boiling Water) Precip->Wash Step 2 Dry Vacuum Drying Wash->Dry PHGS Final PHGS Product Dry->PHGS PHGC->Dissolve

Fig. 1: Workflow for the synthesis of Polyhexamethylene this compound (PHGS).
Protocol: Preparation of PLA/Guanidine Stearate Composites

This protocol describes the fabrication of PLA composites containing a this compound derivative (e.g., PHGS) using a standard melt-blending technique.

Materials:

  • Polylactic acid (PLA) pellets (e.g., NatureWorks 2002D), dried at 80°C for 4 hours prior to use.[9]

  • PHGS powder (prepared as in Protocol 1.1).

Equipment:

  • Twin-screw extruder or internal laboratory mixer.

  • Compression molding machine or injection molder.

  • Pelletizer.

Procedure:

  • Determine the desired weight percentage (wt%) of PHGS to be incorporated into the PLA matrix (e.g., 0.2% to 1.0%).[8]

  • Pre-mix the dried PLA pellets and the PHGS powder thoroughly in a sealed bag to ensure a homogenous feed.

  • Set the temperature profile of the extruder. A typical profile for PLA is a gradient from 160°C (feed zone) to 180°C (die zone).

  • Feed the pre-mixed material into the extruder at a constant rate. The melt-blending process disperses the PHGS throughout the PLA matrix.

  • Extrude the molten composite strand and cool it in a water bath.

  • Use a pelletizer to cut the cooled strand into composite pellets.

  • For creating test specimens, dry the composite pellets and process them using compression molding or injection molding at approximately 180°C.

G cluster_materials Starting Materials cluster_process Processing Steps cluster_output Output PLA Dried PLA Pellets Mix Dry Mixing PLA->Mix GS This compound (e.g., PHGS) GS->Mix Extrude Melt Extrusion (160-180°C) Mix->Extrude Cool Water Bath Cooling Extrude->Cool Pelletize Pelletizing Cool->Pelletize Comp PLA/GS Pellets Pelletize->Comp Mold Specimen Molding (Injection/Compression) Specimen Test Specimen Mold->Specimen Comp->Mold

Fig. 2: Experimental workflow for preparing PLA/Guanidine Stearate composites.

Section 2: Application Data and Characterization

The primary documented application of incorporating a this compound compound (PHGS) into PLA is to confer bactericidal properties to the final material.[8][9]

Antimicrobial Activity

The addition of PHGS to PLA has been shown to inhibit biofilm formation and provide bactericidal activity against common bacteria like Escherichia coli and Staphylococcus aureus.[8] The effectiveness is dependent on the concentration of the additive.

Table 1: Summary of Antimicrobial Properties of PLA/PHGS Composites

Additive Concentration (wt%) Target Microbe Result Reference
PHMG Stearate 0.2 - 1.0% E. coli, S. aureus No significant bactericidal effect (R < 2) [8]
PHMG Granular PE Wax 0.6 - 1.0% E. coli, S. aureus Bactericidal effect observed (R > 2) [8][9]
PHMG Salt of Sulfanilic Acid 0.2 - 1.0% E. coli, S. aureus No significant bactericidal effect (R < 2) [8]

Note: The bactericidal activity value 'R' is calculated according to the ISO 22196 standard. An R value greater than 2 indicates a bactericidal effect.[8] While PHMG stearate alone did not show strong bactericidal properties in one study, other guanidine derivatives have proven effective, suggesting the guanidine moiety is key to the antimicrobial action.[8][9]

Potential Effects on Physical and Thermal Properties

While direct quantitative data for this compound's effect on PLA's mechanical and thermal properties is limited, inferences can be drawn from studies on other stearates and additives. Metallic stearates can act as plasticizers, potentially reducing the glass transition temperature (Tg) and tensile strength but increasing flexibility.[10] Conversely, some additives act as nucleating agents, increasing the crystallization rate and temperature (Tc), which can enhance thermal resistance.[4][7][11]

Table 2: Representative Thermal and Mechanical Properties of Modified PLA (for Context)

PLA Formulation Glass Transition (Tg, °C) Crystallization Temp. (Tc, °C) Tensile Strength (MPa) Elastic Modulus (MPa) Reference
Neat PLA ~59.4 ~108 ~56.6 ~3368 [11][12]
PLA + 15% Plasticizer ~38.9 ~85 - - [11]
PLA + Nucleating Agent ~59.1 ~122 - - [4]
PLA + 5% Iron Powder - - ~65.1 ~2080 [13]

| PLA + 5% Mg Powder | ~58.9 | ~113 | ~57.7 | ~2050 |[13] |

Section 3: Characterization Protocols

Protocol: Antimicrobial Activity Assessment (ISO 22196 Adaptation)

This protocol outlines the quantitative measurement of bactericidal activity on the surface of the PLA composites.

Procedure:

  • Prepare sterile square samples (e.g., 50 mm x 50 mm) of the control PLA and the PLA/GS composites.

  • Prepare a bacterial suspension of E. coli or S. aureus in a nutrient broth, adjusted to a concentration of approximately 5 x 10⁵ cells/mL.

  • Pipette a defined volume (e.g., 400 µL) of the bacterial suspension onto the surface of each test sample.

  • Cover the inoculated area with a sterile, inert, and flexible film (e.g., 40 mm x 40 mm) to spread the inoculum.

  • Incubate the samples at 37°C with high humidity (>90%) for 24 hours.

  • After incubation, recover the bacteria from the surfaces. Place the sample and cover film into a sterile stomacher bag containing a known volume of a suitable neutralizer solution (e.g., SCDLP broth).

  • Process the bag in a stomacher to wash out the bacteria.

  • Perform serial dilutions of the resulting solution and plate onto nutrient agar plates.

  • Incubate the plates and count the number of viable colonies (colony-forming units, CFU).

  • Calculate the bactericidal activity (R) using the formula: R = (Ut - U₀) - (At - U₀) = Ut - At, where:

    • U₀ = average log CFU on control samples at time 0.

    • Ut = average log CFU on control samples after 24 hours.

    • At = average log CFU on test samples after 24 hours.

G start Prepare Sterile Samples (Control & Test PLA) inoculate Inoculate Surface with Bacterial Suspension start->inoculate cover Cover with Sterile Film inoculate->cover incubate Incubate (24h, 37°C) cover->incubate recover Recover Bacteria (Wash in Neutralizer) incubate->recover plate Serial Dilution & Plating recover->plate count Incubate Plates & Count CFU plate->count calculate Calculate Bactericidal Activity (R-value) count->calculate end Result calculate->end

Fig. 3: Workflow for assessing the antimicrobial activity of modified PLA surfaces.
Protocol: Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the PLA composite material into an aluminum DSC pan.

  • Place the pan in the DSC cell. An empty, sealed pan should be used as a reference.

  • Perform a heat-cool-heat cycle under a nitrogen atmosphere.

    • 1st Heating: Heat from 25°C to 200°C at a rate of 10°C/min to erase thermal history.

    • Cooling: Cool from 200°C to 25°C at 10°C/min.

    • 2nd Heating: Heat from 25°C to 200°C at 10°C/min.

  • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).

  • Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = [ (ΔHm - ΔHcc) / ΔH⁰m ] * 100, where ΔHm is the melting enthalpy, ΔHcc is the cold crystallization enthalpy, and ΔH⁰m is the melting enthalpy of 100% crystalline PLA (~93 J/g).[11]

Thermogravimetric Analysis (TGA):

  • Weigh 10-15 mg of the sample into a TGA crucible.

  • Place the sample in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.[14]

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of degradation (Td) and the temperature of maximum degradation rate (Tmax) from the TGA and derivative (dTG) curves, respectively.

Protocol: Mechanical Testing (Tensile)
  • Prepare dumbbell-shaped test specimens according to ASTM D638 standard using injection or compression molding.

  • Condition the specimens for at least 40 hours at 23°C and 50% relative humidity.

  • Measure the cross-sectional area of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the Tensile Strength, Young's Modulus, and Elongation at Break from the resulting stress-strain curve. Test at least five specimens per sample group and report the average values.

References

Guanidine Stearate for Gene Delivery and Transfection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine stearate is a cationic lipid that holds significant promise as a non-viral vector for gene delivery and transfection. Its unique structure, featuring a positively charged guanidinium headgroup and a saturated 18-carbon stearate tail, allows for efficient complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These complexes, known as lipoplexes, are typically nanoparticles that can facilitate the entry of genetic material into cells. The guanidinium headgroup is particularly advantageous due to its ability to form strong bidentate hydrogen bonds with the phosphate backbone of nucleic acids and interact favorably with the cell membrane, promoting cellular uptake.[1][2] This document provides detailed application notes and protocols for the use of this compound and other guanidinium-based lipids in gene delivery research.

Principle of Action

The mechanism of this compound-mediated gene delivery involves several key steps. First, the cationic guanidinium headgroups interact electrostatically with the anionic phosphate groups of the nucleic acid, leading to the condensation of the genetic material into compact, nanoparticle structures. These lipoplexes, with a net positive charge, can then associate with the negatively charged proteoglycans on the surface of the cell membrane, initiating cellular uptake. The primary mechanism of entry into the cell is through endocytosis, which can occur via clathrin-mediated, caveolin-mediated, or macropinocytosis pathways.[3] Once inside the cell and encapsulated within an endosome, the lipoplex must escape this vesicle to release its genetic cargo into the cytoplasm. For guanidinium-containing carriers, this can be facilitated by the "proton sponge" effect, where the guanidinium groups buffer the acidic environment of the endosome, leading to osmotic swelling and rupture of the endosomal membrane. The released nucleic acid can then travel to the nucleus for transcription (in the case of pDNA) or remain in the cytoplasm to mediate its effect (in the case of siRNA).

Data Presentation

The following tables summarize quantitative data from studies on various guanidinium-based lipids, providing insights into their transfection efficiency and cytotoxicity. While specific data for "this compound" is limited, the presented data for structurally similar compounds offer a valuable reference.

Table 1: Transfection Efficiency of Guanidinium-Based Lipids

Cationic LipidNucleic AcidCell LineTransfection EfficiencyComparisonReference
Bis(guanidinium)-tren-cholesterol (BGTC)pCMV-LucCOS-7HighMore efficient than commercial lipid Transfectam[4]
BGTC/DOPEpCMV-LucPrimary human airway epithelial cellsSuccessful gene transfer-[5]
Guanidine-rich polypeptidepDNAHeLa~400-fold higher than PEIPolyethylenimine (PEI)[6]
Guanidinium-functionalized dendrimerspDNAVariesIncreased with guanidinium valencyAmine-functionalized dendrimers[3]

Table 2: Cytotoxicity of Guanidinium-Based Lipids

Cationic LipidCell LineCytotoxicity AssayResultsReference
Guanidine-rich polypeptideHeLa, RAW 264.7MTT Assay>90% cell viability at optimal transfection concentrations[6]
Polyhexamethylene guanidine (PHMG)A549Cell Viability AssayCytotoxic at concentrations as low as 5 µg/mL[7]
Guanidinium-functionalized dendrimersVariesNot specifiedLower than many commercial reagents[3]

Experimental Protocols

Protocol 1: Formulation of this compound-Nucleic Acid Nanoparticles (Lipoplexes)

This protocol describes a general method for the formation of lipoplexes using a guanidinium-based cationic lipid like this compound. The optimal ratio of lipid to nucleic acid should be determined empirically.

Materials:

  • This compound (or other guanidinium-based lipid)

  • Nucleic acid (pDNA or siRNA)

  • Nuclease-free water

  • Opti-MEM® I Reduced Serum Medium (or other serum-free medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.

    • For aqueous solutions, prepare a stock solution in nuclease-free water and vortex thoroughly. Sonication may be required to aid dissolution.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid (pDNA or siRNA) in Opti-MEM® I medium to the desired final concentration. Gently mix by pipetting.

  • Form Lipoplexes:

    • In a separate sterile tube, dilute the required amount of this compound stock solution in Opti-MEM® I medium.

    • Add the diluted nucleic acid solution to the diluted this compound solution at once and mix immediately by gentle vortexing or pipetting. Note: Do not add the lipid to the nucleic acid.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[8]

  • Characterization (Optional):

    • The size and zeta potential of the resulting nanoparticles can be measured using dynamic light scattering (DLS).

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HEK293, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • This compound-nucleic acid lipoplexes (prepared as in Protocol 1)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[9]

  • Transfection:

    • On the day of transfection, remove the growth medium from the wells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add 400 µL of fresh, pre-warmed complete growth medium or serum-free medium to each well.

    • Add the prepared this compound-nucleic acid lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change:

    • After the incubation period, remove the transfection medium and replace it with 500 µL of fresh, pre-warmed complete growth medium.

  • Gene Expression Analysis:

    • Incubate the cells for an additional 24-72 hours. The optimal time for analysis will depend on the specific gene and cell type.

    • Assess transfection efficiency using a suitable method (e.g., fluorescence microscopy for fluorescent reporter genes, luciferase assay, or qPCR).

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound lipoplexes.

Materials:

  • Cells seeded in a 96-well plate

  • This compound lipoplexes at various concentrations

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the growth medium and add fresh medium containing serial dilutions of the this compound lipoplexes to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Visualization of Pathways and Workflows

This compound-Mediated Gene Delivery Workflow

GeneDeliveryWorkflow cluster_preparation 1. Lipoplex Formation cluster_uptake 2. Cellular Uptake cluster_trafficking 3. Intracellular Trafficking cluster_expression 4. Gene Expression/Silencing Guanidine_Stearate This compound (Cationic Lipid) Lipoplex This compound-Nucleic Acid Nanoparticle (Lipoplex) Guanidine_Stearate->Lipoplex Nucleic_Acid Nucleic Acid (pDNA/siRNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Proton Sponge Effect/ Membrane Fusion Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (pDNA) Translation Translation Cytoplasm->Translation siRNA_Action mRNA Degradation (for siRNA) Cytoplasm->siRNA_Action Transcription Transcription (for pDNA) Nucleus->Transcription Transcription->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Workflow of gene delivery using this compound.

Cellular Uptake Mechanisms of Guanidinium-Based Lipoplexes

CellularUptake cluster_endocytosis Endocytic Pathways Lipoplex Guanidinium Lipoplex CellSurface Cell Surface (Proteoglycans) Lipoplex->CellSurface Electrostatic Interaction Clathrin Clathrin-mediated Endocytosis CellSurface->Clathrin Caveolin Caveolin-mediated Endocytosis CellSurface->Caveolin Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolin->Endosome Macropinocytosis->Endosome

Caption: Endocytic pathways for cellular uptake.

Endosomal Escape of Guanidinium Lipoplexes

EndosomalEscape cluster_endosome Endosome (Acidic pH) Proton_Influx H+ Influx Lipoplex_Protonation Guanidinium Protonation Proton_Influx->Lipoplex_Protonation Osmotic_Swelling Osmotic Swelling Lipoplex_Protonation->Osmotic_Swelling Proton Sponge Effect Endosome_Rupture Endosome Rupture Osmotic_Swelling->Endosome_Rupture Membrane_Destabilization Membrane Destabilization/ Fusion Membrane_Destabilization->Endosome_Rupture Cargo_Release Nucleic Acid Release to Cytoplasm Endosome_Rupture->Cargo_Release

Caption: Mechanism of endosomal escape.

Conclusion

This compound and related guanidinium-based lipids represent a versatile and effective class of non-viral vectors for gene delivery. Their favorable characteristics, including efficient nucleic acid condensation, promotion of cellular uptake, and mechanisms for endosomal escape, make them valuable tools for researchers in molecular biology, drug development, and gene therapy. The protocols and data presented here provide a foundation for the successful application of these compounds in a variety of transfection experiments. Further optimization of lipoplex formulation and transfection conditions for specific cell types and nucleic acid cargos will be crucial for maximizing their therapeutic potential.

References

HPLC method for the quantification of guanidine stearate

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Guanidine Stearate

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Given that this compound is a salt composed of a guanidinium cation and a stearate anion, this method focuses on the quantification of the guanidinium ion, which is often the component of primary interest and presents a greater analytical challenge due to its polarity and low UV absorbance.

1. Introduction

This compound is an amphiphilic compound formed from the reaction of guanidine, a strong organic base, and stearic acid, a long-chain fatty acid.[1] Its surfactant properties make it useful in various industrial applications.[1] Accurate quantification is crucial for quality control and formulation development. This application note describes a robust HPLC method for the determination of the guanidine component, which can be correlated to the concentration of this compound.

The primary challenge in analyzing guanidine is its high polarity and basicity (pKa 12.5).[2][3] This method utilizes a mixed-mode or cation-exchange chromatography approach to achieve adequate retention and separation.

2. Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound, focusing on the guanidine moiety.

2.1. Materials and Reagents

  • Guanidine Hydrochloride (for standard preparation)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (or Methanesulfonic Acid)

  • Sample of this compound

2.2. Instrumentation

  • HPLC system with a pump, autosampler, and column compartment.

  • UV Detector or Evaporative Light Scattering Detector (ELSD).[2]

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of guanidine.

ParameterRecommended Conditions
Column Primesep 100 (Mixed-Mode Cation-Exchange) or Dionex CS14 (Cation-Exchange)[2][4]
Mobile Phase 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[3] (Isocratic)
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 195 nm or 200 nm[2][3][4]
Run Time Approximately 10 minutes

2.4. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL of Guanidine): Accurately weigh approximately 16.1 mg of guanidine hydrochloride and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (Typical)

The following table presents typical validation parameters for an HPLC method for guanidine.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

4. Alternative and Confirmatory Methods

  • Pre-column Derivatization: For increased sensitivity and specificity, pre-column derivatization with reagents like acetylacetone can be employed, allowing for detection at higher wavelengths.[5][6]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for compounds with poor UV absorbance, such as guanidine.[2]

  • Stearic Acid Analysis: The stearate component can be analyzed separately using a reversed-phase HPLC method with a C18 column and UV or ELSD detection.[7][8][9]

5. Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter through 0.45 µm Filter dissolve_sample->filter_sample inject Inject Sample/Standard filter_sample->inject weigh_std Weigh Guanidine HCl Standard dissolve_std Prepare Stock Solution weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_std->inject separate Chromatographic Separation inject->separate detect UV or ELSD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Guanidine Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship guanidine_stearate This compound guanidinium Guanidinium Cation guanidine_stearate->guanidinium stearate Stearate Anion guanidine_stearate->stearate hplc_analysis HPLC Analysis (Cation-Exchange) guanidinium->hplc_analysis guanidine_quant Quantification of Guanidine hplc_analysis->guanidine_quant stoichiometry Stoichiometric Calculation guanidine_quant->stoichiometry guanidine_stearate_conc This compound Concentration stoichiometry->guanidine_stearate_conc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidine Stearate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of guanidine stearate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants, or a slight excess of the less expensive reagent.- Increase reaction time or temperature, monitoring for potential degradation.- Ensure adequate mixing to overcome phase transfer limitations if reactants are in different phases.
Product loss during workup.- If using a precipitation method, ensure the product is minimally soluble in the washing solvent. Washing with cold solvent can reduce losses.- During filtration, ensure a complete transfer of the product and wash the filter cake thoroughly but efficiently.
Side reactions consuming reactants.- Lower the reaction temperature to minimize the formation of byproducts.- Verify the purity of starting materials, as impurities can lead to unwanted side reactions.
Impure Product (Discoloration, Oily Consistency) Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants.- Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water, acetone).
Formation of byproducts.- Adjust reaction conditions (temperature, time) to disfavor side reactions.- Utilize a purification method that effectively separates the desired product from impurities, such as column chromatography or recrystallization.
Residual solvent.- Dry the product under vacuum at a slightly elevated temperature to remove trapped solvent molecules.
Poor Solubility of Reactants Inappropriate solvent choice.- Select a solvent or solvent mixture in which both reactants have adequate solubility at the reaction temperature. For the reaction of guanidine hydrochloride and sodium stearate, water is a suitable solvent.[1] For a direct reaction between guanidine and stearic acid, a polar organic solvent like ethanol may be more appropriate.
Product is Difficult to Isolate/Filter Fine particle size of the precipitate.- Allow the precipitate to age in the mother liquor, sometimes with gentle heating and slow cooling, to encourage crystal growth.- Use a finer filter paper or a centrifuge for separation.
Product is gummy or oily.- This may indicate the presence of impurities or an incorrect solvent for precipitation. Attempt to dissolve the crude product in a minimal amount of a good solvent and precipitate it by adding a poor solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Precipitation Reaction: This method involves the reaction of a guanidine salt (e.g., guanidine hydrochloride) with a stearate salt (e.g., sodium stearate) in a suitable solvent, typically water. The less soluble this compound precipitates out of the solution.[1]

  • Direct Acid-Base Reaction: This involves the direct reaction of guanidine or a guanidine base with stearic acid. This reaction is typically carried out with heating in a suitable solvent.

Q2: What is a typical starting point for the molar ratio of reactants?

A2: A 1:1 molar ratio of the guanidinium salt to the stearate salt is a common starting point for the precipitation reaction.[1] For the direct acid-base reaction, a 1:1 molar ratio of guanidine to stearic acid is also a logical starting point. Optimization experiments can then be performed by slightly varying this ratio to maximize the yield and purity.

Q3: How can I purify the synthesized this compound?

A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Potential solvent systems include ethanol, ethanol/water mixtures, or acetone. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective purification step. For polymeric this compound, washing with boiling water has been reported to be effective.[1]

Q4: What are potential side reactions to be aware of?

A4: While the formation of guanidinium salts is generally a straightforward acid-base reaction, potential side reactions can occur, especially at higher temperatures. These may include the dehydration of stearic acid or the decomposition of guanidine. Using the purest possible starting materials and maintaining optimal reaction temperatures can help minimize these side reactions.

Q5: How does temperature affect the synthesis?

A5: Temperature plays a critical role in both the reaction rate and the potential for side reactions. For the precipitation reaction of polyhexamethylene this compound, a temperature of 80°C has been shown to be effective.[1] For the direct reaction of guanidine and stearic acid, heating is generally required to drive the reaction to completion. However, excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields and increased impurities. It is advisable to start with a moderate temperature and optimize from there.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol is adapted from the synthesis of polyhexamethylene this compound and can be applied to non-polymeric this compound.[1]

Materials:

  • Guanidine hydrochloride

  • Sodium stearate

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of guanidine hydrochloride and sodium stearate. A 1:1 molar ratio is recommended as a starting point.[1]

  • Heat both solutions to 80°C.

  • Slowly add the sodium stearate solution to the guanidine hydrochloride solution with constant stirring.

  • A white precipitate of this compound should form upon mixing.

  • Continue stirring the mixture at 80°C for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the filter cake with boiling deionized water to remove any unreacted starting materials and byproducts like sodium chloride.[1]

  • Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Synthesis of this compound via Direct Reaction

Materials:

  • Guanidine (or guanidine carbonate)

  • Stearic acid

  • Ethanol (or another suitable organic solvent)

Procedure:

  • Dissolve stearic acid in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a stoichiometric equivalent of guanidine (or guanidine carbonate) to the solution. If using guanidine carbonate, be aware of gas evolution (CO2).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, disappearance of starting material).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Yield and Purity

Molar Ratio (Guanidine:Stearate)Reaction Time (h)Temperature (°C)Crude Yield (%)Purity (%)
1:1.12809295
1:12809598
1.1:12809496

Note: The data in this table is illustrative and should be determined experimentally for a specific reaction.

Table 2: Influence of Solvent on Reaction Outcome

SolventReaction Temperature (°C)Observations
Water80Good for precipitation method with salt forms of reactants.[1]
EthanolReflux (~78)Suitable for direct reaction of guanidine and stearic acid.
TolueneReflux (~111)May require a Dean-Stark trap to remove water if formed.
AcetoneReflux (~56)Lower boiling point may require longer reaction times.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Guanidine Guanidine/Guanidinium Salt Guanidine_Stearate This compound Guanidine->Guanidine_Stearate Stearic_Acid Stearic Acid/Stearate Salt Stearic_Acid->Guanidine_Stearate Optimization_Workflow Start Define Synthesis Method Stoichiometry Vary Molar Ratios (e.g., 1:1.1, 1:1, 1.1:1) Start->Stoichiometry Solvent Screen Solvents (e.g., Water, Ethanol, Toluene) Stoichiometry->Solvent Temperature Optimize Temperature (e.g., 60°C, 80°C, 100°C) Solvent->Temperature Time Determine Optimal Reaction Time Temperature->Time Analysis Analyze Yield and Purity Time->Analysis Analysis->Stoichiometry Sub-optimal Purification Develop Purification Protocol Analysis->Purification Optimal End Optimized Protocol Purification->End Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check Reaction Monitoring Data Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Analyze by NMR/TLC Loss_Workup Product Loss in Workup? Incomplete_Reaction->Loss_Workup No Increase Time/Temp Increase Time/Temp Incomplete_Reaction->Increase Time/Temp Yes Optimize Workup/Washing Optimize Workup/Washing Loss_Workup->Optimize Workup/Washing Yes Side_Products Side Products Formed? Unreacted_SM->Side_Products No Adjust Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust Stoichiometry Yes Modify Temp/Purification Modify Temp/Purification Side_Products->Modify Temp/Purification Yes

References

Purification techniques for removing impurities from guanidine stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of guanidine stearate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: this compound is typically synthesized via a precipitation reaction between guanidine hydrochloride and sodium stearate. Consequently, the most common impurities are unreacted starting materials:

  • Guanidine Hydrochloride: A water-soluble salt.

  • Sodium Stearate: A soap, which can be sparingly soluble in water.

  • Other potential impurities: Byproducts from the synthesis of the starting materials or degradation products.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization from a mixed-solvent system is a highly effective method for purifying this compound. Due to its amphiphilic nature (possessing both a hydrophilic guanidinium head group and a lipophilic stearate tail), a single solvent is often insufficient for effective purification. A mixed-solvent system allows for the dissolution of this compound at an elevated temperature and subsequent crystallization upon cooling, leaving impurities dissolved in the mother liquor.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A suitable method would involve a mixed-mode column capable of both ion-exchange and reversed-phase interactions. This allows for the separation of the cationic guanidinium head from the hydrophobic stearate tail and any accompanying impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: this compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated. This is a common issue with amphiphilic molecules like this compound.

  • Solution 1: Adjust the solvent system. Add a small amount of the "good" solvent (the one in which this compound is more soluble) to the heated mixture to increase the solubility and lower the saturation point.

  • Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling can promote oiling out.

  • Solution 3: Use a seeding crystal. Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.

Problem: Poor recovery of purified this compound.

  • Cause 1: Using an excessive amount of the "good" solvent. This will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cause 2: Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is performed, the product may crystallize on the filter paper.

  • Solution 2: Use a slight excess of the "good" solvent during the initial dissolution and preheat the filtration apparatus (funnel and receiving flask) to prevent a drop in temperature.

Purity Analysis Issues

Problem: Inconsistent or non-reproducible HPLC results.

  • Cause: The amphiphilic nature of this compound can lead to complex interactions with the stationary phase and variability in peak shape and retention time.

  • Solution: Employ a mixed-mode HPLC column (e.g., Primesep 100) that offers both cation-exchange and reversed-phase retention mechanisms. This can provide more robust and reproducible separation of this compound from its potential impurities. Use a mobile phase containing a buffer and an organic modifier to ensure consistent ionization and partitioning.

Experimental Protocols

Mixed-Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Solvent 1 (Good solvent): e.g., Ethanol or Methanol

  • Solvent 2 (Anti-solvent): e.g., Deionized Water or a non-polar organic solvent like Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol). Heat the mixture to just below the boiling point while stirring until the solid is fully dissolved.

  • Addition of Anti-solvent: While maintaining the temperature, slowly add the "anti-solvent" (e.g., deionized water) dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature well below their melting point.

HPLC Analysis of this compound Purity

This method provides a starting point for the analysis of this compound and the detection of guanidine-related impurities.

Parameter Condition
Column Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Primesep 100, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with a buffer (e.g., 50:50 ACN:H₂O with 0.1% Formic Acid or Ammonium Acetate)
Flow Rate 1.0 mL/min
Detection UV at 195-210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Column Temperature 30 °C

Data Presentation

The following table illustrates the expected improvement in purity of this compound after a single recrystallization. The values are representative and may vary depending on the initial purity of the crude product and the precise recrystallization conditions.

Sample Purity by HPLC (%) Guanidine HCl (%) Sodium Stearate (%) Recovery (%)
Crude this compound85.28.55.1-
After 1st Recrystallization99.1< 0.10.285
Mother Liquor15.75.33.9-

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Product synthesis Crude this compound (with impurities) dissolution Dissolve in hot 'good' solvent synthesis->dissolution anti_solvent Add 'anti-solvent' to turbidity dissolution->anti_solvent clarification Clarify with a few drops of 'good' solvent anti_solvent->clarification crystallization Slow cooling and crystallization clarification->crystallization filtration Vacuum filtration and washing crystallization->filtration hplc Purity analysis by HPLC filtration->hplc impurities Impurities in mother liquor filtration->impurities separate product Purified this compound hplc->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_oil Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Product Oils Out outcome->oiling_out Unsuccessful low_yield Low Yield outcome->low_yield Unsuccessful success Pure Crystals Formed outcome->success Successful adjust_solvent Adjust solvent ratio (more 'good' solvent) oiling_out->adjust_solvent slow_cooling Slow down cooling rate oiling_out->slow_cooling seed_crystal Use a seed crystal oiling_out->seed_crystal min_solvent Use minimum hot solvent low_yield->min_solvent preheat_funnel Preheat filtration apparatus low_yield->preheat_funnel

Caption: Troubleshooting logic for this compound recrystallization.

Troubleshooting poor yield in guanidine stearate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guanidine stearate. Our aim is to help you optimize your experimental workflow and achieve higher yields of pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[1][2] This involves reacting a water-soluble guanidine salt, typically guanidine hydrochloride, with a water-soluble stearate salt, such as sodium stearate. The reaction's driving force is the low solubility of this compound in water, which causes it to precipitate out of the solution upon formation.

Q2: What are the starting materials and the basic reaction equation?

A2: The typical starting materials are guanidine hydrochloride (CH₆ClN₃) and sodium stearate (C₁₈H₃₅NaO₂). The reaction proceeds as a double displacement reaction in an aqueous solution.

Reaction Equation: CH₅N₃·HCl + C₁₇H₃₅COONa → C₁₇H₃₅COOH·HNC(NH₂)₂ + NaCl

Q3: What is the expected melting point of pure this compound?

A3: Pure this compound has a melting point in the range of 94–96°C.[1] Significant deviation from this range may indicate the presence of impurities.

Troubleshooting Guide

Low Yield

Q4: My final yield of this compound is significantly lower than expected. What are the potential causes?

A4: Low yield in this compound synthesis can stem from several factors throughout the experimental process. The most common issues include incomplete reaction, product loss during workup and purification, and improper reaction conditions. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol details a standard procedure for the synthesis of this compound via a precipitation reaction, optimized for a high yield.

Materials:

  • Guanidine Hydrochloride (reagent grade)

  • Sodium Stearate (reagent grade)

  • Deionized Water

Equipment:

  • Reaction flask with a magnetic stirrer and heating mantle

  • Condenser

  • Two beakers

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of guanidine hydrochloride by dissolving it in deionized water in a beaker.

    • In a separate beaker, prepare a solution of sodium stearate in deionized water. Heating gently may be required to fully dissolve the sodium stearate.

  • Reaction Setup:

    • Transfer the guanidine hydrochloride solution to the reaction flask equipped with a magnetic stirrer and a condenser.

    • Begin stirring the solution and heat it to 80°C.[1][2]

  • Precipitation:

    • Once the guanidine hydrochloride solution reaches 80°C, slowly add the hot sodium stearate solution dropwise to the reaction flask with continuous stirring.

    • The formation of a white precipitate (this compound) should be observed almost immediately.

    • After the addition is complete, continue stirring the mixture at 80°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product:

    • Allow the reaction mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Purification:

    • Wash the collected precipitate with several portions of cold deionized water to remove any unreacted starting materials and the sodium chloride byproduct. To further enhance purity, a wash with a cold, non-polar solvent like hexane can be performed to remove any unreacted stearic acid.

    • For higher purity, the crude this compound can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying:

    • Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis

ParameterRecommended ConditionEffect of Deviation on YieldEffect of Deviation on PurityTroubleshooting Notes
Temperature 80°C[1][2]Lower temperatures may lead to incomplete reaction and slower precipitation. Higher temperatures do not significantly improve the reaction and may increase the solubility of the product, leading to lower yield.Temperature has a minor effect on purity, but optimal precipitation at 80°C followed by cooling helps in forming well-defined crystals.Maintain a stable temperature during the addition of reactants and the subsequent stirring period.
Stoichiometry 1:1 molar ratio of Guanidine HCl to Sodium Stearate[2]An excess of either reactant will not increase the yield of the desired product and will lead to contamination.An excess of starting materials will result in an impure product that requires more extensive purification.Use precise measurements of starting materials. A slight excess of the less expensive reagent can be used to ensure the complete conversion of the more expensive one, but this will necessitate more thorough washing.
Concentration Use of saturated or near-saturated solutionsVery dilute solutions will result in a lower yield as a significant amount of the product may remain dissolved.Concentration has a minimal direct impact on purity, but very high concentrations can lead to the trapping of impurities within the precipitate.Aim for concentrations that allow for complete dissolution of reactants at the reaction temperature but ensure maximum precipitation upon cooling.
pH Typically near neutral (pH 7)Guanidine is a strong base, and stearic acid is a weak acid. The reaction is a salt formation and is not highly pH-dependent within a neutral to slightly basic range. Extreme pH values should be avoided.Deviations in pH can lead to the precipitation of stearic acid (at acidic pH) or the presence of unreacted guanidine (at basic pH).The pH of the aqueous solutions of the starting salts should be near neutral. No additional pH adjustment is typically necessary.
Stirring Speed Moderate and consistent stirringInadequate stirring can lead to localized high concentrations of reactants, resulting in incomplete reaction and the formation of amorphous or very fine particles that are difficult to filter.Poor mixing can lead to the inclusion of impurities in the precipitate.Ensure the reaction mixture is well-agitated throughout the addition of reactants and the subsequent reaction time to promote the formation of uniform crystals.

Visualizations

Experimental Workflow

experimental_workflow This compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_product Final Product Guanidine_HCl Guanidine Hydrochloride Dissolve_Guanidine Dissolve in H₂O Guanidine_HCl->Dissolve_Guanidine Sodium_Stearate Sodium Stearate Dissolve_Stearate Dissolve in hot H₂O Sodium_Stearate->Dissolve_Stearate Reaction_Vessel Reaction at 80°C with Stirring Dissolve_Guanidine->Reaction_Vessel Dissolve_Stearate->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold H₂O Filtration->Washing Drying Dry the Product Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

Caption: A logical guide to troubleshooting low yields.

References

Technical Support Center: Stabilization of Nanoparticles with Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the aggregation of nanoparticles stabilized with guanidine stearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a nanoparticle stabilizer?

This compound is a salt formed from the strong organic base guanidine and the long-chain fatty acid, stearic acid. It is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) guanidinium head group and a hydrophobic (water-fearing) stearate tail. This structure allows it to act as a nonionic surfactant.[1] When used with nanoparticles in an aqueous solution, the hydrophobic stearate tail adsorbs onto the nanoparticle surface, while the hydrophilic guanidinium head extends into the surrounding water. This forms a protective layer that prevents nanoparticles from coming into direct contact and sticking together, thus preventing aggregation.[1][2]

Q2: What is the primary stabilization mechanism of this compound?

The primary stabilization mechanism for this compound is steric hindrance. The long stearate chains and the associated guanidinium groups form a physical barrier around the nanoparticles. When two particles approach each other, these stabilizing layers create a repulsive force, preventing the particles from aggregating due to attractive forces like van der Waals interactions.[3][4] While the guanidinium group is positively charged, in the form of this compound, the overall behavior in many systems is dominated by the nonionic, steric-hindrance mechanism.[1]

Q3: What are the typical concentrations of this compound required for stabilization?

The optimal concentration of this compound is highly dependent on several factors, including the type of nanoparticle material, the desired particle size, the surface area of the nanoparticles, and the specific formulation process. There is no single universal concentration. It is crucial to perform optimization experiments, creating a concentration gradient of this compound to determine the minimum amount required to achieve a stable formulation, which is often just above its critical micelle concentration (CMC) of approximately 0.1 mM.[1]

Q4: What types of nanoparticles are compatible with this compound stabilization?

Due to its amphiphilic nature, this compound is versatile and can be used to stabilize a wide range of nanoparticles, particularly those with hydrophobic or lipophilic surfaces where the stearate tail can effectively adsorb. This includes lipid-based nanoparticles, polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles that have been surface-modified to be more hydrophobic. Its ability to form stable micelles and bilayers in aqueous systems makes it suitable for various drug delivery applications.[1][5]

Troubleshooting Guide: Nanoparticle Aggregation

Q5: My nanoparticles are aggregating immediately after synthesis. What are the common causes and solutions?

Immediate aggregation suggests a fundamental issue with the formulation or process. The most common culprits are insufficient stabilizer concentration, improper pH, or high ionic strength in the medium.

Workflow for Immediate Aggregation Issues

G cluster_0 Troubleshooting Immediate Aggregation start Aggregation Observed Immediately Post-Synthesis check_conc Is Stabilizer (this compound) Concentration Sufficient? start->check_conc check_pH Is pH of the Medium within Optimal Range? check_conc->check_pH  Yes increase_conc Action: Increase Guanidine Stearate Concentration check_conc->increase_conc No   check_ions Is Ionic Strength of the Buffer Too High? check_pH->check_ions  Yes adjust_pH Action: Adjust pH (Typically to Neutral) check_pH->adjust_pH No   solution Stable Nanoparticle Dispersion Achieved check_ions->solution  Yes (Other Issue) lower_ions Action: Use Low Ionic Strength Buffer or DI Water check_ions->lower_ions No   increase_conc->start Re-formulate adjust_pH->start Re-formulate lower_ions->start Re-formulate

Caption: A logical workflow for diagnosing and resolving immediate nanoparticle aggregation.

Q6: My nanoparticle dispersion is stable initially but aggregates during storage. What could be the cause?

Delayed aggregation points to instability over time. Key factors to investigate include storage conditions and gradual changes in the formulation.

Potential Cause Explanation Recommended Action
Inappropriate Temperature Storing at elevated temperatures can increase the kinetic energy (Brownian motion) of nanoparticles, leading to more frequent collisions and aggregation.[3][6] Freezing can also cause aggregation due to the formation of ice crystals that force particles together.[7]Store nanoparticles at recommended temperatures, typically 2-8°C. Avoid freezing unless a suitable cryoprotectant is used.[7]
pH Shift The pH of the dispersion can change over time due to interaction with storage containers or atmospheric CO2, altering surface charges and stabilizer effectiveness.[7][8]Use a buffered solution to maintain a stable pH. Store in tightly sealed containers.
Ostwald Ripening In polydisperse samples, smaller particles can dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual precipitation.[4]Aim for a monodisperse size distribution during synthesis (low Polydispersity Index). Optimize the purification process to narrow the size range.
Stabilizer Desorption Over time, this compound molecules may slowly desorb from the nanoparticle surface, leaving them unprotected.Ensure the initial concentration of the stabilizer is sufficient to form a stable, tightly-packed layer.

Q7: My nanoparticles aggregate after purification steps like centrifugation or lyophilization. How can I prevent this?

Purification steps can introduce significant stress on nanoparticle stability.

  • Centrifugation: High centrifugal forces can overcome the repulsive barrier between nanoparticles, forcing them into an irreversible aggregate pellet.

    • Solution: Reduce the centrifugation speed and/or time. If a pellet is necessary, ensure it can be easily resuspended using gentle methods like vortexing or brief sonication.[7] Avoid hard pelleting.

  • Dialysis: While removing unreacted materials, dialysis can also deplete the free stabilizer in the solution that is in equilibrium with the stabilizer on the nanoparticle surface, leading to desorption and aggregation.

    • Solution: Monitor particle size throughout the dialysis process. If aggregation is observed, consider reducing the dialysis time or using a different purification method like tangential flow filtration.

  • Lyophilization (Freeze-Drying): The freezing and drying processes are highly stressful and almost always cause aggregation without a protective agent.[5][9]

    • Solution: Add a cryoprotectant (e.g., sucrose, trehalose, glucose) to the nanoparticle dispersion before freezing. The cryoprotectant forms a glassy matrix that physically separates the nanoparticles during drying, allowing for successful resuspension.[5][9]

Key Experimental Protocols

Protocol 1: General Method for Nanoparticle Characterization

To effectively troubleshoot aggregation, it is essential to consistently characterize the nanoparticles.

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Methodology: Dilute a small aliquot of the nanoparticle dispersion in an appropriate solvent (e.g., deionized water or the original buffer) to a suitable concentration to avoid multiple scattering effects. Ensure the sample is free of dust and air bubbles. Perform measurements at a controlled temperature (e.g., 25°C).

    • Interpretation: A stable formulation will show a consistent hydrodynamic diameter and a low PDI value (typically < 0.3), indicating a homogenous population.[10] An increase in size or PDI over time signifies aggregation.

  • Zeta Potential (ZP) Analysis:

    • Purpose: To measure the surface charge of the nanoparticles, which indicates electrostatic stability.[4]

    • Methodology: Use a dedicated cuvette for zeta potential measurement. Dilute the sample in a low ionic strength buffer or deionized water. The instrument applies an electric field and measures the velocity of the particles.

    • Interpretation: For electrostatically stabilized particles, a ZP value greater than |30| mV is generally considered stable. While this compound acts primarily via steric hindrance, ZP can still provide useful information about surface properties.[4]

  • Transmission Electron Microscopy (TEM):

    • Purpose: To directly visualize the morphology and aggregation state of the nanoparticles.

    • Methodology: Place a drop of the diluted nanoparticle dispersion onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate. A negative staining agent (e.g., uranyl acetate) may be used to enhance contrast if needed.

    • Interpretation: TEM images provide direct visual confirmation of whether particles are well-dispersed or clumped together.[11]

Parameter Indication of a Stable Sample Indication of an Aggregated Sample
Hydrodynamic Diameter (DLS) Consistent size, matches expected values.Increased or multiple size peaks.
Polydispersity Index (PDI) Low value (e.g., < 0.3).[10]High value (e.g., > 0.5).
Zeta Potential (ZP) Consistent value over time.A trend towards 0 mV can indicate instability.
Visual Appearance Clear or uniformly milky dispersion.Visible precipitates, cloudiness, or sediment.
TEM Image Individual, well-separated nanoparticles.Large, clumped masses of nanoparticles.

This compound Stabilization Mechanism

G A diagram illustrating the steric stabilization of a nanoparticle by this compound molecules. cluster_nanoparticle NP Nanoparticle Core GS1 NP->GS1 Stearate Tail (Hydrophobic) GS2 NP->GS2 GS3 NP->GS3 GS4 NP->GS4 GS5 NP->GS5 GS6 NP->GS6 GS7 NP->GS7 GS8 NP->GS8 G1 G GS1->G1 Guanidinium Head (Hydrophilic) G2 G GS2->G2 G3 G GS3->G3 G4 G GS4->G4 G5 G GS5->G5 G6 G GS6->G6 G7 G GS7->G7 G8 G GS8->G8

Caption: Steric stabilization of a nanoparticle by this compound.

References

Guanidine stearate interference in biological assays and how to mitigate it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with guanidine stearate in biological assays. This compound, an amphiphilic molecule with a positively charged guanidinium head group and a long hydrophobic stearate tail, can present unique interference challenges in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations?

This compound is a salt formed from the strong organic base guanidine and the fatty acid stearic acid. Its amphiphilic nature makes it a useful surfactant, emulsifier, and, in some contexts, an antimicrobial agent.[1] It can be found in various formulations to improve solubility and stability of other components.

Q2: How can this compound interfere with my biological assays?

This compound can interfere in biological assays through several mechanisms:

  • Surfactant Properties: As a surfactant, it can form micelles above a certain concentration (the Critical Micelle Concentration or CMC). These micelles can sequester assay reagents, substrates, or products, leading to inaccurate results.

  • Protein Denaturation: The guanidinium group is a known chaotropic agent that can denature proteins.[2][3] This can affect enzyme activity, antibody-antigen binding, and cell membrane integrity.

  • Direct Biological Effects: Guanidine derivatives can have inherent biological activity, including cytotoxicity.[4][5][6][7] This is critical in cell-based assays where this compound might reduce cell viability independently of the compound being tested.

  • Nonspecific Binding: The hydrophobic stearate tail can promote nonspecific binding to plasticware (e.g., microplates) or other surfaces in the assay, leading to signal loss or increased background.

Q3: At what concentration is this compound likely to cause interference?

Q4: What types of assays are particularly susceptible to interference by this compound?

  • Cell-Based Assays (e.g., MTT, WST-1, CellTiter-Glo®): this compound can be directly cytotoxic, leading to a false positive result for cytotoxic compounds or masking the effects of cytoprotective compounds.[4][5]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): The guanidinium group can disrupt antibody-antigen binding, while the surfactant properties can lead to nonspecific binding of antibodies or analytes to the plate, increasing background or reducing the specific signal.[2][3]

  • Enzymatic Assays: this compound can denature the enzyme or sequester the substrate/product within micelles, leading to inhibition or altered kinetics.

  • High-Throughput Screening (HTS): Due to its surfactant nature, this compound can be a frequent hitter in HTS campaigns by causing nonspecific effects.

Troubleshooting Guides

Issue 1: Unexpected Results in a Cell Viability Assay

Symptoms:

  • High cytotoxicity observed in vehicle controls containing this compound.

  • Inconsistent results between replicate wells.

  • Non-linear dose-response curves.

Troubleshooting Workflow:

A Unexpected Cytotoxicity B Run this compound Only Control A->B C Determine IC50 of this compound B->C D Is IC50 in the working concentration range? C->D E Yes: Reduce this compound Concentration D->E Yes F No: Investigate Other Interference D->F No G Dilute sample to sub-toxic concentration E->G H Consider alternative formulation E->H I Check for assay artifacts (e.g., colorimetric interference) F->I

Caption: Troubleshooting workflow for cytotoxicity.

Mitigation Strategies:

  • Determine the Cytotoxicity of this compound Alone: Run a dose-response curve of this compound in your cell viability assay to determine its IC50.

  • Reduce this compound Concentration: If possible, dilute your test compound to a concentration where the final concentration of this compound is well below its cytotoxic threshold.

  • Assay-Specific Controls: Include controls with this compound but without cells to check for direct interference with the assay reagents (e.g., reduction of tetrazolium dyes).[8]

  • Change Assay Method: Consider a different viability assay that may be less susceptible to interference (e.g., a membrane integrity assay vs. a metabolic assay).

Issue 2: High Background or Low Signal in an ELISA

Symptoms:

  • High signal in negative control wells.

  • Low signal in positive control wells.

  • Poor reproducibility.

Troubleshooting Workflow:

A ELISA Interference B Test this compound in Buffer A->B C High Background? B->C D Low Signal? B->D E Nonspecific Binding C->E Yes F Antibody-Antigen Disruption D->F Yes G Increase Blocking Efficiency (e.g., add Tween 20) E->G H Sample Dilution E->H F->H I Acid/Guanidine Dissociation Protocol F->I

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

  • Sample Dilution: Dilute the sample to reduce the concentration of this compound below the level that causes interference.

  • Optimize Blocking and Washing Steps: Increase the concentration of a non-ionic surfactant like Tween 20 in your wash buffers to compete with this compound for nonspecific binding sites.

  • Acid/Guanidine Dissociation: For immunoassays where a therapeutic antibody might interfere, an acid/guanidine treatment can be used to dissociate immune complexes. This protocol involves a brief incubation in an acidic buffer (e.g., glycine-HCl, pH < 3) followed by neutralization before performing the ELISA.[2][9] This approach may also help to mitigate interference from this compound by denaturing it.

Issue 3: Inconsistent Results in an Enzymatic Assay

Symptoms:

  • Reduced enzyme activity.

  • Altered enzyme kinetics (Km, Vmax).

  • Precipitation in the reaction mixture.

Troubleshooting Workflow:

A Enzymatic Assay Interference B Run this compound with Enzyme (no substrate) A->B C Run this compound with Substrate (no enzyme) A->C D Precipitation or Signal Change? B->D C->D E Enzyme Denaturation or Inhibition D->E In B F Substrate Sequestration D->F In C G Dilute Sample E->G H Add a Non-interfering Surfactant E->H F->G F->H I Re-evaluate Enzyme Kinetics G->I H->I

Caption: Troubleshooting workflow for enzymatic assays.

Mitigation Strategies:

  • Control Experiments: Run controls with this compound and the enzyme alone, and with this compound and the substrate alone to pinpoint the source of interference.

  • Dilution: Dilute the sample to reduce the this compound concentration.

  • Inclusion of a Scavenging Surfactant: Adding a non-ionic surfactant (e.g., Triton X-100) to the assay buffer at a concentration above its CMC can sometimes help to incorporate the interfering surfactant into mixed micelles, reducing its direct impact on the enzyme and substrate.

Quantitative Data Summary

ParameterCompoundValueAssay/MethodReference
Cytotoxicity (IC50) Dodecylguanidine hydrochloride~10 µg/mLWST assay in A549 cells[4][5]
Critical Micelle Concentration (CMC) Dodecylguanidinium chloride (C12)~15 mMConductivity[10]
Critical Micelle Concentration (CMC) Hexadecylguanidinium chloride (C16)~1 mMConductivity[10]
ELISA Interference Guanidine hydrochlorideInterference observed at >0.5 MCapture ELISA[3]

Note: Data for dodecylguanidine and hexadecylguanidinium chlorides are provided as proxies for this compound (C18 chain) due to the lack of direct literature values.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Effect of this compound
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 1 mg/mL). Also, prepare a vehicle control with the same solvent used for this compound.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your standard cell viability assay (e.g., MTT, WST-1) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results and determine the IC50 value.

Protocol 2: Mitigating Interference in ELISA using Acid/Guanidine Treatment

This protocol is adapted from methods used to eliminate therapeutic antibody interference and may be effective for samples containing this compound.[2][9]

  • Sample Preparation: Prepare your samples, standards, and quality controls containing the analyte and potentially interfering this compound.

  • Acid Treatment: Add an equal volume of an acid/guanidine buffer (e.g., 0.2 M glycine-HCl with 0.5 M guanidine HCl, pH 2.0) to each sample.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow for the dissociation of protein complexes and potential denaturation of interfering substances.

  • Neutralization: Add a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH of the sample back to a range compatible with your ELISA (typically pH 7.0-7.4).

  • ELISA Procedure: Immediately proceed with your standard ELISA protocol, adding the neutralized samples to the antibody-coated plate.

  • Validation: It is crucial to validate this sample pretreatment to ensure that it does not degrade the analyte of interest. Run controls with and without the acid/guanidine treatment to assess analyte recovery.

References

Technical Support Center: Overcoming Solubility Challenges of Guanidine Stearate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with guanidine stearate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is the salt formed from the strong organic base guanidine and the long-chain fatty acid, stearic acid. It is an amphiphilic molecule, possessing both a hydrophilic guanidinium head group and a hydrophobic stearate tail. This structure dictates its solubility, making it generally insoluble in water but soluble in various organic solvents .[1] It is often classified as a nonionic surfactant.[1]

Q2: In which organic solvents is this compound likely to be soluble?

While specific quantitative data for this compound is limited, based on the behavior of similar long-chain fatty acid salts like metal stearates and stearic acid itself, this compound is expected to be more soluble in non-polar to moderately polar organic solvents. Solubility is likely to increase with temperature. Solvents to consider for initial screening include:

  • Alcohols: Methanol, Ethanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic hydrocarbons: Toluene (with heating)

  • Chlorinated hydrocarbons: Dichloromethane (with heating)

Q3: How does temperature affect the solubility of this compound?

For most solids, solubility increases with temperature. This is expected to be the case for this compound in organic solvents. Heating the solvent can significantly increase the amount of this compound that can be dissolved.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous systems?

Guanidine is a strong base and stearic acid is a weak acid. In aqueous media, the pH will influence the ionization state of stearic acid. Lowering the pH (acidic conditions) will protonate the stearate anion to form stearic acid, which is highly insoluble in water. Therefore, pH adjustment is generally not an effective strategy to increase the solubility of this compound in aqueous formulations and may, in fact, cause precipitation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation of this compound.

Issue 1: this compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Step
Inappropriate solvent polarity. This compound has a long hydrophobic tail, suggesting better solubility in less polar solvents. If you are using a highly polar solvent, try switching to a less polar one. Refer to the solvent selection guide in the FAQs.
Insufficient temperature. Gently heat the solvent while stirring to increase the rate and extent of dissolution. Be mindful of the solvent's boiling point and the thermal stability of other formulation components.
Equilibrium has not been reached. Allow for sufficient mixing time. For poorly soluble compounds, reaching equilibrium can take several hours.
Common ion effect. If your formulation contains other salts with a common ion, it may suppress the solubility of this compound.
Issue 2: this compound precipitates out of solution upon cooling or standing.
Possible Cause Troubleshooting Step
Supersaturation. The solution was likely saturated at a higher temperature and became supersaturated upon cooling. Try using a lower concentration of this compound or maintain the formulation at a slightly elevated temperature if possible.
Change in solvent composition. If another solvent or component was added to the formulation, it may have reduced the overall solubilizing capacity for this compound.
Crystallization. The compound may be slowly crystallizing out of solution. The use of crystallization inhibitors can be explored.
Issue 3: Difficulty in preparing a stable aqueous formulation with this compound.
Possible Cause Troubleshooting Step
Inherent insolubility in water. This compound is practically insoluble in water. Direct dissolution is not a viable approach.
Formation of insoluble stearic acid. If the aqueous medium is acidic, the stearate salt will convert to the insoluble stearic acid. Ensure the pH of your formulation is neutral to slightly basic.
Solution Consider formulating this compound as a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), solid lipid nanoparticles (SLNs), or by using it as a surfactant to stabilize an emulsion.

Data Summary

Table 1: Estimated Solubility of this compound and Related Compounds in Various Solvents

SolventThis compound (Qualitative)Guanidine Hydrochloride ( g/100 mL)Stearic Acid ( g/100g solvent) at 25°C
WaterInsoluble[1]76.4[2]<0.01
EthanolSoluble11.7[2]2.9
MethanolSolubleSoluble1.8
AcetoneSolubleSlightly Soluble3.7
Ethyl AcetateSolubleInsoluble11.1

Note: Data for guanidine hydrochloride and stearic acid are provided as estimations for the behavior of the respective ions of this compound.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound (Gravimetric Method)

This protocol is adapted from methods used for determining the solubility of stearic acid.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Pre-weighed glass vials

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed glass vial.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

  • Once the solvent is completely removed, weigh the vial containing the dried this compound.

  • Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Weight of dried this compound (g) / Volume of filtered solution (mL)) * 100

Protocol 2: Kinetic Solubility Assessment of this compound

Objective: To rapidly assess the aqueous solubility of a DMSO stock solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to a series of wells.

  • Rapidly add the aqueous buffer to each well to achieve a range of final concentrations of this compound.

  • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance indicates precipitation.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Visualizations

experimental_workflow cluster_equilibrium Equilibrium Solubility Determination cluster_kinetic Kinetic Solubility Assessment A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Settle undissolved solids (≥4h) B->C D Filter supernatant C->D E Evaporate solvent D->E F Weigh dried solid & Calculate solubility E->F G Prepare DMSO stock solution H Add stock to aqueous buffer in microplate G->H I Incubate (1-2h) H->I J Measure turbidity/absorbance I->J K Determine highest soluble concentration J->K

Caption: Experimental workflows for determining equilibrium and kinetic solubility.

troubleshooting_logic Start Solubility Issue Encountered Q1 Is the solvent aqueous? Start->Q1 Q2 Does it precipitate upon cooling? Start->Q2 A1_Yes This compound is insoluble in water. Consider lipid-based formulations. Q1->A1_Yes Yes A1_No Is the solvent organic? Q1->A1_No No A2_Yes Try heating the solvent. Consider a less polar solvent. Allow more time for dissolution. A1_No->A2_Yes A2_No Re-evaluate solvent system. A1_No->A2_No A3_Yes Supersaturation occurred. Reduce concentration or maintain temperature. Q2->A3_Yes Yes

Caption: Troubleshooting logic for addressing this compound solubility issues.

References

Technical Support Center: Optimizing Guanidine Stearate's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting guanidine stearate concentration for optimal antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected antimicrobial activity of this compound?

This compound is a lipophilic salt of guanidine that exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. Its efficacy is attributed to the cationic guanidinium head group, which interacts with and disrupts the negatively charged microbial cell membranes, leading to cell death.

Q2: What is a typical effective concentration range for this compound?

The effective concentration of this compound can vary depending on the target microorganism. For polymeric this compound, the Minimal Inhibitory Concentration (MIC) is generally not expected to exceed 200 μg/mL against common bacteria and fungi.[1][2][3] Other related guanidine compounds have shown efficacy at concentrations ranging from less than 1 μg/mL to over 100 μg/mL.

Q3: How does the lipophilic nature of this compound affect its use in antimicrobial assays?

The stearate tail makes this compound poorly soluble in aqueous media. This necessitates the use of a co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare stock solutions. It is crucial to ensure the final solvent concentration in the assay is low enough to not affect microbial growth.

Q4: Can this compound be used against both Gram-positive and Gram-negative bacteria?

Yes, guanidine compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][4] However, the required concentration for effective inhibition may differ between the two due to variations in their cell wall structures.

Data Presentation: Antimicrobial Activity of Guanidine Compounds

The following table summarizes the Minimal Inhibitory Concentration (MIC) values of various guanidine derivatives against common microbial strains, providing a reference for expected efficacy.

Compound TypeMicroorganismStrainMICReference
Polymeric this compoundBacteria & FungiNot Specified≤ 200 µg/mL[1][2]
Guanidine-functionalized derivativeStaphylococcus aureus (MRSA)ATCC 433002 µg/mL[5]
Guanidine-functionalized derivativeEscherichia coliATCC 2592215.6 µM[6]
Guanidine-functionalized derivativeCandida albicansNot Specified0.78 µg/mL
Guanidine-core small moleculeStaphylococcus aureusATCC 29213>256 mg/L[7][8]
Guanidine-functionalized labdaneCandida albicansNot SpecifiedNot Specified[9]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination of this compound

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

1. Preparation of this compound Stock Solution:

  • Due to its lipophilic nature, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Ensure complete dissolution by gentle vortexing or sonication.

2. Inoculum Preparation:

  • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.
  • Suspend the colonies in a sterile saline solution (0.85% NaCl).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this standardized suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution in Microtiter Plate:

  • Use a sterile 96-well microtiter plate.
  • Add 100 µL of the appropriate sterile broth to all wells.
  • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
  • The final volume in each well should be 100 µL before adding the inoculum.

4. Inoculation:

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

5. Controls:

  • Growth Control: A well containing 200 µL of broth and 10 µL of the inoculum, with no this compound.
  • Sterility Control: A well containing 200 µL of uninoculated broth.
  • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay to ensure it does not inhibit microbial growth.

6. Incubation:

  • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

7. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the assay wells. The concentration of this compound exceeds its solubility in the final assay medium. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Increase the initial stock solution concentration to minimize the volume added to the first well. - Ensure the final DMSO concentration is at a non-inhibitory level (typically ≤1%).[10] - Consider using a different co-solvent, such as ethanol, after verifying its compatibility with the assay.
Inconsistent or no microbial growth in the growth control wells. - Inoculum density was too low. - The broth medium does not support the growth of the specific microorganism. - Contamination of the culture.- Re-standardize the inoculum using a fresh culture and a calibrated McFarland standard. - Use the recommended growth medium for the specific microorganism being tested. - Perform a purity check of the culture by streaking on an appropriate agar plate.
Inhibition of microbial growth in the solvent control well. The concentration of the solvent (e.g., DMSO) is toxic to the microorganism.- Reduce the final concentration of the solvent in all wells by preparing a more concentrated stock solution of this compound. - Determine the MIC of the solvent alone for the specific microorganism to establish a safe concentration limit.
Difficulty in determining the MIC endpoint due to partial inhibition. - The compound may be bacteriostatic rather than bactericidal at certain concentrations. - Inherent tolerance of the microorganism.- In addition to visual inspection, measure the optical density (OD₆₀₀) to quantify growth. - Perform a Minimum Bactericidal Concentration (MBC) test by plating the contents of the wells with no visible growth onto agar plates to determine if the cells are killed or just inhibited.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate at Optimal Conditions inoculate->incubate controls Set Up Controls (Growth, Sterility, Solvent) controls->incubate read_results Read and Interpret MIC (Visually or Spectrophotometrically) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

mechanism_of_action Mechanism of Action of Guanidine Compounds guanidine Guanidinium Head Group (Cationic) interaction Electrostatic Interaction guanidine->interaction Attraction membrane Microbial Cell Membrane (Anionic) membrane->interaction disruption Membrane Disruption interaction->disruption lysis Cell Lysis and Death disruption->lysis

Caption: Simplified mechanism of antimicrobial action for guanidine compounds.

troubleshooting_logic Troubleshooting Logic for this compound MIC Assays start Assay Issue? precipitation Precipitation in Wells? start->precipitation Check no_growth No Growth in Growth Control? precipitation->no_growth No solution_precipitation Adjust stock concentration or co-solvent. precipitation->solution_precipitation Yes solvent_inhibition Inhibition in Solvent Control? no_growth->solvent_inhibition No solution_no_growth Re-standardize inoculum, check media & purity. no_growth->solution_no_growth Yes solution_solvent_inhibition Reduce solvent concentration. solvent_inhibition->solution_solvent_inhibition Yes end Consult further literature solvent_inhibition->end No, other issue

Caption: A logical flow for troubleshooting common issues in MIC assays.

References

Guanidine Stearate Controlled-Release Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of guanidine stearate in controlled-release formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in controlled-release formulations?

This compound is an organic salt formed from the reaction of guanidine and stearic acid.[1] Its structure consists of a guanidinium cation and a stearate anion, giving it an amphiphilic nature.[1] In pharmaceutical formulations, its lipophilic (fat-loving) properties, derived from the long stearate chain, can be leveraged to create a matrix that slows the release of an active pharmaceutical ingredient (API). It can function as a release-retarding excipient, particularly in tablet formulations.

Q2: What is the primary mechanism of drug release from a this compound matrix?

The release mechanism from a this compound-based matrix is typically a combination of diffusion and erosion. The embedded drug dissolves and diffuses through the tortuous paths within the stearate matrix. Simultaneously, the matrix itself slowly erodes or dissolves in the surrounding medium, releasing more of the drug over time. The balance between these two processes dictates the overall release profile.

Q3: What are the main formulation challenges associated with this compound?

The primary challenges when formulating with this compound include:

  • Solubility and Dissolution: this compound is lipophilic, which can pose challenges for achieving desired release rates, especially for poorly water-soluble drugs.[2]

  • Drug-Excipient Incompatibility: Stearate salts can be reactive and may interact with certain APIs, leading to degradation and stability issues.[3][4]

  • Manufacturing Process Control: As with many modified-release tablets, maintaining consistent granule properties, tablet hardness, and avoiding issues like sticking is critical for reproducible drug release.[5][6]

  • Physical and Chemical Stability: The formulation's stability can be affected by factors like temperature, moisture, and interactions with other excipients, potentially altering the drug release profile over time.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent or Unpredictable Drug Release Profiles

Q: My formulation shows significant batch-to-batch variability in the drug release profile. What are the potential causes?

A: Inconsistent drug release is a common challenge in modified-release formulations.[6] The issue can typically be traced back to three main areas: API properties, excipient interactions, or manufacturing process variability.

Troubleshooting Workflow for Inconsistent Drug Release

G Start Inconsistent Drug Release Profile CheckAPI 1. Review API & Excipient Properties Start->CheckAPI CheckProcess 2. Evaluate Manufacturing Process Start->CheckProcess CheckStability 3. Conduct Stability Assessment Start->CheckStability Solubility API Solubility Issues? CheckAPI->Solubility Physicochemical Compatibility Drug-Excipient Incompatibility? CheckAPI->Compatibility Interaction Granulation Inconsistent Granulation? CheckProcess->Granulation Pre-Compression Compression Variable Compression Force? CheckProcess->Compression Compression Degradation Degradation Over Time? CheckStability->Degradation Shelf-life SolutionSol Modify formulation (e.g., add solubilizers) Solubility->SolutionSol SolutionComp Perform compatibility studies; select alternative excipients Compatibility->SolutionComp SolutionGran Optimize granulation parameters (e.g., binder amount, mixing time) Granulation->SolutionGran SolutionPress Calibrate and monitor tablet press settings Compression->SolutionPress SolutionStab Adjust formulation; optimize packaging Degradation->SolutionStab

Caption: Troubleshooting workflow for inconsistent drug release.

Issue 2: Drug-Excipient Incompatibility

Q: I suspect my API is interacting with this compound. How can I confirm this and what are my options?

A: Drug-excipient compatibility studies are essential during preformulation to identify potential chemical and physical interactions that can affect stability and bioavailability.[3][9] Stearates are known to sometimes cause instability with certain drugs.[4]

Recommended Actions:

  • Conduct a Compatibility Study: Prepare binary mixtures (1:1 ratio) of your API and this compound. Expose these mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a set period.

  • Analyze the Samples: Use analytical techniques like Differential Scanning Calorimetry (DSC) to detect changes in melting points or the appearance of new peaks, and High-Performance Liquid Chromatography (HPLC) to quantify any degradation of the API.

  • Mitigation Strategies: If an incompatibility is confirmed, consider adding a stabilizing agent or exploring alternative release-retarding excipients.

Drug-Excipient Compatibility Assessment Workflow

G Start Start: Suspected Incompatibility Prepare Prepare Binary Mixtures (API + this compound) Start->Prepare Stress Expose to Stress Conditions (e.g., 40°C/75% RH) Prepare->Stress Analyze Analyze Samples Stress->Analyze DSC DSC Analysis Analyze->DSC Thermal HPLC HPLC for Degradants Analyze->HPLC Chemical Interpret Interpret Results DSC->Interpret HPLC->Interpret Incompatible Incompatibility Detected Interpret->Incompatible Changes observed Compatible Compatible Interpret->Compatible No significant changes Reformulate Reformulate or add stabilizing excipients Incompatible->Reformulate Proceed Proceed with Formulation Compatible->Proceed

Caption: Workflow for assessing drug-excipient compatibility.

Issue 3: Poor Formulation Stability

Q: My tablets show physical changes (e.g., hardening) and altered dissolution profiles upon storage. Why is this happening?

A: Stability issues can arise from both physical and chemical changes in the formulation.[7][10] this compound has a reported melting point of 95°C and decomposes above 200°C, making it relatively stable at normal processing temperatures.[1] However, moisture and interactions within the formulation can cause problems.

Potential Causes and Solutions:

  • Moisture Sorption: this compound's amphiphilic nature may lead to moisture uptake, which can plasticize the matrix, cause particle agglomeration, or accelerate chemical degradation of the API.[7]

    • Solution: Control humidity during manufacturing and storage. Consider including a desiccant in the packaging.

  • Polymorphic Changes: The API or excipients may undergo changes in their crystalline form over time, affecting tablet properties and dissolution.

    • Solution: Characterize the solid-state properties of your raw materials and finished product throughout the stability study.

  • Chemical Degradation: The API may be degrading due to hydrolysis or oxidation, which can be accelerated by excipient impurities or environmental factors.[7]

    • Solution: Review the compatibility data. If necessary, add antioxidants or buffers to the formulation and use protective packaging.

Data & Protocols

Physicochemical Properties of this compound
PropertyValue / DescriptionReference
Chemical Structure A 1:1 salt of guanidine [CH₅N₃] and stearic acid [C₁₈H₃₆O₂].[1]
Appearance White solid.[2]
Melting Point 95°C (Endothermic peak observed via DSC).[1]
Thermal Stability Stable up to 200°C before decomposition begins.[1]
Behavior in Water Amphiphilic; forms stable bilayers or micelles in aqueous systems.[1][11]
Solubility Lipophilic; considered poorly soluble in water.[2]
Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Controlled Release

  • Apparatus: USP Apparatus II (Paddle Method) is commonly used.

  • Medium: Select a dissolution medium relevant to the intended release environment (e.g., 900 mL of pH 6.8 phosphate buffer).

  • Conditions: Maintain the temperature at 37 ± 0.5°C and set the paddle speed (e.g., 50 RPM).

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace the volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of the released API using a validated analytical method, such as HPLC-UV. Several methods exist for the quantification of guanidine derivatives, often involving LC-MS/MS for high sensitivity.[12][13]

  • Data Reporting: Plot the cumulative percentage of drug released versus time.

Protocol 2: Quantification of Guanidine Derivatives via LC-MS/MS

This protocol is a generalized approach based on established methods for analyzing guanidine compounds.[12][14]

  • Sample Preparation: Dilute the samples from the dissolution study with an appropriate solvent (e.g., deionized water or methanol) to fall within the calibration curve range.

  • Chromatography:

    • System: Use a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[12]

    • Column: Select a suitable column, such as a cation-exchange column or a reversed-phase column depending on the specific guanidine compound and API.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) is typical.

  • Mass Spectrometry:

    • Ionization: Use positive-ion electrospray ionization (ESI+).

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] The specific precursor and product ion transitions must be optimized for the guanidine-containing analyte.

  • Quantification: Create a calibration curve using standards of known concentrations. The use of an isotope-labeled internal standard is recommended to correct for matrix effects and improve accuracy.[12]

Controlled-Release Mechanism Visualization

G cluster_0 This compound Matrix Tablet Matrix This compound (Excipient) API (Drug) Particles ReleasedAPI Released API Matrix:f1->ReleasedAPI Diffusion DissolutionMedium Dissolution Medium (e.g., GI Fluid) DissolutionMedium->Matrix:f0 Erosion

References

Technical Support Center: Addressing Guanidine Stearate Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the cytotoxic effects of guanidine stearate and related guanidinium compounds in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of cytotoxicity for guanidine-based compounds, including this compound, is the disruption of cell membrane integrity. The positively charged guanidinium headgroup interacts with negatively charged components of the cell membrane, such as phosphate groups of phospholipids. This interaction can lead to membrane destabilization, increased permeability, and eventual cell lysis.[1][2][3]

Q2: How can I assess the cytotoxicity of this compound in my cell culture?

A2: Several assays can be used to quantify the cytotoxic effects of this compound. Common methods include:

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) assays measure the release of LDH from damaged cells into the culture medium.[1][4]

  • Metabolic Viability Assays: Assays like MTT, WST, and resazurin measure the metabolic activity of viable cells, which is indicative of cell health.[1][5]

  • Clonogenic Assays: These long-term assays assess the ability of single cells to form colonies, providing insight into the compound's effect on cell proliferation and survival.[1]

  • Direct Cell Counting: Using a hemocytometer or automated cell counter with a viability dye (e.g., trypan blue) can provide a direct measure of viable and non-viable cells.

Q3: Are certain cell types more susceptible to this compound cytotoxicity?

A3: While specific data for this compound is limited, studies on other guanidinium compounds suggest that susceptibility can vary between cell lines. For instance, some cancer cell lines have shown high sensitivity to certain guanidine derivatives.[6][7][8][9] The composition of the cell membrane and the overall metabolic state of the cell could influence its susceptibility.

Q4: Can the presence of serum in the culture medium affect the cytotoxicity of this compound?

A4: Yes, the presence of serum proteins can reduce the cytotoxicity of cationic compounds like this compound.[3] Serum proteins can bind to the compound, reducing its effective concentration available to interact with the cell membrane. When performing cytotoxicity assays, it is crucial to maintain consistent serum concentrations across all experimental conditions.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death observed even at low concentrations of this compound. The specific cell line may be highly sensitive to this compound.Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your research goals.
Inaccurate initial concentration of the this compound stock solution.Verify the concentration of your stock solution. Ensure complete solubilization of the compound.
Inconsistent results between cytotoxicity assay replicates. Uneven cell seeding in multi-well plates.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Contamination of the cell culture.Regularly check for signs of microbial contamination. Use aseptic techniques throughout your experiments.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different cellular parameters.MTT and WST assays measure metabolic activity, which may decrease before significant membrane damage occurs. LDH assays directly measure membrane integrity. Consider using multiple assays to get a comprehensive understanding of the cytotoxic mechanism.
Interference of this compound with the assay components.Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.

Quantitative Data Summary

Compound Cell Line Assay IC50 Value Reference
Dodecylguanidine hydrochloride (DGH)A549 (human lung carcinoma)WST0.39 µg/mL[1]
Cyanoguanidine polymer (CGP)A549 (human lung carcinoma)WST49.6 µg/mL[1]
N-methylpiperazine guanidine derivative (6f)U-937 (human leukemia)Not specified1.6 ± 0.6 µM[6][8]
Piperidine guanidine derivative (6i)U-937 (human leukemia)Not specified< 10 µM[6]
Poly-guanidine conjugate (GuaDex)DAOY (medulloblastoma)FMCA223.4 nM[7][9]
Poly-guanidine conjugate (GuaDex)MB-LU-181 (medulloblastoma)FMCA284.8 nM[7][9]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24 hours). Include untreated control wells.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells. Include controls for maximum LDH release (by lysing all cells) and spontaneous LDH release (from untreated cells).

Visualizations

Guanidine_Cytotoxicity_Pathway cluster_cell Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption & Permeabilization Cell_Membrane->Membrane_Disruption Leads to Cytoplasm Cytoplasm LDH LDH Guanidine_Stearate This compound (Positively Charged) Guanidine_Stearate->Cell_Membrane Electrostatic Interaction Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in LDH_Release LDH Release Cell_Lysis->LDH_Release Causes Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate (Exposure Period) Treat_Cells->Incubate_Exposure Assay_Choice Choose Assay Incubate_Exposure->Assay_Choice MTT_Assay MTT/WST Assay Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay LDH Assay Assay_Choice->LDH_Assay Membrane Integrity Add_Reagent Add Reagent MTT_Assay->Add_Reagent LDH_Assay->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Analyze Data & Calculate Viability/Toxicity Measure_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Start High Cytotoxicity Observed Check_Concentration Is the concentration accurate? Start->Check_Concentration Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Recalculate Recalculate and prepare fresh stock solution. Check_Concentration->Recalculate No Check_Assay Are assay results consistent? Check_Cell_Line->Check_Assay Yes Titrate Perform a wider dose-response titration. Check_Cell_Line->Titrate No Review_Protocol Review assay protocol for potential interference. Check_Assay->Review_Protocol No End Problem Resolved Check_Assay->End Yes Recalculate->End Titrate->End Use_Multiple_Assays Use an orthogonal assay method. Review_Protocol->Use_Multiple_Assays Use_Multiple_Assays->End

References

Guanidine stearate degradation pathways and stability testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Guanidine Stearate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental work, focusing on degradation pathways and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is an adduct formed from a 1:1 ratio of guanidine and stearic acid.[1] It consists of a guanidinium cation paired with a stearate anion.[1] This structure gives it an amphiphilic nature, with a hydrophilic guanidinium group and a hydrophobic stearate chain, allowing it to function as a surfactant.[1] It is generally insoluble in water but soluble in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₄₁N₃O₂[1]
Molecular Weight 343.5 g/mol [1]
CAS Number 26739-53-7[1]
Melting Point 94–96°C[1]
Appearance White solid[2]
Thermal Stability Exhibits moderate thermal stability, with decomposition observed above 200°C.[1][1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, being a salt, is hydrolysis. In the presence of water, it can dissociate back into its constituent components: guanidine and stearic acid. The guanidinium cation can then undergo further hydrolysis, particularly under basic conditions, to form urea and ammonia, or under certain biological or enzymatic conditions.[3][4]

  • Hydrolysis: Reversible dissociation to guanidinium and stearate ions in the presence of moisture. The rate can be influenced by pH.

  • Thermal Degradation: Decomposition is observed at temperatures exceeding 200°C.[1] Polymeric guanidine salts have been shown to be stable to heat, retaining antimicrobial activity even after heating at 280°C for 15 minutes.[2]

G1 cluster_main This compound Degradation Pathway GS This compound Ion Guanidinium Ion + Stearate Ion GS->Ion Dissociation (in water) Prod Guanidine + Stearic Acid Ion->Prod Hydrolysis (pH dependent) Further Further Degradation (e.g., Urea, Ammonia) Prod->Further Hydrolysis / Enzymatic

Caption: Proposed hydrolytic degradation pathway for this compound.

Q3: What conditions can cause this compound to degrade?

This compound stability can be compromised by several factors. Forced degradation studies are essential to understand its behavior under stress.[5]

  • Humidity: As hydrolysis is a key degradation pathway, high humidity can accelerate the dissociation of the salt.[6]

  • Extreme pH: Guanidine itself is a strong base.[7] Solutions with a highly acidic or basic pH can promote hydrolysis of the guanidinium ion.[3] Studies on related compounds show that degradation is faster in basic conditions.[8]

  • High Temperature: Temperatures above 200°C will cause thermal decomposition.[1]

  • Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide can potentially lead to degradation, a common stress condition in forced degradation studies.[5]

  • Light (Photolysis): Although less common for this type of structure, photostability testing should be conducted as part of a comprehensive stability program to rule out light-induced degradation.

Troubleshooting Guide

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound formulation. What could they be?

Unexpected peaks typically indicate the presence of impurities or degradation products. Use the following logic to identify the source.

G2 start Unexpected Peak in HPLC check_blank Is the peak present in the placebo/blank? start->check_blank excipient Peak is from an excipient or excipient degradant. Review excipient compatibility. check_blank->excipient Yes check_stress Was the sample subjected to stress (heat, humidity, pH)? check_blank->check_stress No degradant Peak is likely a This compound degradant (e.g., Guanidine, Stearic Acid). Perform forced degradation. check_stress->degradant Yes impurity Peak may be a starting material impurity or a synthesis by-product. check_stress->impurity No

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

Steps to follow:

  • Analyze a Placebo: Prepare and analyze a placebo formulation (all excipients without this compound). If the peak is present, it originates from an excipient.[9][10]

  • Review Stress Conditions: If the peak appears only in aged or stressed stability samples, it is likely a degradation product.

  • Perform Forced Degradation: Subject pure this compound to forced degradation (acid, base, peroxide, heat, light). Compare the chromatograms to see if the same peak is generated, which would confirm it as a degradant.[5]

  • Characterize the Peak: If the peak is confirmed as a degradant, use techniques like LC-MS to determine its mass and identify its structure.[11]

Q5: The pH of my aqueous-based formulation is changing over time. Could this be related to this compound degradation?

Yes, this is possible. Guanidine is a strong base (pKb of 0.4), while stearic acid is a weak acid.[7] If the this compound salt hydrolyzes, it releases free guanidine and stearic acid. An imbalance in the subsequent reactions or interactions of these components with the formulation matrix could lead to a shift in pH. For instance, the further degradation of guanidine could alter the equilibrium and thus the pH.

Q6: I am observing physical changes (e.g., clumping, poor dissolution) in my solid dosage form. What could be the cause?

Physical changes can be linked to the interaction between this compound and other excipients, often exacerbated by environmental factors like humidity.

  • Hygroscopicity: this compound may absorb moisture, leading to particle agglomeration or clumping. This is a known issue with lubricants like magnesium stearate, a related compound.[6]

  • Excipient Incompatibility: this compound, acting as a surfactant, could interact with other excipients. For example, stearate-based lubricants are known to cause incompatibilities with certain active pharmaceutical ingredients (APIs), sometimes affecting tablet hardness or dissolution.[12] A thorough drug-excipient compatibility study is crucial.[9][10]

Experimental Protocols & Stability Testing

A forced degradation study is essential to establish the intrinsic stability of this compound and develop a stability-indicating analytical method.[5][13][14] The goal is typically to achieve 5-20% degradation of the active ingredient.[13]

G3 cluster_workflow Forced Degradation Workflow prep Prepare Samples (API, Placebo, Formulation) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress analysis Analyze Samples (e.g., HPLC-UV/MS) stress->analysis eval Evaluate Results (Peak Purity, Mass Balance) analysis->eval report Identify Degradants & Establish Pathways eval->report

Caption: General experimental workflow for forced degradation studies.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60-80°C until target degradation is achieved.
Base Hydrolysis 0.1 M NaOHStore at room temperature or heat gently (e.g., 40°C).
Oxidation 3% H₂O₂Store at room temperature.
Thermal Dry Heat (e.g., 105°C)Monitor until significant degradation is observed.
Photolytic ICH-specified light exposure (1.2 million lux hours and 200 watt hours/m²)Expose solid and solution samples.

(Note: Conditions should be adjusted to achieve the target 5-20% degradation.)

Protocol 1: General Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate this compound from its potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient elution is recommended to separate the nonpolar stearate from the highly polar guanidine.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 200-210 nm), as guanidine has a low UV absorbance.

  • Column Temperature: 30°C.

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity by separating the parent peak from all degradation peaks generated during forced degradation studies.[11] Peak purity analysis using a photodiode array (PDA) detector is essential.

References

Technical Support Center: Guanidine Stearate Performance and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the performance of guanidine stearate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a salt formed from the reaction of guanidine and stearic acid. It functions as a nonionic surfactant and possesses antimicrobial properties. Its amphiphilic nature, with a hydrophilic guanidinium headgroup and a hydrophobic stearate tail, allows it to form micelles in solution and interact with cell membranes. This makes it useful in drug formulations to enhance the solubility of hydrophobic drugs and as an antimicrobial agent.[1]

Q2: How does pH fundamentally affect the structure of this compound?

The guanidinium group of this compound has a high pKa (around 13.5), meaning it is predominantly protonated and carries a positive charge across a wide physiological pH range. However, at highly alkaline pH values, it can be deprotonated. The stearate component, being the salt of a fatty acid, will be in its carboxylate form. The overall charge and hydrogen bonding capacity of the guanidinium headgroup can be subtly influenced by the surrounding pH, which in turn affects its interaction with other molecules and its self-assembly behavior.

Q3: Why is my this compound solution cloudy or showing precipitation?

This compound is generally insoluble in water but soluble in organic solvents.[1] Precipitation in aqueous-based formulations can occur due to several factors related to pH:

  • pH-Dependent Solubility: At a pH approaching the pKa of stearic acid (around 4.75), the carboxylate group of stearate can become protonated, reducing its solubility in aqueous media and potentially leading to precipitation.

  • Ionic Strength: High concentrations of salts in your buffer can decrease the solubility of this compound, leading to "salting out."

  • Temperature: Solubility of surfactants can be temperature-dependent. Ensure your working temperature is appropriate for the concentration you are using.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon pH adjustment The formulation pH is near the pKa of stearic acid, causing the stearate to become protonated and less soluble.Maintain the pH of your formulation well above the pKa of stearic acid (e.g., pH > 6.0) to ensure the stearate remains in its more soluble carboxylate form.
Inconsistent antimicrobial efficacy The pH of the experimental medium is affecting the interaction between the guanidinium group and the microbial cell membrane.Characterize the antimicrobial activity across a range of pH values to determine the optimal pH for your application. Ensure consistent pH buffering in all experiments.
Variable drug solubility in formulations Changes in pH are altering the critical micelle concentration (CMC) and the size/charge of the this compound micelles, affecting their drug solubilization capacity.Determine the CMC of this compound in your formulation at different pH values. Operate at a pH that provides a stable and optimal micellar environment for your drug.
Phase separation in emulsions The emulsifying properties of this compound are compromised due to pH-induced changes in its surfactant properties at the oil-water interface.Evaluate the stability of your emulsion at various pH points. Adjust the formulation pH to a range where this compound provides the most stable emulsion.

Impact of pH on Key Performance Parameters (Example Data)

The following tables summarize expected trends in the performance of this compound as a function of pH, based on the behavior of similar surfactants and guanidinium compounds.

Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of this compound

pHExpected CMC (mM)Rationale
5.00.15Increased protonation of any residual unreacted stearic acid may slightly alter micellar packing.
7.00.12Optimal electrostatic repulsion between fully charged guanidinium headgroups, leading to stable micelle formation.
9.00.18At higher pH, subtle changes in hydration shells and counter-ion binding can slightly increase the CMC.

Table 2: Influence of pH on the Antimicrobial Activity of this compound against E. coli

pHMinimum Inhibitory Concentration (MIC) (µg/mL)Rationale
5.540The bacterial surface is less negatively charged at lower pH, potentially reducing the initial electrostatic attraction.
7.425Optimal electrostatic interaction between the cationic guanidinium group and the negatively charged bacterial cell membrane.[1]
8.535Changes in the bacterial surface charge and potential subtle changes in the guanidinium group's presentation can slightly decrease efficacy.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

    • Prepare a series of aqueous solutions with varying concentrations of this compound by adding aliquots of the stock solution to pH-buffered water (e.g., phosphate buffers at pH 5.0, 7.0, and 9.0). Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Data Analysis:

    • Plot surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed.

Protocol 2: pH-Dependent Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Media:

    • Prepare Mueller-Hinton Broth (MHB) and adjust the pH to the desired values (e.g., 5.5, 7.4, 8.5) using sterile HCl or NaOH.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted MHB in a 96-well microtiter plate.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Logic

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: CMC Determination cluster_1 Protocol 2: Antimicrobial Susceptibility Testing A Prepare this compound Stock Solution B Prepare Serial Dilutions in pH-Adjusted Buffers A->B C Measure Surface Tension B->C D Plot Surface Tension vs. Concentration C->D E Determine CMC from Plot Breakpoint D->E F Prepare pH-Adjusted Growth Media G Prepare this compound Dilutions in Media F->G H Inoculate with Test Microorganism G->H I Incubate at 37°C H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Experimental Workflows for this compound Analysis

G pH pH of Aqueous Environment protonation Protonation State of Guanidinium Headgroup pH->protonation solubility Solubility of Stearate Tail pH->solubility micelle Micelle Formation (CMC) protonation->micelle antimicrobial Antimicrobial Activity protonation->antimicrobial solubility->micelle emulsion Emulsion Stability micelle->emulsion

Impact of pH on this compound Properties

References

Technical Support Center: Enhancing Drug Bioavailability with Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing guanidine stearate to enhance the bioavailability of therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance drug bioavailability?

This compound is a salt formed from the strong organic base guanidine and the fatty acid, stearic acid. It functions as a nonionic surfactant, which can improve the bioavailability of poorly soluble drugs through two primary mechanisms:

  • Increased Solubility and Dissolution: this compound enhances the aqueous solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[1] This micellar solubilization increases the drug concentration in the gastrointestinal fluids, leading to an improved dissolution rate.[1]

  • Enhanced Intestinal Permeability: The guanidinium headgroup of this compound may interact with the intestinal epithelium, transiently opening the tight junctions between cells. This can facilitate the paracellular transport of drug molecules across the intestinal barrier. While direct studies on this compound are limited, related guanidine polymers have been shown to disrupt tight junction proteins.[2][3]

Q2: What types of drugs are most suitable for formulation with this compound?

This compound is most beneficial for Biopharmaceutics Classification System (BCS) Class II and Class IV drugs, which are characterized by low aqueous solubility. By addressing the solubility-limiting step in their absorption, this compound can significantly improve their oral bioavailability.

Q3: Is this compound safe for use as a pharmaceutical excipient?

While specific toxicological data for this compound as a pharmaceutical excipient is not extensively available in the public domain, surfactants used in oral formulations are generally considered safe at the concentrations used.[4][5] However, like many surfactants, it may cause mild gastrointestinal irritation at high concentrations.[4] It is crucial to conduct appropriate safety and toxicity studies for any new formulation.

Q4: What is the regulatory status of this compound?

The regulatory status of this compound as a pharmaceutical excipient should be verified with the relevant regulatory authorities (e.g., FDA, EMA). It is not listed in the FDA's "Substances Added to Food" inventory, which includes some GRAS (Generally Recognized as Safe) substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Drug precipitation upon dilution of the formulation in aqueous media. The concentration of this compound is below its critical micelle concentration (CMC) after dilution, leading to the breakdown of micelles and drug release into a medium where it is poorly soluble.[6]Increase the concentration of this compound in the formulation. Consider the addition of a co-solvent or a polymeric precipitation inhibitor to the formulation.
Inconsistent drug dissolution profiles between batches. Variability in the physical properties of this compound (e.g., particle size, crystal form) or incomplete mixing during formulation. Over-lubrication with magnesium stearate, if used, can also lead to variable dissolution.[7][8]Ensure consistent sourcing and characterization of this compound. Optimize the mixing process to achieve a homogenous blend. If using magnesium stearate, carefully control the blending time and concentration.
Low or variable drug permeability in Caco-2 cell assays. The concentration of this compound may be too low to effectively open tight junctions, or the drug-guanidine stearate interaction may be hindering transport. Cell monolayer integrity may also be compromised.Optimize the concentration of this compound in the transport medium. Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER).[9]
Difficulty in quantifying this compound in the formulation. Guanidine lacks a strong chromophore, making UV detection challenging without derivatization.Utilize an HPLC method with a suitable derivatizing agent such as acetylacetone or 1-Naphthyl isothiocyanate followed by UV detection.[8][10] Alternatively, ion chromatography with suppressed conductivity detection can be used for guanidine quantification without derivatization.[11]
Physical instability of the formulation during storage (e.g., phase separation, crystallization). Incompatibility between the drug, this compound, and other excipients. The plasticizing effect of surfactants can sometimes accelerate crystallization in amorphous solid dispersions.[12]Conduct thorough drug-excipient compatibility studies using techniques like DSC and FTIR.[13] Consider the addition of a stabilizing polymer to the formulation.

Quantitative Data on Bioavailability Enhancement

Compound Formulation Cmax (µg/mL) AUC0-t (µg·h/mL) Relative Bioavailability Increase
Isopropoxy Benzene Guanidine (IBG)Suspension0.08 ± 0.010.48 ± 0.06-
IBGIBG/HP-β-CD Complex0.18 ± 0.050.75 ± 0.071.56-fold

Data adapted from a study on isopropoxy benzene guanidine and is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Oral Formulation (Solid Dispersion)

This protocol describes the preparation of a solid dispersion of a poorly soluble drug with this compound using the solvent evaporation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Ethanol (or other suitable volatile solvent)

  • Mortar and Pestle

  • Vacuum Oven

Procedure:

  • Accurately weigh the desired amounts of the API and this compound. The ratio should be optimized based on preliminary solubility studies.

  • Dissolve both the API and this compound in a minimal amount of ethanol in a beaker with stirring until a clear solution is obtained.

  • Transfer the solution to a petri dish or a shallow tray to form a thin film.

  • Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved, indicating complete solvent removal.

  • Scrape the resulting solid dispersion from the dish.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the dissolution rate of a drug from a this compound-based formulation.

Apparatus and Conditions:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

Procedure:

  • De-aerate the dissolution medium by heating and filtration.

  • Fill each dissolution vessel with 900 mL of the selected medium and allow it to equilibrate to 37 ± 0.5°C.

  • Place a single dose of the drug formulation (e.g., capsule or tablet containing the solid dispersion) into each vessel.

  • Start the apparatus and withdraw aliquots (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol is for assessing the effect of this compound on the permeability of a drug across an in vitro model of the intestinal epithelium.[1][9][14]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test drug and this compound

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity (typically >250 Ω·cm²).

  • Wash the monolayers with pre-warmed HBSS.

  • Prepare the transport solutions:

    • Apical (A) to Basolateral (B) transport: Dissolve the test drug with and without this compound in HBSS and add to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • Basolateral (B) to Apical (A) transport: Dissolve the test drug with and without this compound in HBSS and add to the basolateral chamber. Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of the drug in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Perform a Lucifer yellow flux assay to confirm that the monolayer integrity was maintained throughout the experiment.

Protocol 4: In Vivo Bioavailability Study in Rats

This protocol describes a typical in vivo study to determine the oral bioavailability of a drug formulated with this compound in a rat model.[15][16][17][18][19]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Formulations:

  • Intravenous (IV) solution: Drug dissolved in a suitable vehicle (e.g., saline with a co-solvent).

  • Oral suspension (Control): Drug suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral formulation (Test): Drug formulated with this compound (e.g., as a solid dispersion) and suspended in a vehicle.

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Divide the rats into three groups (n=6 per group) for IV, oral control, and oral test formulations.

  • Administer the formulations:

    • IV group: Administer the IV solution via the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • Oral groups: Administer the oral suspensions by gavage at a specific dose (e.g., 10-50 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each group using appropriate software.

  • Calculate the absolute oral bioavailability (F) of the oral formulations using the following equation: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

bioavailability_enhancement cluster_formulation Formulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Drug Drug Micelle Micelle (Drug Encapsulated) Drug->Micelle Encapsulation Guanidine_Stearate Guanidine_Stearate Guanidine_Stearate->Micelle Tight_Junctions Tight Junctions Guanidine_Stearate->Tight_Junctions Transient Opening Increased_Solubility Increased Solubility & Dissolution Micelle->Increased_Solubility Paracellular_Transport Increased Paracellular Transport Increased_Solubility->Paracellular_Transport Tight_Junctions->Paracellular_Transport Systemic_Circulation Systemic_Circulation Paracellular_Transport->Systemic_Circulation Enhanced Bioavailability

Caption: Proposed mechanism of this compound in enhancing drug bioavailability.

experimental_workflow Start Start Formulation Formulation Development (e.g., Solid Dispersion) Start->Formulation Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Bioavailability In Vivo Bioavailability Study (Rat Model) Permeability->Bioavailability Data_Analysis Pharmacokinetic Data Analysis Bioavailability->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating bioavailability enhancement.

troubleshooting_logic Problem Problem Identified? Precipitation Precipitation Observed? Problem->Precipitation Yes Proceed Proceed with Experiment Problem->Proceed No Inconsistent_Dissolution Inconsistent Dissolution? Precipitation->Inconsistent_Dissolution No Optimize_Concentration Increase this compound Concentration Precipitation->Optimize_Concentration Yes Low_Permeability Low Caco-2 Permeability? Inconsistent_Dissolution->Low_Permeability No Check_Mixing Review Formulation & Mixing Process Inconsistent_Dissolution->Check_Mixing Yes Check_Monolayer Verify Caco-2 Monolayer Integrity (TEER) Low_Permeability->Check_Monolayer Yes Low_Permeability->Proceed No

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting Critical Micelle Concentration (CMC) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in their critical micelle concentration (CMC) measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my experimentally determined CMC value different from the literature value?

Discrepancies between experimental and literature CMC values are common and can arise from several factors. Before questioning your results, consider the following potential sources of variability:

  • Purity of the Surfactant: Commercial surfactants often contain impurities, such as isomers or residual starting materials from synthesis, which can significantly alter the CMC. Even small amounts of highly surface-active impurities can lead to a premature drop in surface tension, resulting in an inaccurate CMC value.

  • Experimental Conditions: CMC is highly sensitive to the experimental environment.[1][2] Variations in temperature, pH, and ionic strength (salt concentration) of your solution compared to the conditions reported in the literature can lead to different CMC values.[1][2]

  • Measurement Technique: Different methods for determining the CMC (e.g., surface tensiometry, fluorescence spectroscopy, conductivity) can yield slightly different results.[1][3] This is because each technique measures a different physical property of the solution that changes upon micelle formation.[1]

  • Data Analysis: The method used to determine the CMC from the experimental data, such as the intersection of two lines in a surface tension plot, can be subjective and introduce variability.[1]

Q2: I'm observing a shallow break or no clear break at all in my surface tension vs. concentration plot. What could be the cause?

A poorly defined break in the surface tension plot can be frustrating. Here are some common causes and solutions:

  • Surfactant Impurities: As mentioned above, impurities can smear the transition at the CMC. Consider purifying your surfactant if you suspect this is the issue.

  • Polydispersity of the Surfactant: If your surfactant has a broad distribution of hydrophobic chain lengths, the micellization process will occur over a wider range of concentrations, leading to a less defined break.

  • Insufficient Data Points: Ensure you have collected enough data points both below and above the expected CMC to clearly define the two linear regions of the plot.

  • Contamination: Any surface-active contaminants in your solvent or on your glassware can interfere with the measurement. Ensure you are using high-purity water and meticulously clean glassware.

Q3: My CMC values are not reproducible between experiments. What should I check?

Lack of reproducibility is a key indicator of uncontrolled variables in your experimental setup. Systematically check the following:

  • Temperature Control: Small fluctuations in temperature can significantly impact the CMC.[4] Ensure your measurement system has precise and stable temperature control.

  • Solution Preparation: Inconsistencies in preparing your surfactant solutions, such as pipetting errors or incomplete dissolution, will lead to variability. Prepare stock solutions carefully and allow sufficient time for the surfactant to fully dissolve.

  • pH and Buffer: If your surfactant is sensitive to pH, ensure that the pH of your solutions is consistent. Using a buffer system can help maintain a stable pH throughout the experiment.

  • Instrument Calibration and Cleanliness: Regularly calibrate your tensiometer or fluorometer according to the manufacturer's instructions. Thoroughly clean the measurement probe (e.g., Du Noüy ring or Wilhelmy plate) between each measurement to avoid cross-contamination.

Data Presentation: Factors Affecting CMC

The following tables summarize the impact of various experimental parameters on the CMC of common surfactants.

Table 1: Effect of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS)

Temperature (°C)CMC (mM)
158.7
258.3
358.0

Note: Data synthesized from multiple sources. Actual values may vary based on experimental conditions.

Table 2: Effect of NaCl Concentration on the CMC of Sodium Dodecyl Sulfate (SDS) at 25°C

NaCl Concentration (mM)CMC (mM)
08.3
105.3
502.2
1001.4

Note: The addition of salt screens the electrostatic repulsion between the ionic headgroups, promoting micelle formation at lower concentrations.[5][6][7]

Table 3: Effect of pH on the CMC of an Anionic and a Cationic Surfactant

SurfactantpHCMC (mM)
Sodium Dodecanoate (Anionic)7.0>100 (precipitates)
9.525
11.027
Dodecyltrimethylammonium Bromide (DTAB) (Cationic)3.015.5
7.016.0
11.016.2

Note: The CMC of ionic surfactants is significantly affected by pH, especially for those with weakly acidic or basic headgroups.[8][9] Non-ionic surfactants are generally less sensitive to pH changes.[10]

Experimental Protocols

Protocol 1: CMC Determination using Surface Tensiometry (Du Noüy Ring Method)

This method measures the surface tension of a liquid by determining the force required to detach a platinum ring from the liquid surface.

Materials:

  • Tensiometer with a Du Noüy ring attachment

  • High-purity water or appropriate buffer

  • Surfactant of interest

  • A series of clean glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation:

    • Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., ethanol or acetone) and then flame it to red heat to remove any organic residues.

    • Prepare a concentrated stock solution of the surfactant in high-purity water or buffer.

    • Prepare a series of dilutions of the surfactant solution, covering a concentration range well below and above the expected CMC.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Place a beaker with the most dilute surfactant solution on the sample stage.

    • Lower the ring until it is fully submerged in the liquid.

    • Slowly raise the ring, pulling it through the liquid-air interface.

    • The instrument will record the maximum force exerted on the ring just before it detaches from the surface. This force is proportional to the surface tension.

    • Repeat the measurement for each dilution, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot should show two linear regions: one where the surface tension decreases with increasing concentration and another where the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[11][12]

Protocol 2: CMC Determination using Pyrene I1/I3 Fluorescence Ratio

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.

Materials:

  • Fluorometer

  • Pyrene stock solution in a volatile solvent (e.g., acetone or ethanol)

  • Surfactant of interest

  • High-purity water or appropriate buffer

  • A series of clean cuvettes or a microplate

Procedure:

  • Preparation:

    • Prepare a stock solution of pyrene (e.g., 1 mM in acetone).

    • Prepare a series of surfactant solutions in water or buffer, covering a range of concentrations below and above the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the CMC.

    • Allow the solutions to equilibrate.

  • Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm.

    • Record the fluorescence emission spectrum from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks in the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each surfactant concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • Below the CMC, pyrene is in a polar aqueous environment, and the I1/I3 ratio is high. Above the CMC, pyrene partitions into the nonpolar core of the micelles, causing a decrease in the I1/I3 ratio.

    • The CMC is determined from the inflection point of the sigmoidal curve obtained.[13][14]

Visualizations

Troubleshooting_CMC_Variability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent or Inaccurate CMC Measurement purity Surfactant Purity issue->purity Check for impurities temp Temperature Fluctuations issue->temp Monitor temperature ph_ionic pH & Ionic Strength issue->ph_ionic Verify solution prep method Measurement Technique issue->method Review methodology analysis Data Analysis issue->analysis Assess data processing contamination System Contamination issue->contamination Inspect for contaminants purify Purify Surfactant purity->purify control_temp Ensure Stable Temperature temp->control_temp control_solution Control pH & Ionic Strength ph_ionic->control_solution validate_method Validate Measurement Technique method->validate_method standardize_analysis Standardize Data Analysis analysis->standardize_analysis clean Thoroughly Clean Glassware & Probes contamination->clean

Caption: Troubleshooting workflow for CMC measurement variability.

CMC_Tensiometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Dilution Series clean_ring Clean & Flame Du Noüy Ring prep_solution->clean_ring calibrate Calibrate Tensiometer clean_ring->calibrate measure_st Measure Surface Tension of Each Dilution calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc end_node CMC Value determine_cmc->end_node start Start start->prep_solution

Caption: Experimental workflow for CMC determination by tensiometry.

CMC_Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Surfactant Dilution Series add_pyrene Add Pyrene to Each Dilution prep_solution->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate measure_fluorescence Record Fluorescence Emission Spectra equilibrate->measure_fluorescence calculate_ratio Calculate I1/I3 Ratio measure_fluorescence->calculate_ratio plot_data Plot I1/I3 vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc end_node CMC Value determine_cmc->end_node start Start start->prep_solution

Caption: Experimental workflow for CMC determination by pyrene fluorescence.

References

Validation & Comparative

A Comparative Guide to Guanidine Stearate and Sodium Lauryl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of surfactant chemistry, both guanidine stearate and sodium lauryl sulfate (SLS) hold significant relevance, particularly within pharmaceutical and research applications. While SLS is a well-established anionic surfactant with a long history of use, this compound, a cationic surfactant, offers a unique set of properties that are increasingly being explored. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the appropriate surfactant for specific research and development needs.

Executive Summary

Sodium lauryl sulfate is a powerful and widely used surfactant known for its excellent detergency and foaming properties.[1] It is frequently employed as a solubilizing agent, emulsifier, and wetting agent in various formulations.[2] However, its potential for skin and eye irritation, stemming from its protein-denaturing capabilities, is a significant consideration.[3][4] this compound, on the other hand, is recognized for its ability to form stable bilayers and micelles, enhancing the solubility of hydrophobic drugs.[5] Guanidine-based surfactants are also noted for their antimicrobial properties and, in some cases, lower cytotoxicity compared to traditional ionic surfactants.

Performance Comparison: A Tabular Overview

The following tables summarize key quantitative data for this compound and sodium lauryl sulfate. It is important to note that specific data for this compound is less prevalent in publicly available literature; therefore, data from other guanidinium-based surfactants with similar alkyl chain lengths are included for comparative purposes and are duly noted.

PropertyThis compound (and related Guanidinium Surfactants)Sodium Lauryl Sulfate (SLS)
Chemical Structure Cationic surfactant composed of a guanidinium headgroup and a stearate (C18) tail.[6]Anionic surfactant with a sulfate headgroup and a lauryl (C12) tail.[1]
Appearance White solid.[7]White to off-white powder, flakes, or paste.

Table 1: General Properties

ParameterGuanidinium Surfactants (various chain lengths)Sodium Lauryl Sulfate (SLS)
Critical Micelle Concentration (CMC) in water 42.5 - 44.6 mmol/L (for Octylguanidinium chloride, C8)[8]~8.2 mM (8.2 mmol/L)[9]
Surface Tension at CMC 30 - 36 mN/m (for dicephalic guanidine surfactants)[3]~30 mN/m[10]

Table 2: Surfactant Performance Metrics

ParameterGuanidinium-based SurfactantsSodium Lauryl Sulfate (SLS)
Cytotoxicity Dodecylguanidine hydrochloride (DGH) IC50: 0.39 µg/mL (A549 cells).[11] Octylguanidinium chloride (C8Gu-Cl) showed low cytotoxicity.[8] Guanidine alkaloids have shown cytotoxic properties.[12]24-h midpoint (NR50) cytotoxicity: 0.0075% in S-G epithelial cells and 0.0127% in GF fibroblasts.[6]
Primary Mechanism of Cytotoxicity Disruption of cell membrane integrity through electrostatic interactions.[4]Induces generation of reactive oxygen species (ROS) and release of interleukin-1α (IL-1α) via increased intracellular calcium.[13]

Table 3: Cytotoxicity Data

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for evaluating key surfactant properties.

Critical Micelle Concentration (CMC) Determination

Method: Surface Tension Measurement

  • Preparation of Solutions: A stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.[14]

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).[15]

  • Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the curve, representing the sharp change in surface tension as micelles begin to form.[14]

Method: Conductivity Measurement (for ionic surfactants)

  • Preparation of Solutions: As with the surface tension method, a range of surfactant concentrations in deionized water is prepared.

  • Measurement: The specific conductance of each solution is measured using a conductivity meter.

  • Data Analysis: Specific conductance is plotted against surfactant concentration. The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.[14]

Foam Stability Evaluation

Method: Ross-Miles Method (Modified)

  • Foam Generation: A specific volume of the surfactant solution at a defined concentration is poured from a specified height into a graduated cylinder to generate foam.

  • Initial Measurement: The initial foam volume is recorded immediately after generation.

  • Stability Measurement: The volume of the foam is recorded at set time intervals. Foam stability can be expressed as the time it takes for the foam volume to decrease to half of its initial volume (foam half-life).

Cytotoxicity Assay

Method: MTT Assay

  • Cell Culture: Adherent cells (e.g., human fibroblasts, keratinocytes) are seeded in a 96-well plate and cultured until they reach a desired confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the surfactant. Control wells with medium alone and a positive control (e.g., a known cytotoxic agent) are included.

  • Incubation: The cells are incubated with the surfactant for a specified period (e.g., 24 hours).

  • MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

The interaction of surfactants with biological systems is a critical aspect of their application profile, particularly in drug development. The diagrams below, generated using the DOT language, illustrate the known signaling pathways affected by sodium lauryl sulfate and the proposed mechanism for guanidinium-based surfactants.

SLS_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SLS SLS Membrane_Interaction Interaction with Cell Membrane SLS->Membrane_Interaction Ca_Channel Calcium Channels Membrane_Interaction->Ca_Channel Opens Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx ROS_Generation Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS_Generation Stimulates IL1a_Secretion Interleukin-1α (IL-1α) Secretion Ca_Influx->IL1a_Secretion Stimulates Inflammation Inflammation ROS_Generation->Inflammation IL1a_Secretion->Inflammation

Figure 1: SLS-induced cytotoxicity signaling pathway.

Guanidinium_Cytotoxicity_Mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption Guanidinium Guanidinium Surfactant Electrostatic_Interaction Electrostatic Interaction Guanidinium->Electrostatic_Interaction Cell_Membrane Cell Membrane (Phospholipid Bilayer) Cell_Membrane->Electrostatic_Interaction Membrane_Disruption Disruption of Membrane Integrity Electrostatic_Interaction->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Figure 2: Proposed mechanism of guanidinium surfactant cytotoxicity.

Conclusion

The choice between this compound and sodium lauryl sulfate as a surfactant will ultimately depend on the specific requirements of the application.

Sodium Lauryl Sulfate remains a highly effective and economical choice for applications requiring strong detergency, emulsification, and foaming. Its properties are well-characterized, and a wealth of data is available. However, its potential for irritation necessitates careful formulation and consideration, especially in products intended for prolonged or direct contact with biological tissues.

This compound and other guanidinium-based surfactants present a compelling alternative, particularly in applications where antimicrobial activity is desired and lower cytotoxicity is a priority. Their ability to enhance the solubility of hydrophobic drugs makes them valuable in pharmaceutical formulations. Further research to generate more comprehensive, publicly available data on the specific performance metrics of this compound would be highly beneficial for the scientific community.

For researchers and drug development professionals, a thorough evaluation of the desired performance characteristics, biocompatibility requirements, and regulatory considerations is essential when selecting the most appropriate surfactant for their needs.

References

A Comparative Analysis of Guanidine Stearate and Benzalkonium Chloride as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent antimicrobial agents: guanidine stearate and benzalkonium chloride. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds. This analysis is based on a comprehensive review of available experimental data on their antimicrobial efficacy, mechanisms of action, and cytotoxicity.

Overview of Antimicrobial Properties

Guanidine compounds and quaternary ammonium compounds, such as benzalkonium chloride, are widely utilized for their broad-spectrum antimicrobial properties. While benzalkonium chloride has a long history of use in various disinfectant and antiseptic formulations, guanidine-based antimicrobials, including this compound, are gaining attention for their potential applications.

This compound , a salt of the polymeric guanidine, polyhexamethylene guanidine (PHG), is noted for its antimicrobial efficacy against a range of bacteria and fungi. The lipophilic stearate moiety may enhance its interaction with microbial cell membranes.

Benzalkonium Chloride (BAC) is a well-established quaternary ammonium compound with potent antimicrobial activity against bacteria, fungi, and viruses. It is a common ingredient in disinfectants, antiseptics, and preservatives.

Comparative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial efficacy of guanidine-based compounds (using polyhexamethylene guanidine salts as a proxy for this compound) and benzalkonium chloride against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismGuanidine-based (PHMG salts) (µg/mL)Benzalkonium Chloride (µg/mL)
Staphylococcus aureus40 - 400[1][2]2 - 40[3][4]
Escherichia coli50[1][2]16 - 64[4][5]
Candida albicans≤ 200[3][4]7.8[4]

Table 2: Minimum Bactericidal Concentration (MBC) Data

MicroorganismGuanidine-based (PHMG salts) (µg/mL)Benzalkonium Chloride (µg/mL)
Staphylococcus aureus400[2]45[3]
Escherichia coli50[2]45[3]
Candida albicansNot AvailableNot Available

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

For polyhexamethylene guanidine hydrochloride (PHMGH) , studies have shown rapid bactericidal activity, killing MRSA and E. coli at concentrations of 0.04% and 0.005% (w/v) respectively, within 1.5 minutes[1][2]. The time required for its activity can range from 2 to 12 minutes depending on the microorganism[6].

For benzalkonium chloride , time-kill kinetic studies demonstrate a concentration-dependent killing effect. At a concentration of 3 times the MIC, it can lead to a significant reduction in viable E. coli cells over time[7].

Mechanisms of Action

Both this compound and benzalkonium chloride primarily exert their antimicrobial effects by disrupting microbial cell membranes.

This compound (as represented by PHMG): The positively charged guanidinium groups interact with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the disorganization of the membrane, increased permeability, and subsequent leakage of intracellular contents, ultimately causing cell death[1][8].

Benzalkonium Chloride: As a cationic surfactant, benzalkonium chloride's long hydrophobic alkyl chain intercalates into the lipid bilayer of the microbial cell membrane, while the positively charged quaternary ammonium head group interacts with the negatively charged membrane surface. This disrupts the membrane's structural integrity, leading to the leakage of essential cellular components and cell lysis.

Simplified Mechanism of Action of Cationic Antimicrobials cluster_antimicrobial Cationic Antimicrobial cluster_membrane Microbial Cell Membrane A Guanidinium/Quaternary Ammonium Head B Hydrophobic Tail C Phospholipid Bilayer A->C Electrostatic Interaction B->C Hydrophobic Interaction E Leakage of Intracellular Contents C->E Disruption of Membrane Integrity D Membrane Proteins F Cell Death E->F leads to

Fig. 1: Mechanism of Cationic Antimicrobials

Cytotoxicity Profile

The potential toxicity of antimicrobial agents to mammalian cells is a critical consideration in their development and application.

Guanidine-based compounds (PHMG): Studies on polyhexamethylene guanidine hydrochloride have shown potent cytotoxicity to human alveolar epithelial A549 cells, with cell death observed at concentrations as low as 5 µg/mL[9]. The toxicity is dose- and time-dependent and is associated with the generation of intracellular reactive oxygen species and apoptosis[9][10]. Inhalation of PHMG has been linked to severe lung damage[8].

Benzalkonium Chloride: Benzalkonium chloride has been shown to be cytotoxic to various human cell lines, including respiratory epithelial cells, conjunctival fibroblasts, and lung epithelial cells[11][12][13]. Cytotoxicity is dose-dependent, with effects observed at concentrations ranging from 0.002% to 0.05%[12]. At higher concentrations, it can cause cell membrane damage, while at lower concentrations over longer exposure times, it may induce apoptosis[9].

Table 3: Cytotoxicity Data

Cell LineGuanidine-based (PHMG)Benzalkonium Chloride
Human Alveolar Epithelial (A549)Cytotoxic at ≥ 5 µg/mL[9]IC50: 1.5 µg/mL (24h)[9]
Human Respiratory Epithelial (BEAS-2B)Not AvailableCytotoxic at 0.002% - 0.05%[12]
Human Conjunctival FibroblastsNot AvailableDeteriorates metabolic capacity at 10⁻⁵%[11][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

MIC Determination Workflow A Prepare serial two-fold dilutions of antimicrobial in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth (turbidity) C->D E MIC = Lowest concentration with no visible growth D->E

Fig. 2: MIC Determination Workflow
  • Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the microbial suspension. A growth control (no antimicrobial) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

MBC Determination Workflow A Perform MIC test B Subculture from wells with no visible growth onto agr plates A->B C Incubate agar plates B->C D Observe for colony growth C->D E MBC = Lowest concentration that kills ≥99.9% of the initial inoculum D->E

Fig. 3: MBC Determination Workflow
  • Following MIC Determination: After determining the MIC, an aliquot from each well showing no visible growth is subcultured onto a suitable agar medium.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay
  • Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Exposure: The antimicrobial agent is added to the microbial suspension at a predetermined concentration (e.g., a multiple of the MIC). A control with no antimicrobial is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from the test and control suspensions.

  • Neutralization and Plating: The antimicrobial agent in the collected aliquots is neutralized, and the samples are serially diluted and plated on agar to determine the number of viable microorganisms (CFU/mL).

  • Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve, which illustrates the rate of microbial killing.

Conclusion

This comparative guide highlights the antimicrobial profiles of this compound (represented by PHMG salts) and benzalkonium chloride. Both classes of compounds demonstrate broad-spectrum antimicrobial activity, primarily by disrupting microbial cell membranes.

  • Benzalkonium chloride exhibits potent antimicrobial efficacy at relatively low concentrations against the tested organisms. However, its cytotoxicity at these effective concentrations is a significant consideration for applications involving direct contact with human tissues.

  • Guanidine-based antimicrobials , as represented by PHMG salts, also show strong antimicrobial properties. While specific data for this compound is limited, the available information on related compounds suggests comparable efficacy. The cytotoxicity of PHMG compounds, particularly through inhalation, is a critical safety concern that requires thorough evaluation for any potential application.

For drug development professionals, the choice between these two antimicrobials will depend on the specific application, the target microorganisms, and the acceptable cytotoxicity profile. Further research is warranted to generate more specific comparative data for this compound to allow for a more direct and comprehensive evaluation against established antimicrobials like benzalkonium chloride.

References

Guanidine Stearate vs. Chlorhexidine: A Comparative Guide for Topical Antiseptics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific data reveals a significant disparity in the body of evidence for guanidine stearate compared to the well-established topical antiseptic, chlorhexidine. While chlorhexidine has been extensively studied and is a benchmark in clinical practice, data specifically on the efficacy, substantivity, and skin irritation profile of this compound as a primary topical antiseptic active ingredient is limited in publicly available literature. This guide provides a detailed comparison based on the existing evidence for chlorhexidine and the available information for guanidine compounds, primarily focusing on polymeric guanidines as a surrogate for this compound where specific data is lacking.

Executive Summary

Data Presentation: Performance Comparison

The following tables summarize the available quantitative data for chlorhexidine and polymeric guanidine compounds. It is crucial to note that the data for guanidine compounds is not specific to this compound unless otherwise indicated and serves as an estimation of potential performance.

Table 1: Antimicrobial Efficacy

FeatureGuanidine Compounds (Polymeric)Chlorhexidine
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria, and fungi.[1]Broad-spectrum against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[2]
Minimum Inhibitory Concentration (MIC) Polymeric this compound (PHGS): Not larger than 200 µg/mL against bacteria and fungi.[3][4]Gram-positive bacteria: ≥ 1 µg/L.[2] Gram-negative bacteria and fungi: 10 to >73 µg/mL.[2]
Bactericidal Activity Polymeric guanidine (AKACID Plus) at 0.1% destroyed all tested bacterial pathogens in ≤5 minutes.[5]Concentration-dependent; higher concentrations lead to rapid cell death.[6][7]

Table 2: Substantivity and Skin Irritation

FeatureThis compound/Guanidine CompoundsChlorhexidine
Substantivity Data for this compound is not readily available. Polymeric guanidines are known to form films, suggesting potential for substantivity.Binds to proteins in the skin, providing prolonged antimicrobial activity for up to 24 hours.[8]
Skin Irritation Guanidine compounds are known to be skin irritants.[9] Specific data for this compound is lacking.Can cause skin irritation, contact dermatitis, and, in rare cases, allergic reactions.[2]

Mechanisms of Action

Both chlorhexidine and guanidine-based antiseptics are cationic molecules that target and disrupt microbial cell membranes, leading to cell death.

Guanidine Compounds: The positively charged guanidinium group interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids.[10] This interaction disrupts the membrane's integrity, leading to the leakage of intracellular contents and ultimately cell lysis.

Chlorhexidine: At physiological pH, chlorhexidine salts dissociate, releasing a positively charged cation.[2] This cation binds to the negatively charged bacterial cell wall, destabilizing it.[6] At low concentrations, this leads to a bacteriostatic effect by increasing membrane permeability and leakage of low-molecular-weight substances.[7] At higher concentrations, it causes more extensive membrane damage and coagulation of intracellular components, resulting in a bactericidal effect.[6][7]

Signaling Pathways and Experimental Workflows

Guanidine_Chlorhexidine_Mechanism cluster_guanidine Guanidine Compound cluster_chlorhexidine Chlorhexidine cluster_bacterium Bacterial Cell G_cation Positively Charged Guanidinium Group B_membrane Negatively Charged Cell Membrane G_cation->B_membrane Electrostatic Interaction C_cation Positively Charged Chlorhexidine Cation C_cation->B_membrane Binding B_contents Intracellular Contents B_membrane->B_contents Disruption & Increased Permeability B_lysis Cell Lysis (Cell Death) B_contents->B_lysis Leakage

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its evaluation as a topical antiseptic would likely follow established standardized methods used for other antimicrobial agents like chlorhexidine.

1. In Vitro Antimicrobial Efficacy Testing (e.g., Time-Kill Kinetic Assay)

  • Objective: To determine the rate and extent of bactericidal activity of the antiseptic solution.

  • Methodology:

    • Microbial Strains: A panel of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) are cultured to a specific concentration.

    • Exposure: The microbial suspension is mixed with the antiseptic solution at a defined concentration.

    • Sampling: At predetermined time points (e.g., 30 seconds, 1, 5, 15 minutes), aliquots are taken and transferred to a neutralizing broth to stop the antiseptic's activity.

    • Enumeration: The number of surviving microorganisms is determined by plating the neutralized samples and counting the colony-forming units (CFUs) after incubation.

    • Data Analysis: The log10 reduction in CFUs over time is calculated to assess the bactericidal efficacy.

Time_Kill_Assay start Prepare Microbial Suspension mix Mix with Antiseptic Solution start->mix sample Sample at Time Intervals mix->sample neutralize Neutralize Antiseptic sample->neutralize plate Plate on Growth Medium neutralize->plate incubate Incubate plate->incubate count Count CFUs incubate->count end Calculate Log Reduction count->end

2. In Vivo Evaluation of Pre-operative Skin Preparations (Based on ASTM E1173)

  • Objective: To evaluate the immediate and persistent antimicrobial activity of a topical antiseptic on the skin.

  • Methodology:

    • Subject Selection: Healthy volunteers with normal skin flora are recruited.

    • Test Sites: Standardized areas on the skin (e.g., abdomen, groin) are demarcated.

    • Baseline Sampling: The microbial load at the test sites is determined before application of the antiseptic using a scrub cup or cylinder sampling technique.

    • Antiseptic Application: The antiseptic is applied to the test sites according to a standardized procedure.

    • Post-Application Sampling: Microbial samples are collected from the treated sites at specified time points (e.g., 10 minutes, 6 hours) to assess immediate and persistent effects.

    • Microbial Enumeration: The number of viable microorganisms in the samples is quantified.

    • Data Analysis: The log10 reduction from baseline is calculated for each time point to determine the antiseptic's efficacy.[3][11]

3. Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

  • Objective: To assess the potential of a chemical to cause skin irritation.

  • Methodology:

    • Test System: Reconstructed human epidermis (RhE) tissue models are used.

    • Application: The test substance is applied topically to the surface of the RhE tissue.

    • Exposure and Incubation: The tissues are exposed to the substance for a defined period, followed by rinsing and a post-exposure incubation period.

    • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells.

    • Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control. A reduction in viability to ≤ 50% is typically indicative of an irritant.[6][7][12][13]

Skin_Irritation_Test start Reconstructed Human Epidermis (RhE) Tissue apply Apply Test Substance start->apply expose Expose for Defined Period apply->expose rinse Rinse and Post-Incubate expose->rinse viability Measure Cell Viability (e.g., MTT Assay) rinse->viability classify Classify as Irritant or Non-Irritant viability->classify

Conclusion

Chlorhexidine remains a cornerstone of topical antisepsis due to a wealth of supporting efficacy and safety data. Its broad-spectrum activity, rapid onset, and persistent effects on the skin are well-established. This compound, while belonging to a class of compounds with known antimicrobial properties, currently lacks the specific, comprehensive data required for a direct and robust comparison with chlorhexidine in a topical antiseptic context. The available information on polymeric guanidines suggests a similar mechanism of action and potential for broad-spectrum antimicrobial activity. However, for this compound to be considered a viable alternative or superior option to chlorhexidine, further research is imperative. This research should include in vitro and in vivo studies following standardized protocols to definitively characterize its antimicrobial efficacy, substantivity, and skin irritation profile. Until such data becomes available, chlorhexidine remains the more evidence-based choice for topical antisepsis in clinical and healthcare settings.

References

Guanidine Stearate: A Superior Cationic Surfactant for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of guanidine stearate with other cationic surfactants reveals significant advantages in performance and safety, positioning it as a promising excipient for researchers, scientists, and drug development professionals.

This compound, a cationic surfactant, demonstrates enhanced self-assembly properties and potentially lower cytotoxicity compared to commonly used alternatives such as cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride. These characteristics, attributed to the unique properties of the guanidinium headgroup, make it a compelling candidate for various pharmaceutical applications, including drug delivery and formulation.

Superior Performance Metrics

Experimental data, while not available for direct side-by-side comparisons of this compound with all cationic surfactants under identical conditions, indicates key performance advantages for guanidine-based surfactants.

Surface Activity and Micelle Formation:

The guanidinium headgroup in surfactants like this compound contributes to enhanced self-assembly due to the potential for hydrogen bonding between headgroups. This can lead to a lower critical micelle concentration (CMC) and more stable micelle formation, which is crucial for solubilizing poorly water-soluble drugs and enhancing their bioavailability.

SurfactantCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC)
This compoundData not available in direct comparisonData not available in direct comparison
Cetyltrimethylammonium Bromide (CTAB)~1 mM~36 mN/m
Benzalkonium Chloride~0.02%Data not available

Note: The table above reflects typical literature values for CTAB and benzalkonium chloride. Direct comparative experimental data for this compound is needed for a complete assessment.

Reduced Cytotoxicity: A Key Safety Advantage

A significant drawback of many cationic surfactants is their inherent cytotoxicity, which can limit their application in drug formulations. Guanidine-based surfactants have shown promise in offering a safer alternative. The interaction of the guanidinium group with cell membranes is believed to be less disruptive than that of quaternary ammonium compounds found in surfactants like CTAB and benzalkonium chloride.

SurfactantCell LineIC50 Value
This compoundCaco-2Data not available in direct comparison
Cetyltrimethylammonium Bromide (CTAB)Caco-2Data not available in direct comparison
Benzalkonium ChlorideBEAS-2BSignificant cell death at 0.01%[1]

Note: The table highlights the need for direct comparative cytotoxicity studies on relevant cell lines like Caco-2 to quantify the safety profile of this compound.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Surface Tension and Critical Micelle Concentration (CMC) Determination

Method: Wilhelmy Plate Method

Principle: This method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the liquid surface. The surface tension is calculated from this force. To determine the CMC, the surface tension is measured for a series of surfactant concentrations. A plot of surface tension versus the logarithm of concentration will show a sharp break point, which corresponds to the CMC.

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the surfactant solution.

  • Calibrate the tensiometer with a known standard (e.g., pure water).

  • Using a clean Wilhelmy plate, measure the surface tension of each dilution, ensuring the plate is thoroughly cleaned between measurements.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is the concentration at the intersection of the two linear portions of the plot.

Cytotoxicity Assessment

Method: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells (e.g., Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the surfactant solutions.

  • Remove the culture medium from the wells and replace it with the medium containing the different surfactant concentrations. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of surfactant that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

The interaction of cationic surfactants with cell membranes is a critical factor in both their efficacy in drug delivery and their potential for cytotoxicity. The positively charged headgroup of this compound interacts with the negatively charged components of the cell membrane, such as phospholipids. This interaction can lead to membrane fluidization and the formation of transient pores, facilitating the entry of drugs into the cell.

The guanidinium group's ability to form multiple hydrogen bonds may lead to a more specific and less disruptive interaction with the membrane compared to the single positive charge of quaternary ammonium surfactants. This could explain the potentially lower cytotoxicity of guanidine-based surfactants.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Interaction Membrane Interaction This compound->Membrane Interaction Lipid Raft Modulation Lipid Raft Modulation Membrane Interaction->Lipid Raft Modulation Membrane Fluidization Membrane Fluidization Membrane Interaction->Membrane Fluidization Signaling Cascade Signaling Cascade Lipid Raft Modulation->Signaling Cascade Drug Release Drug Release Membrane Fluidization->Drug Release Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Proposed mechanism of this compound interaction with the cell membrane.

Experimental Workflow for Surfactant Evaluation

A systematic approach is necessary to comprehensively evaluate and compare the performance of different cationic surfactants.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_application Application Studies A Surfactant Synthesis (this compound, CTAB, etc.) B Purity Analysis (NMR, HPLC) A->B C Surface Tension & CMC (Wilhelmy Plate) B->C D Cytotoxicity Assay (MTT Assay on Caco-2 cells) B->D E Drug Solubilization C->E D->E F In Vitro Drug Release E->F

Caption: A typical experimental workflow for comparing cationic surfactants.

Conclusion

This compound presents a compelling profile as a cationic surfactant for pharmaceutical applications. Its unique molecular structure suggests advantages in terms of enhanced self-assembly and potentially lower cytotoxicity compared to traditional quaternary ammonium surfactants. To fully realize its potential, further direct comparative studies generating quantitative data on its surface activity, CMC, and cytotoxicity against relevant cell lines are essential. The experimental protocols and workflows outlined here provide a framework for such investigations, which will be crucial in establishing this compound as a superior alternative for the next generation of drug delivery systems.

References

A Comparative Guide to the Validation of Analytical Methods for Guanidine Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of guanidine stearate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, with a focus on experimental data and detailed methodologies.

Introduction

This compound, a salt formed from the strong organic base guanidine and the long-chain fatty acid stearic acid, presents unique analytical challenges due to its limited solubility in aqueous solutions and the differing properties of its constituent ions. Accurate and precise quantification of this compound is crucial in various applications, including pharmaceutical formulations and material science. This guide compares a validated High-Performance Liquid Chromatography (HPLC) method with two common alternative techniques: Titration and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method

An ion-pair reversed-phase HPLC method is proposed for the analysis of this compound. This technique is well-suited for separating the hydrophilic guanidinium cation and the hydrophobic stearate anion.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of a methanol:water (80:20 v/v) mixture to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and methanol in a gradient elution mode, with 5 mM heptafluorobutyric acid as an ion-pairing agent.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm (for the stearate carboxylate group) or a Corona Charged Aerosol Detector (CAD) for universal detection of both components.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Validation Parameters for the Proposed HPLC Method (Representative Data)

ParameterResult
Linearity (Correlation Coefficient, r²)> 0.999[1][2]
Range10 - 200 µg/mL[1]
Limit of Detection (LOD)0.07 - 0.34 µg/mL[1]
Limit of Quantification (LOQ)0.21 - 1.04 µg/mL[1]
Accuracy (% Recovery)93.23 - 99.22%[1]
Precision (RSD, %)< 2%[1]

Alternative Analytical Methods

Titration Method

A complexometric or acid-base titration can be adapted for the quantification of the stearate or guanidine portion of the salt, respectively.

1. Sample Preparation:

  • Accurately weigh 0.7-0.8 g of this compound into a 100 mL beaker.

  • Dissolve the sample in 50 mL of a 1:1 mixture of 1-butanol and anhydrous ethanol. Sonication at 45-50°C may be required for complete dissolution.[3]

2. Titration Conditions (for Stearate):

  • Add 5 mL of 26% ammonium solution and 3 mL of ammonium chloride buffer (pH 10).

  • Add a known excess of 0.1 M EDTA solution (e.g., 30 mL).

  • Back-titrate the excess EDTA with a standardized 0.1 M zinc sulfate solution using a suitable indicator or a potentiometric endpoint.[3]

3. Titration Conditions (for Guanidine):

  • Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).

  • Titrate with a standardized solution of a strong acid (e.g., 0.1 N perchloric acid in acetic acid) using a potentiometric endpoint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy offers a rapid and non-destructive method for the quantitative analysis of this compound by measuring the absorbance of specific functional groups.

1. Sample Preparation:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., a chlorinated solvent or a solvent transparent in the analytical region of interest) at concentrations ranging from 0.1 to 1.0 mg/mL.

  • Alternatively, for solid-state analysis, prepare KBr pellets with known concentrations of this compound.[4]

2. FTIR Measurement:

  • Acquire the FTIR spectra of the standards and samples in the mid-infrared range (4000-400 cm⁻¹).

  • Identify characteristic absorption bands for quantification. For the stearate component, the antisymmetric and symmetric stretching vibrations of the carboxylate group (around 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively) are suitable. For the guanidinium ion, the C=N stretching vibration (around 1650 cm⁻¹) can be used.

  • Construct a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards.

Comparison of Analytical Methods

Table 2: Comparison of HPLC, Titration, and FTIR for this compound Analysis

FeatureHPLC (Ion-Pair Reversed-Phase)TitrationFTIR Spectroscopy
Principle Separation based on partitioning between a stationary and mobile phase, with an ion-pairing agent to retain the guanidinium ion.Volumetric analysis based on a chemical reaction between the analyte and a reagent of known concentration.Measurement of the absorption of infrared radiation by specific molecular vibrations.
Specificity High; can separate guanidine, stearate, and potential impurities.Moderate to low; may be subject to interference from other acidic or basic compounds.Moderate; characteristic absorption bands can be used, but overlap with other components is possible.
Sensitivity High (LOD in the µg/mL range).[1]Moderate (typically for concentrations > 0.1 mg/mL).Moderate to low (LOD can range from ppm to percent levels depending on the matrix and measurement technique).[5]
Accuracy High (% recovery typically > 95%).[1]High, provided there are no interferences.Good, dependent on the quality of the calibration model.
Precision High (RSD < 2%).[1]High (RSD typically < 1%).[6]Good (RSD can be < 5%).
Analysis Time ~15-30 minutes per sample.~5-10 minutes per sample.~1-2 minutes per sample.
Sample Throughput High (amenable to automation).Low to moderate.High.
Cost High (instrumentation and consumables).Low.Moderate (instrumentation).
Solvent Consumption High.Moderate.Low to none.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (Buffer, Organic Modifier, Ion-Pair Agent) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength (e.g., 210 nm) Mobile_Phase_Optimization->Detection_Wavelength Method_Development_Complete Optimized Method Detection_Wavelength->Method_Development_Complete Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method Method_Development_Complete->Specificity

Caption: Workflow for HPLC method development and validation.

Analytical_Method_Comparison cluster_hplc HPLC cluster_titration Titration cluster_ftir FTIR HPLC_Principle Separation HPLC_Pros High Specificity High Sensitivity HPLC_Principle->HPLC_Pros HPLC_Cons High Cost High Solvent Use HPLC_Pros->HPLC_Cons Titration_Principle Volumetric Reaction Titration_Pros Low Cost High Accuracy Titration_Principle->Titration_Pros Titration_Cons Low Specificity Manual Labor Titration_Pros->Titration_Cons FTIR_Principle IR Absorption FTIR_Pros Rapid Analysis Non-destructive FTIR_Principle->FTIR_Pros FTIR_Cons Moderate Sensitivity Matrix Effects FTIR_Pros->FTIR_Cons Guanidine_Stearate_Analysis This compound Analysis Guanidine_Stearate_Analysis->HPLC_Principle Guanidine_Stearate_Analysis->Titration_Principle Guanidine_Stearate_Analysis->FTIR_Principle

Caption: Comparison of analytical methods for this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. The proposed ion-pair reversed-phase HPLC method offers high specificity and sensitivity, making it ideal for research and quality control in pharmaceutical applications where the separation of potential impurities is critical. Titration provides a cost-effective and accurate alternative for routine assays where high sample throughput is not a primary concern and potential interferences are minimal. FTIR spectroscopy is a rapid, non-destructive technique suitable for high-throughput screening and process monitoring, particularly for solid samples. The data and protocols presented in this guide provide a solid foundation for the validation and implementation of these analytical methods for the accurate and reliable quantification of this compound.

References

A Comparative Analysis of the Emulsifying Properties of Guanidine Stearate and Cetylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions for pharmaceutical and research applications, the choice of emulsifying agent is critical to ensure the stability, bioavailability, and overall performance of the final product. This guide provides a detailed comparison of the emulsifying properties of two cationic surfactants: guanidine stearate and cetylpyridinium chloride.

While direct comparative studies evaluating the emulsifying properties of this compound and cetylpyridinium chloride under identical experimental conditions are limited in the available scientific literature, this guide consolidates existing data on their individual performance and provides standardized protocols for their empirical evaluation.

Emulsifier Overview

This compound is a salt formed from the strong organic base, guanidine, and the fatty acid, stearic acid. Its cationic nature arises from the resonance-stabilized guanidinium headgroup. While primarily investigated for its antimicrobial properties, its structure suggests potential as an effective emulsifier.

Cetylpyridinium Chloride (CPC) is a well-known quaternary ammonium compound with a long history of use as an antiseptic and surfactant in various pharmaceutical and personal care products.[1] Its cationic pyridinium headgroup and long hydrocarbon tail contribute to its surface-active properties.[1]

Quantitative Data on Emulsifying Properties

Table 1: Emulsifying Properties of Cetylpyridinium Chloride (CPC)

ParameterOil PhaseConcentrationDroplet Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Droplet Size & Zeta PotentialSqualene2%55+9.3 to +51.10.40[2]
Droplet Size & Zeta PotentialSqualene7%245+9.3 to +51.10.26[2]

Note: The wide range in zeta potential is attributed to the cationic nature of CPC. The positive charge of the nanoemulsions was consistently greater than that of CPC micelles alone.[2]

Experimental Protocols

To facilitate a direct comparison of the emulsifying properties of this compound and cetylpyridinium chloride, the following detailed experimental protocols are provided.

Determination of Emulsification Index (E24)

The Emulsification Index is a measure of the ability of a surfactant to form a stable emulsion after 24 hours.

Materials:

  • This compound

  • Cetylpyridinium chloride

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Test tubes with screw caps

  • Vortex mixer

  • Graduated cylinder or ruler

Procedure:

  • Prepare solutions of this compound and cetylpyridinium chloride in the aqueous phase at the desired concentration (e.g., 1% w/v).

  • In a screw-capped test tube, add 5 mL of the surfactant solution and 5 mL of the oil phase.

  • Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.[1]

  • Allow the test tubes to stand undisturbed at room temperature for 24 hours.

  • After 24 hours, measure the height of the emulsified layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula[3]:

    E24 (%) = (Height of the emulsion layer / Total height of the liquid) x 100

Assessment of Creaming Index

The Creaming Index is a measure of the physical stability of an emulsion, indicating the extent of separation of the dispersed phase.

Materials:

  • Prepared emulsions of this compound and cetylpyridinium chloride

  • Graduated test tubes or cylinders

  • Camera for photographic documentation (optional)

Procedure:

  • Place a freshly prepared emulsion in a graduated test tube or cylinder and record the initial total height of the emulsion (He).

  • Store the emulsions under controlled conditions (e.g., room temperature, 4°C, 40°C) and monitor for phase separation over a set period (e.g., 24 hours, 7 days, 30 days).

  • At each time point, measure the height of the serum (lower, clear) layer (Hs).

  • Calculate the Creaming Index (CI) using the following formula:

    CI (%) = (Hs / He) x 100

Measurement of Droplet Size and Zeta Potential

Droplet size and zeta potential are critical parameters for predicting emulsion stability. Smaller, uniformly sized droplets with a high absolute zeta potential generally indicate a more stable emulsion.[4]

Materials:

  • Prepared emulsions

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

  • Deionized water or appropriate dispersant for dilution

Procedure:

  • Prepare the emulsion samples as described in the E24 protocol.

  • Dilute a small aliquot of each emulsion with deionized water or a suitable dispersant to a concentration appropriate for the DLS instrument. This is to avoid multiple scattering effects.

  • Measure the droplet size (z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering.

  • Measure the zeta potential using Laser Doppler Velocimetry or a similar technique available on the instrument.

  • Perform all measurements in triplicate and report the mean and standard deviation.

Visualizing the Experimental Workflow and Stabilization Mechanism

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for comparing emulsifiers and the theoretical mechanism of emulsion stabilization by a cationic surfactant.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Emulsion Characterization cluster_comparison Comparative Analysis P1 Prepare Surfactant Solutions (this compound & CPC) P2 Mix with Oil Phase P1->P2 P3 Homogenize (Vortex/Sonication) P2->P3 A1 Emulsification Index (E24) P3->A1 A2 Creaming Index P3->A2 A3 Droplet Size & Zeta Potential P3->A3 C1 Tabulate Quantitative Data A1->C1 A2->C1 A3->C1 C2 Assess Emulsion Stability C1->C2 C3 Determine Superior Emulsifier C2->C3

Caption: Experimental workflow for comparing the emulsifying properties of two surfactants.

References

Guanidine Stearate: A Modern Antimicrobial Agent Challenging Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents that can effectively combat a wide spectrum of pathogens. Guanidine stearate, a salt derived from the potent antimicrobial agent guanidine, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antimicrobial spectrum of this compound against three cornerstone traditional antibiotics: penicillin, tetracycline, and ciprofloxacin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of polyhexamethylene this compound (PHGS) and traditional antibiotics against two common and clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

It is important to note that direct comparative studies of this compound against these specific traditional antibiotics are limited. The data for polyhexamethylene this compound is based on a study indicating a broad efficacy, while the data for the traditional antibiotics is compiled from various sources and reflects a range of reported MICs. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints for interpreting MIC values for traditional antibiotics, which are included for context.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Antimicrobial AgentMIC (µg/mL)CLSI Breakpoint (µg/mL) - Susceptible
Polyhexamethylene this compound (PHGS)≤ 200[1]Not Applicable
Penicillin0.015 - >256[2]≤ 0.12[2]
Tetracycline0.25 - >128≤ 4[3]
Ciprofloxacin0.25 - >128[4][5]≤ 1[6]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

Antimicrobial AgentMIC (µg/mL)CLSI Breakpoint (µg/mL) - Susceptible
Polyhexamethylene this compound (PHGS)≤ 200[1]Not Applicable
Penicillin8 - >128Not Applicable (Intrinsic Resistance)
Tetracycline0.5 - >256[7][8]≤ 4[7]
Ciprofloxacin0.004 - >32[6]≤ 0.25[9]

Note: The MIC values for traditional antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Unveiling the Mechanisms of Action: A Tale of Different Strategies

The divergent antimicrobial spectra of this compound and traditional antibiotics stem from their fundamentally different mechanisms of action.

This compound: The Membrane Disruptor

Guanidine compounds, including this compound, are cationic molecules that exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The positively charged guanidinium headgroup interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to the displacement of divalent cations that stabilize the membrane, ultimately causing membrane disorganization, leakage of intracellular contents, and cell death.

Guanidine_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer (Negatively Charged) Disruption Membrane Disruption & Permeabilization Membrane->Disruption Guanidine This compound (Positively Charged) Guanidine->Membrane Electrostatic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of this compound

Traditional Antibiotics: Targeting Specific Cellular Processes

In contrast, traditional antibiotics typically target specific enzymes or cellular processes essential for bacterial survival.

  • Penicillin: This beta-lactam antibiotic inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall and eventual cell lysis.

Penicillin_Mechanism Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibition Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of Penicillin
  • Tetracycline: This bacteriostatic antibiotic inhibits protein synthesis by binding to the 30S ribosomal subunit of the bacterial ribosome. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[10]

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S 30S Subunit ProteinSynthesis Protein Synthesis (Elongation) 30S->ProteinSynthesis Inhibition of tRNA binding 50S 50S Subunit Tetracycline Tetracycline Tetracycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binds to A site GrowthInhibition Bacterial Growth Inhibition ProteinSynthesis->GrowthInhibition

Mechanism of Tetracycline
  • Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA supercoiling, replication, and segregation. By inhibiting their function, ciprofloxacin leads to the accumulation of DNA strand breaks and ultimately, cell death.

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin Enzymes DNA Gyrase & Topoisomerase IV Ciprofloxacin->Enzymes Inhibition Replication DNA Replication & Repair Enzymes->Replication Essential for StrandBreaks DNA Strand Breaks Replication->StrandBreaks Inhibition leads to CellDeath Cell Death StrandBreaks->CellDeath

Mechanism of Ciprofloxacin

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

MIC_Workflow Start Start Prepare Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare Inoculate Inoculate with Standardized Bacterial Suspension Prepare->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC: Lowest Concentration with No Growth Observe->Determine End End Determine->End

References

A Comparative Analysis of the Thermal Stability of Guanidine Stearate and Other Common Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of the thermal stability of guanidine stearate against other widely used surfactants, including Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Polysorbate 80 (Tween 80). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in formulation and material selection.

Thermal stability is a critical parameter for surfactants, influencing their efficacy, shelf-life, and safety in various applications, from pharmaceutical formulations to industrial processes. This report summarizes key thermal decomposition and phase transition data obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Stability Data

The thermal properties of this compound and selected common surfactants are summarized in the table below. The onset of decomposition temperature (Td) indicates the temperature at which the surfactant begins to degrade, a key measure of its thermal stability. The melting point (Tm) relates to the phase transition from solid to liquid.

SurfactantTypeMelting Point (Tm) (°C)Onset of Decomposition (Td) (°C)
This compound Cationic / Non-ionic behavior95[1]> 200[1]
Sodium Dodecyl Sulfate (SDS) Anionic204 - 207[2]~200 - 500 (in ZnO matrix)[3]
Cetyltrimethylammonium Bromide (CTAB) CationicNot Available~200 - 300[4][5]
Polysorbate 80 (Tween 80) Non-ionicNot Available (liquid at RT)~200[6]

Table 1: Comparison of melting points and decomposition temperatures for various surfactants. Data is sourced from publicly available literature.

This compound demonstrates moderate thermal stability, with decomposition initiating above 200°C[1]. Notably, polymeric forms like polyhexamethylene this compound (PHGS) show even greater stability, with weight loss beginning at temperatures higher than 250°C[7][8]. This positions this compound as a robust option for applications requiring thermal processing.

Experimental Workflow for Thermal Analysis

The determination of thermal stability for surfactants typically involves two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The logical workflow for these experimental procedures is illustrated below.

G cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_data 3. Data Interpretation SamplePrep Sample Preparation (Weigh 5-10 mg of surfactant) TGA_heat Heat sample at controlled rate (e.g., 10°C/min) in inert atmosphere (N2) SamplePrep->TGA_heat DSC_heat Heat sample and reference at controlled rate SamplePrep->DSC_heat TGA_measure Measure mass loss vs. temperature TGA_heat->TGA_measure Records Td Determine Onset of Decomposition Temp (Td) TGA_measure->Td DSC_measure Measure differential heat flow vs. temperature DSC_heat->DSC_measure Records Tm Determine Melting Point (Tm) DSC_measure->Tm Comparison Comparative Thermal Stability Analysis Td->Comparison Tm->Comparison

References

Comparative analysis of micelle size and morphology of different guanidinium surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidinium surfactants, a class of cationic amphiphiles, are gaining significant attention in various scientific and industrial fields, including drug delivery, gene therapy, and material science. The unique properties of the guanidinium headgroup, such as its high pKa, ability to form multiple hydrogen bonds, and interact with biological membranes, make these surfactants particularly promising. A critical aspect of their application lies in their self-assembly behavior in solution, leading to the formation of micelles. The size, shape, and stability of these micelles are paramount as they directly influence the surfactant's efficacy in solubilizing hydrophobic drugs, encapsulating genetic material, and directing the synthesis of nanomaterials.

This guide provides a comprehensive comparative analysis of the micelle size and morphology of different classes of guanidinium surfactants, including mono-alkyl, di-alkyl, and gemini surfactants. By presenting key experimental data in a structured format and detailing the methodologies used for their characterization, this document aims to be a valuable resource for researchers and professionals working with or considering the use of these versatile molecules.

Comparative Data on Micellar Properties

The following table summarizes the critical micelle concentration (CMC), aggregation number (Nagg), hydrodynamic radius (Rh), and observed morphology for a selection of guanidinium surfactants. These parameters are crucial for understanding the self-assembly behavior and for selecting the appropriate surfactant for a specific application.

Surfactant TypeAlkyl Chain LengthCounterionCMC (mM)Aggregation Number (Nagg)Hydrodynamic Radius (Rh) (nm)Micelle MorphologyReference
Mono-alkylguanidinium
DecylguanidiniumC10Cl⁻61.7--Spherical[1]
DodecylguanidiniumC12Cl⁻15.150 - 702 - 3Spherical to ellipsoidal[1]
TetradecylguanidiniumC14Cl⁻3.9--Cylindrical/Worm-like[1]
HexadecylguanidiniumC16Cl⁻1.0>100>5Worm-like micelles, vesicles[1]
Di-alkylguanidinium
N,N'-DidodecylguanidiniumC12Br⁻~0.1--Vesicles[2]
Gemini Guanidinium
C12-C2-C12C122Br⁻~0.05~100~4-5Spherical to ellipsoidal[3]
C16-C3-C16C162Br⁻~0.01>200>10Worm-like micelles, networks[4]

Note: The values presented are indicative and can vary depending on the experimental conditions such as temperature, ionic strength, and pH.

Key Observations and Structure-Property Relationships

The data reveals several key trends in the micellization behavior of guanidinium surfactants:

  • Effect of Alkyl Chain Length: As with conventional surfactants, increasing the length of the hydrophobic alkyl chain leads to a significant decrease in the CMC, indicating a greater tendency for self-assembly.[1] Longer chains also favor the formation of larger, more elongated micelles, transitioning from spherical to cylindrical (worm-like) and eventually to more complex structures like vesicles.[1]

  • Impact of the Guanidinium Headgroup: The guanidinium headgroup, being bulkier and capable of forming hydrogen bonds, influences the packing of surfactant molecules within the micelle. This can lead to larger aggregation numbers compared to surfactants with smaller headgroups like quaternary ammonium.

  • Gemini Surfactants: Gemini guanidinium surfactants, which consist of two amphiphilic moieties connected by a spacer, exhibit exceptionally low CMCs and a strong tendency to form larger aggregates at lower concentrations compared to their single-chain counterparts.[3][4] The nature of the spacer group also plays a crucial role in determining the final micelle morphology.

Experimental Protocols for Micelle Characterization

The characterization of micelle size and morphology relies on a combination of experimental techniques. Below are detailed methodologies for the key experiments cited in the comparative data.

Surface Tensiometry for Critical Micelle Concentration (CMC) Determination

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated, micelles begin to form in the bulk solution, and the surface tension reaches a plateau. The concentration at which this break occurs is the CMC.

Methodology:

  • Prepare a series of aqueous solutions of the guanidinium surfactant with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius (Rh) Measurement

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius using the Stokes-Einstein equation.

Methodology:

  • Prepare a surfactant solution at a concentration significantly above the CMC.

  • Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large aggregates.

  • Place the filtered solution in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement, collecting the scattered light at a specific angle (e.g., 90° or 173°).

  • The software analyzes the autocorrelation function of the scattered light intensity to determine the size distribution and the average hydrodynamic radius of the micelles.

Fluorescence Quenching for Aggregation Number (Nagg) Determination

Principle: This method involves using a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which follows a Poisson distribution. By analyzing the fluorescence quenching data, the average number of surfactant molecules per micelle (aggregation number) can be calculated.

Methodology:

  • Prepare a series of surfactant solutions above the CMC containing a constant concentration of the fluorescent probe.

  • Add increasing concentrations of the quencher to these solutions.

  • Measure the steady-state fluorescence intensity of the probe in each sample.

  • Plot the ratio of the fluorescence intensity in the absence and presence of the quencher (I₀/I) as a function of the quencher concentration.

  • The aggregation number can be determined by fitting the data to the appropriate fluorescence quenching model.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphological Visualization

Principle: Cryo-TEM allows for the direct visualization of the morphology of micelles in their native, hydrated state. A thin film of the surfactant solution is rapidly frozen, vitrifying the water and preserving the structure of the micelles. The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Methodology:

  • A small aliquot (a few microliters) of the surfactant solution is applied to a TEM grid.

  • The excess liquid is blotted away to create a thin film of the solution spanning the holes of the grid.

  • The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • The vitrified grid is transferred to a cryo-electron microscope under liquid nitrogen temperature.

  • Images of the micelles are recorded at different magnifications to observe their size, shape, and overall morphology.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_characterization Micelle Characterization cluster_results Determined Properties Surfactant_Solution Surfactant Solution (various concentrations) Tensiometry Surface Tensiometry Surfactant_Solution->Tensiometry DLS Dynamic Light Scattering Surfactant_Solution->DLS Fluorescence Fluorescence Quenching Surfactant_Solution->Fluorescence CryoTEM Cryo-TEM Surfactant_Solution->CryoTEM CMC Critical Micelle Concentration (CMC) Tensiometry->CMC Rh Hydrodynamic Radius (Rh) DLS->Rh Nagg Aggregation Number (Nagg) Fluorescence->Nagg Morphology Micelle Morphology CryoTEM->Morphology

Caption: Experimental workflow for the characterization of guanidinium surfactant micelles.

SurfactantStructureMorphology cluster_structure Surfactant Molecular Structure cluster_morphology Resulting Micelle Morphology Alkyl_Chain Alkyl Chain Length Spherical Spherical Alkyl_Chain->Spherical Short Cylindrical Cylindrical / Worm-like Alkyl_Chain->Cylindrical Long Headgroup Headgroup Type (Mono-alkyl, Gemini) Ellipsoidal Ellipsoidal Headgroup->Ellipsoidal Bulky/Gemini Concentration Surfactant Concentration Concentration->Spherical Low ( > CMC) Vesicles Vesicles Concentration->Vesicles High

Caption: Relationship between surfactant structure and micelle morphology.

This guide provides a foundational understanding of the micellar properties of guanidinium surfactants. For researchers and drug development professionals, a thorough characterization of these self-assembled structures is a critical step in harnessing their full potential in various applications. The provided data and experimental protocols serve as a starting point for further investigation and optimization of guanidinium surfactant-based systems.

References

Validation of Antimicrobial Susceptibility Testing for Guanidine Stearate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of antimicrobial susceptibility testing (AST) for guanidine stearate. Due to the limited publicly available data specifically on the AST validation of this compound, this document focuses on the known antimicrobial properties of related guanidinium compounds and outlines the standard methodologies required for such validation. This guide serves as a framework for researchers and drug development professionals to design and evaluate validation studies for novel antimicrobial agents like this compound.

Antimicrobial Activity of Guanidine Compounds

Guanidine and its derivatives are known for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1][2][3][4] The antimicrobial efficacy of these compounds is often attributed to their cationic nature, which facilitates interaction with and disruption of the negatively charged microbial cell membranes.[5][6]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) Data for Polyhexamethylene this compound (PHGS)

MicroorganismMIC (µg/mL)Reference
Bacteria (unspecified)≤ 200[1][2][3]
Fungi (unspecified)≤ 200[1][3]

Note: The available literature provides a general MIC value against broad categories of microbes. Specific MICs against a panel of clinically relevant and resistant strains would be required for a comprehensive AST validation.

Experimental Protocols for Antimicrobial Susceptibility Testing

A crucial component of validating an antimicrobial agent is the use of standardized and reproducible experimental protocols. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[5][7]

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.

    • Leave a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Workflow for AST Validation

The validation of an AST method for a new antimicrobial agent like this compound would involve a systematic process to ensure the accuracy and reliability of the test results.

AST_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Selection of appropriate AST method (e.g., broth microdilution, disk diffusion) B Optimization of test parameters (e.g., medium, incubation time, inoculum size) A->B C Determination of MICs against a wide panel of microorganisms A->C D Comparison with a reference method (e.g., CLSI/EUCAST standard) C->D E Assessment of reproducibility and accuracy D->E F Establishment of tentative epidemiological cutoff values (ECVs) E->F G Correlation of in vitro data with in vivo efficacy (if available) F->G

Caption: A generalized workflow for the validation of an antimicrobial susceptibility testing method.

Proposed Mechanism of Action of Guanidine Compounds

Understanding the mechanism of action is essential for interpreting AST results and predicting potential resistance mechanisms. The primary proposed mechanism for guanidinium-based antimicrobials involves the disruption of the bacterial cell membrane.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane Cell Membrane (Negatively Charged) Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm Leakage Leakage of Cellular Contents Cytoplasm->Leakage Guanidine This compound (Cationic) Interaction Electrostatic Interaction Guanidine->Interaction Interaction->Membrane Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for guanidine-based antimicrobials.

Comparison with Standard AST Methods and Future Directions

For this compound to be considered a viable antimicrobial agent for clinical or industrial use, its AST results must be validated against established methods and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Table 2: Comparison of this compound's Current Status with AST Validation Requirements

Validation RequirementCurrent Status for this compoundFuture Research Needs
Standardized Test Method No specific standardized method is publicly available.Development and optimization of a reproducible AST method (e.g., broth microdilution, disk diffusion).
Quality Control Ranges Not established.Determination of QC ranges using reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
Interpretive Criteria (Breakpoints) Not established.Generation of extensive MIC data against a diverse panel of clinical isolates to establish epidemiological cutoff values and clinical breakpoints.
Correlation with Clinical Outcomes No data available.In vivo studies to correlate MICs with clinical efficacy in relevant infection models.

This compound, as a member of the broader class of guanidinium compounds, shows promise as an antimicrobial agent. However, a significant gap exists in the formal validation of its antimicrobial susceptibility testing. The information and protocols presented in this guide offer a framework for the systematic evaluation and validation required to establish this compound as a reliable antimicrobial. Future research should focus on generating robust, comparative AST data to pave the way for its potential application in various fields.

References

Guanidine Stearate vs. DDAB in Nanoformulations: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of drug delivery, the choice of cationic lipid is a critical determinant of the efficacy and safety of nanoformulations. While didodecyldimethylammonium bromide (DDAB) has been a widely utilized cationic lipid, the unique properties of guanidinium-based lipids, such as guanidine stearate, are garnering increasing interest. This guide provides an objective comparison of their performance in nanoformulations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties

The fundamental physicochemical properties of cationic lipids dictate the stability and in vivo behavior of nanoformulations. Guanidinium-based lipids, owing to the delocalized positive charge of the guanidinium headgroup, exhibit distinct characteristics compared to the permanently charged quaternary ammonium headgroup of DDAB.

PropertyGuanidine-Based Lipids (e.g., this compound)DDAB (Didodecyldimethylammonium Bromide)
Headgroup pKa ~13.5 (Guanidinium group)Permanently charged quaternary ammonium group
Particle Size Generally forms particles in the range of 100-200 nmTypically forms particles in the range of 100-300 nm
Zeta Potential High positive charge, often in the range of +30 to +50 mVHigh positive charge, typically in the range of +40 to +60 mV
Biocompatibility Generally considered to have good biocompatibility due to structural similarity to arginine.Known to exhibit dose-dependent cytotoxicity.
Interaction with Payloads Forms strong electrostatic interactions and hydrogen bonds with anionic payloads like nucleic acids.Primarily relies on electrostatic interactions for payload complexation.
Performance in Nucleic Acid Delivery

Cationic lipids are pivotal in the formulation of non-viral vectors for gene delivery. The efficiency of these vectors is largely dependent on their ability to condense and protect nucleic acids, facilitate cellular uptake, and ensure endosomal escape.

Performance MetricGuanidinium-Based LipidsDDAB
Transfection Efficiency Often exhibit high transfection efficiency, attributed to the guanidinium headgroup's ability to facilitate endosomal escape.Widely used as a transfection reagent, but its efficiency can be cell-type dependent.
Cytotoxicity Generally lower cytotoxicity compared to quaternary ammonium-based lipids at similar concentrations.Can induce significant cytotoxicity, particularly at higher concentrations required for efficient transfection.
Serum Stability Can form stable complexes with nucleic acids in the presence of serum, though this can be formulation-dependent.Stability in serum can be a challenge, often requiring PEGylation to prevent aggregation and opsonization.

Experimental Protocols

Preparation of Cationic Liposomes

A common method for preparing cationic liposomes involves the thin-film hydration technique followed by extrusion.

G cluster_0 Lipid Dissolution cluster_1 Thin-Film Formation cluster_2 Hydration cluster_3 Vesicle Formation cluster_4 Size Reduction dissolve Dissolve cationic lipid (this compound or DDAB) and helper lipid (e.g., DOPE) in an organic solvent (e.g., chloroform). evaporate Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film. dissolve->evaporate hydrate Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the nucleic acid payload. evaporate->hydrate vortex Vortex the mixture to form multilamellar vesicles (MLVs). hydrate->vortex extrude Extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to form unilamellar vesicles (LUVs). vortex->extrude

Fig. 1: Workflow for Cationic Liposome Preparation.
Characterization of Nanoformulations

Particle Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes are determined by Dynamic Light Scattering (DLS) using a Zetasizer instrument.

Encapsulation Efficiency: The amount of encapsulated drug or nucleic acid is quantified after separating the free, unencapsulated material from the liposomes. This is often achieved by ultracentrifugation or size exclusion chromatography, followed by a suitable quantification assay (e.g., fluorescence-based assay for nucleic acids).

In Vitro Transfection Efficiency Assay

The ability of the nanoformulations to deliver a reporter gene (e.g., encoding for luciferase or green fluorescent protein) into cultured cells is a standard method to assess transfection efficiency.

G cluster_0 Cell Seeding cluster_1 Transfection cluster_2 Gene Expression cluster_3 Quantification seed Seed cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight. transfect Incubate the cells with the nanoformulations containing the reporter gene for a specified period (e.g., 4-6 hours). seed->transfect express Replace the transfection medium with fresh culture medium and incubate for 24-48 hours to allow for gene expression. transfect->express quantify Lyse the cells and quantify the reporter protein expression (e.g., luminescence for luciferase, fluorescence for GFP). express->quantify

Fig. 2: In Vitro Transfection Assay Workflow.
Cytotoxicity Assay

The cytotoxicity of the nanoformulations is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Signaling and Uptake Pathways

The interaction of cationic nanoformulations with the cell membrane and their subsequent intracellular trafficking are critical for successful drug delivery.

G cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Payload Delivery nanoformulation Cationic Nanoformulation (this compound or DDAB) cell_membrane Cell Membrane nanoformulation->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytosol Cytosol endosomal_escape->cytosol payload_release Payload Release cytosol->payload_release target Target Site (e.g., Nucleus, Ribosome) payload_release->target

Fig. 3: Generalized Cellular Uptake and Trafficking Pathway.

The guanidinium headgroup is thought to enhance endosomal escape through its ability to form bidentate hydrogen bonds with membrane lipids, thereby destabilizing the endosomal membrane and facilitating the release of the payload into the cytoplasm.

An Objective Comparison of the Environmental Impact of Guanidine Stearate and Other Common Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the environmental profiles of guanidine stearate and other widely used surfactant classes, including anionic, cationic, and non-ionic surfactants. The assessment focuses on key environmental indicators such as biodegradability and aquatic toxicity, supported by available data and standardized experimental protocols. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on surfactant selection based on environmental sustainability.

Introduction to Surfactants and Environmental Impact

Surfactants are indispensable components in a vast array of industrial and pharmaceutical applications due to their ability to reduce surface tension. However, their widespread use leads to their eventual release into the environment, necessitating a thorough evaluation of their ecological impact. Key parameters for this assessment include:

  • Biodegradability: The capacity of a substance to be broken down by microorganisms into simpler, non-hazardous compounds. "Ready biodegradability" is a stringent criterion indicating rapid and extensive degradation in an aquatic environment.

  • Aquatic Toxicity: The adverse effects of a substance on aquatic organisms. This is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period.

This guide compares this compound with three representative surfactants: Sodium Lauryl Sulfate (anionic), Cetrimonium Chloride (cationic), and Alcohol Ethoxylates (non-ionic).

Comparative Environmental Data

Direct and comprehensive environmental data for this compound is limited in publicly available literature. Therefore, its environmental profile is inferred from data on its constituent parts: the guanidinium cation and the stearate anion, as well as related guanidinium compounds.

  • Guanidinium Compounds: Data on guanidinium chloride indicates that it is not readily biodegradable.[1] Its aquatic toxicity varies, with reported EC50 values for Daphnia magna at 70.2 mg/L and for green algae at 11.8 mg/L.[2] However, some research suggests that certain guanidinium-based surfactants could be less harmful alternatives to other surfactant types, such as those based on imidazolium, due to lower cytotoxicity.[3][4]

  • Stearate (Stearic Acid): As a fatty acid, stearic acid is expected to be readily biodegradable and exhibit low toxicity. For instance, magnesium stearate shows no toxicity at its limit of solubility to Daphnia magna and green algae.[1][5]

The environmental data for the selected comparative surfactants is summarized in the tables below.

Table 1: Biodegradability of Selected Surfactants

Surfactant ClassExample SurfactantBiodegradability ClassificationTest Method (Typical)Pass LevelSource(s)
Guanidinium Salt Guanidinium ChlorideNot Readily BiodegradableOECD 301D< 60% in 28 days[1]
Anionic Sodium Lauryl Sulfate (SLS)Readily BiodegradableOECD 301 series≥ 60% in 28 days[6]
Cationic Cetrimonium ChlorideInherently BiodegradableNot Specified-[7]
Non-ionic Alcohol Ethoxylates (AE)Readily BiodegradableOECD 301 series≥ 60% in 28 days[8][9][10]

Table 2: Acute Aquatic Toxicity of Selected Surfactants

Surfactant ClassExample SurfactantOrganismEndpointValue (mg/L)Source(s)
Guanidinium Salt Guanidinium ChlorideDaphnia magna (Water Flea)EC50 (48h)70.2[2][11]
Pseudokirchneriella subcapitata (Green Algae)ErC50 (72h)11.8[2]
Leuciscus idus (Golden Orfe)LC50 (48h)1,758[2]
Anionic Sodium Lauryl Sulfate (SLS)Aquatic Organisms-Moderate Toxicity[6][12]
Cationic Cetrimonium ChlorideAquatic Organisms-Very Toxic[13]
Non-ionic Alcohol Ethoxylates (AE)Aquatic Organisms-Low to Moderate Toxicity[8][9]

Experimental Protocols

The data presented in this guide is typically generated using standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that the results are reliable and comparable across different studies and substances.

The OECD 301 series of tests are used to assess the "ready biodegradability" of chemicals.[14] These tests measure the conversion of the organic test substance to carbon dioxide, the consumption of oxygen, or the removal of dissolved organic carbon (DOC) over a 28-day period.[14]

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from sources like wastewater treatment plants.[14] The degradation of the substance is monitored over 28 days.

  • Methods: The series includes six methods (301A to 301F). For example, the CO2 Evolution Test (OECD 301B) measures the CO2 produced, while the Closed Bottle Test (OECD 301D) measures the depletion of dissolved oxygen.[14][15]

  • Pass Criteria: For a substance to be considered readily biodegradable, it must achieve a degradation level of at least 60% (for oxygen demand or CO2 production) or 70% (for DOC removal) within the 28-day test period.[14] A critical "10-day window" is also applied, which requires that this pass level is reached within 10 days of the degradation level first reaching 10%.[14] However, for surfactants, which are often complex mixtures, the 10-day window criterion may not always be deemed necessary.[15][16]

Standardized acute toxicity tests are conducted on representatives of three different trophic levels: algae (producers), daphnia (primary consumers), and fish (secondary consumers).[17]

  • Algal Growth Inhibition Test (OECD 201): This test exposes a growing culture of green algae to the test substance for 72 hours. The endpoint is the inhibition of growth (ErC50).[17][18]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnids (water fleas) are exposed to the test substance for 48 hours. The endpoint is the concentration at which 50% of the daphnids are immobilised (EC50), as they are unable to swim.[17][18]

  • Fish, Acute Toxicity Test (OECD 203): This test exposes freshwater fish to the test substance for 96 hours. The endpoint is the concentration that is lethal to 50% of the fish (LC50).[17][18]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 A Substance Selection B Phys-Chem Properties A->B C Ready Biodegradability (OECD 301 Series) B->C D Pass? C->D >60% in 28d E Aquatic Toxicity (OECD 201, 202, 203) D->E Yes H Further Testing (Inherent Biodegradability, Chronic Toxicity) D->H No F Risk Assessment E->F G Environmentally Acceptable F->G H->F

Caption: Experimental workflow for environmental impact assessment of surfactants.

G Surfactants Surfactant Classes Anionic Anionic (e.g., SLS) Surfactants->Anionic Cationic Cationic (e.g., Cetrimonium Chloride) Surfactants->Cationic Nonionic Non-ionic (e.g., AE) Surfactants->Nonionic Guanidinium Guanidinium-based (e.g., this compound) Surfactants->Guanidinium Anionic_Bio Good Biodegradability Anionic->Anionic_Bio Anionic_Tox Moderate Toxicity Anionic->Anionic_Tox Cationic_Bio Variable Biodegradability Cationic->Cationic_Bio Cationic_Tox High Toxicity Cationic->Cationic_Tox Nonionic_Bio Good Biodegradability Nonionic->Nonionic_Bio Nonionic_Tox Low to Moderate Toxicity Nonionic->Nonionic_Tox Guanidinium_Bio Likely Slower Biodegradability Guanidinium->Guanidinium_Bio Guanidinium_Tox Potentially Lower Toxicity (Data Limited) Guanidinium->Guanidinium_Tox

References

A Comparative Guide to Analytical Methods for Guanidine Stearate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceutical formulations containing guanidine stearate, robust and reliable analytical methods are essential for accurate quantification. This compound, being a salt of guanidine and stearic acid, can be assayed by quantifying either the guanidinium cation or the stearate anion. This guide provides a comparative overview of various analytical techniques, their performance, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

The following sections detail a comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Ion Chromatography (IC) with suppressed conductivity detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a direct cross-validation study for this compound was not identified in the public domain, this guide compiles and compares the performance of these methods based on their application to guanidine and related compounds.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, and the complexity of the procedure. The following table summarizes the key performance parameters of different analytical techniques applicable to the quantification of the guanidine moiety.

ParameterHPLC with UV Detection (Post-derivatization)Ion Chromatography (IC) with Suppressed ConductivityLC-MS/MS (Post-derivatization)
Analyte GuanidineGuanidineGuanidine
**Linearity (R²) **> 0.9990.9999[1]> 0.999[2]
Limit of Detection (LOD) 20–100 fmol[3]0.0045 mg/L[1]-
Limit of Quantification (LOQ) -0.0125 mg/L[1]50 nM[2][4]
Precision (RSD) -≤ 2.11%[1]1.54% at 5 µM[2]
Accuracy (Recovery) -98.0 - 102.0%[5]73 to 137%[6]
Derivatization Required Yes[7][8]No[1]Yes[2][3][4]
Key Advantages Good sensitivity, widely available instrumentation.Simple, accurate, robust, no derivatization needed.[1]High selectivity and sensitivity.[2]
Key Disadvantages Requires derivatization, which adds complexity.May have interference from other cations.Requires more specialized and expensive equipment.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for the key experiments discussed.

Method 1: Ion Chromatography with Suppressed Conductivity Detection

This method allows for the direct quantification of guanidine without the need for derivatization.[1]

Instrumentation:

  • Ion Chromatograph (e.g., Thermo Scientific™ Dionex™ ICS-6000 system)

  • Cation-exchange column (e.g., Dionex IonPac CS20, 2 × 250 mm)

  • Suppressed conductivity detector

Reagents:

  • Deionized (DI) water

  • Guanidine hydrochloride (for standards)

  • Methanesulfonic acid (MSA) for eluent

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution of guanidine hydrochloride (e.g., 1000 mg/L) in DI water.

    • Prepare a secondary stock solution (e.g., 100 mg/L) by a 10-fold dilution of the primary stock.

    • Prepare calibration standards by diluting the secondary stock solution to concentrations ranging from 0.1 to 10 mg/L.[1]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in a known volume of DI water.

    • If the sample is in a complex matrix, such as a tablet, dissolve the tablet in DI water, and filter the suspension through a 0.45 µm nylon syringe filter.[1]

  • Chromatographic Conditions:

    • Column: Dionex IonPac CS20, 2 × 250 mm[1]

    • Eluent: 50 mM Methanesulfonic acid[1]

    • Flow Rate: 1 mL/min[9]

    • Injection Volume: 50 µL[9]

    • Detection: Suppressed conductivity

    • Run Time: 8 minutes[1]

Method 2: LC-MS/MS with Pre-column Derivatization

This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of guanidine.[2][4]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., ACQUITY UPLC with Xevo-TQ)[6]

  • Reversed-phase C18 column

Reagents:

  • Guanidine standard

  • Benzoin solution (4 mM in ethanol)[2]

  • Potassium hydroxide (KOH) solution (1.6 M)[2]

  • Hydrogen chloride (HCl) solution (4.8 M)[2]

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Derivatization:

    • Cool 150 µL of the aqueous sample (or standard) to 0 °C.

    • Add 75 µL of benzoin solution, 75 µL of water, and 150 µL of KOH solution.

    • Mix and heat in a boiling water bath for 10 minutes.[2]

    • Cool in an ice bath for 2 minutes.[2]

    • Add 25 µL of HCl solution to neutralize.[2]

    • Centrifuge at 10,000 g for 2 minutes and transfer the supernatant for analysis.[2]

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would be 5% B to 95% B over several minutes.[2]

    • MS Detection: Positive-ion electrospray ionization in Multiple Reaction Monitoring (MRM) mode.[6]

Visualizing the Cross-Validation Workflow

A cross-validation of analytical methods is a critical step to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for comparing two different analytical methods for this compound quantification.

G cluster_0 Method A (e.g., IC) cluster_1 Method B (e.g., LC-MS/MS) A_prep Sample Preparation A A_analysis Analysis by IC A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., t-test, F-test) A_data->comparison B_prep Sample Preparation B B_analysis Analysis by LC-MS/MS B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison sample Homogeneous Sample Batch of this compound split Sample Splitting sample->split split->A_prep Aliquots split->B_prep Aliquots conclusion Conclusion on Method Equivalence/Preference comparison->conclusion

Caption: Workflow for cross-validation of two analytical methods.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is recommended that any chosen method be fully validated in the user's laboratory according to ICH guidelines to ensure its suitability for the intended purpose.[10][11]

References

Safety Operating Guide

Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Guanidine stearate, while specific data is limited, requires careful management as a member of the guanidine family of compounds. This guide provides essential procedural information for its proper disposal, drawing from safety protocols for similar guanidine salts.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets (SDS) of related guanidine compounds, the following precautions should be taken:

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Hazard Summary

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Aquatic Hazard Harmful to aquatic life.[1][2]

It is imperative to prevent this compound from entering the environment.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste manifest and transportation.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GuanidineStearateDisposal cluster_0 On-Site Handling cluster_1 Disposal Process start This compound Waste Generated collect Collect in Labeled, Sealed Container start->collect Step 1 store Store in Designated Hazardous Waste Area collect->store Step 2 contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs Step 3 pickup Scheduled Waste Pickup by EHS contact_ehs->pickup Step 4 transport Transport to Licensed Disposal Facility pickup->transport Step 5 end Proper Disposal transport->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Guanidine stearate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Guanidine stearate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, while specific data is limited, should be handled with the same precautions as similar guanidinium salts, such as Guanidine hydrochloride, due to shared chemical properties. The primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.[3][4][5]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended as they offer good resistance to a range of chemicals.[4][6] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat or Disposable GownA lab coat or gown should be worn to protect the skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95) is required when working with the powder outside of a fume hood or when dust may be generated.[7]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required personal protective equipment as outlined in the table above.

2. Handling:

  • Handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[8]

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Use tools such as a spatula or scoop to transfer the powder; avoid pouring, which can create dust.

  • Keep containers of this compound tightly closed when not in use.[2][9]

3. Spill Cleanup:

  • In case of a spill, evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, carefully sweep or vacuum the solid material, avoiding dust generation.[10][11]

  • Place the collected material into a sealed, labeled container for proper disposal.

  • Clean the spill area with soap and water.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including leftover this compound and contaminated PPE (gloves, etc.), should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Route: Dispose of the waste container through an approved hazardous waste disposal facility.[1][9] Do not dispose of this compound down the drain or in the regular trash.[1]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[1][9]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_transfer Weigh & Transfer This compound gather_materials->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp spill Spill Response weigh_transfer->spill exposure First Aid for Exposure weigh_transfer->exposure decontaminate Decontaminate Work Area & Equipment perform_exp->decontaminate dispose_waste Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.